molecular formula C30H43O2P B129950 RuPhos CAS No. 787618-22-8

RuPhos

Cat. No.: B129950
CAS No.: 787618-22-8
M. Wt: 466.6 g/mol
InChI Key: MXFYYFVVIIWKFE-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphino)-2',6'-di-isopropoxy-1,1'-biphenyl (RuPhos) is commonly used as a ligand in palladium-mediated Suzuki cross-coupling reactions.>

Properties

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43O2P/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25/h11-13,18-25H,5-10,14-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFYYFVVIIWKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584700
Record name {2',6'-Bis[(propan-2-yl)oxy][1,1'-biphenyl]-2-yl}(dicyclohexyl)phosphane
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Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787618-22-8
Record name [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=787618-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dicyclohexylphosphino)-2',6'-isopropoxybiphenyl
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0787618228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {2',6'-Bis[(propan-2-yl)oxy][1,1'-biphenyl]-2-yl}(dicyclohexyl)phosphane
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Record name 2-(DICYCLOHEXYLPHOSPHINO)-2',6'-ISOPROPOXYBIPHENYL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of the RuPhos Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure of RuPhos, a highly effective electron-rich, bulky monophosphine ligand. Its unique structural characteristics are pivotal to its success in facilitating various palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of pharmaceuticals and other complex organic molecules.

Core Structure and Chemical Identity

This compound, chemically known as 2-Dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl, is a member of the dialkylbiaryl phosphine (B1218219) ligand family, often referred to as Buchwald ligands.[1] Its molecular formula is C₃₀H₄₃O₂P, and its CAS number is 787618-22-8.[2] The structure features a biphenyl (B1667301) backbone with a dicyclohexylphosphino group at the 2-position of one phenyl ring and two isopropoxy groups at the 2' and 6' positions of the other phenyl ring.[2][3] This substitution pattern creates a sterically demanding and electron-rich environment around the phosphorus atom, which is crucial for its catalytic activity.[1]

The solid-state structure of the free this compound ligand has been determined by single-crystal X-ray diffraction.[3][4] It crystallizes in a triclinic cell containing two independent molecules of the phosphine without any lattice solvent.[3][4]

Structural Parameters

The precise arrangement of atoms and bonds in this compound has been elucidated through crystallographic studies. This quantitative data is essential for computational modeling and for understanding the ligand's steric and electronic properties.

ParameterValue (for this compound B)Comparison/Comment
Bond Lengths (Å)
P—CAr1.848 (2)Comparable to the P—CAr bond lengths in triphenylphosphine (B44618) (PPh₃).[3][5]
P—CCy1.877 (2), 1.862 (2)Longer than the P—CAr bond and comparable to those in tricyclohexylphosphine (B42057) (PCy₃).[3][5]
C—C (arene rings)1.385 (2) - 1.402 (2)Minimal variation in bond lengths within the aromatic rings.[3]
Bond Angles (°)
CAr—P—CCy97.03 (8), 101.86 (8)Two distinct angles are observed.[5]
CCy—P—CCy105.46 (8)
Torsional Angles (°)
Biaryl Dihedral Angle97.6 (2) - 105.8 (2)The angle between the two phenyl rings of the biphenyl backbone.[6]
Steric Properties
Tolman Cone Angle (computed)201.5°Larger than that of PCy₃ (170°) and PPh₃ (145°), attributed to the bulky biaryl substituent.[3]

Visualization of the this compound Structure

The following diagram illustrates the chemical structure of the this compound ligand, highlighting the connectivity of its constituent groups.

Caption: Chemical structure of the this compound ligand.

Experimental Protocols

Synthesis and Crystallization

The commercially available this compound ligand can be purified for crystallographic studies through the following procedure:

  • Purification: this compound is purified by column chromatography on silica (B1680970) gel using an ethyl acetate (B1210297)/hexanes solvent system.[3]

  • Crystallization: Fractions containing the purified this compound are concentrated in vacuo. The concentrated solution, typically in a hexanes/ethyl acetate (10:1) mixture, is allowed to stand at room temperature. Slow evaporation of the solvent over a period of two weeks yields colorless plate-like crystals suitable for X-ray diffraction analysis.[3]

Characterization

The primary method for the detailed structural elucidation of this compound is single-crystal X-ray diffraction .[3] This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated.

Role in Catalysis: The Buchwald-Hartwig Amination

This compound is a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds. The steric bulk and electron-donating nature of this compound are thought to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.

The catalytic cycle for the Buchwald-Hartwig amination using a Pd-RuPhos catalyst generally proceeds as follows:

Buchwald_Hartwig_Amination Pd(0)L Pd(0)-RuPhos Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Intermediate (Ar-Pd(II)(L)-X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Pd(II)_Amido_Complex Pd(II) Amido Complex (Ar-Pd(II)(L)-NR'R'') Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product C-N Coupled Product (Ar-NR'R'') Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Computational studies using density functional theory (DFT) have investigated the effect of the this compound ligand on the reaction mechanism.[7][8] These studies indicate that for the Pd-RuPhos catalytic system, the rate-limiting step is often the reductive elimination, in contrast to other ligands like BrettPhos where oxidative addition can be rate-limiting.[6][7][8] This difference is attributed to the distinct steric and electronic profiles of the ligands.[7][8] The structural features of this compound, particularly its significant steric bulk, play a crucial role in facilitating the final bond-forming step to release the product and regenerate the active catalyst.[6]

References

An In-depth Technical Guide to the RuPhos Ligand: Properties and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RuPhos, or 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, is a highly effective and versatile electron-rich biaryl monophosphine ligand. It belongs to the broader class of Buchwald ligands, which have revolutionized palladium-catalyzed cross-coupling reactions. Developed in the laboratory of Stephen L. Buchwald, this compound has demonstrated exceptional performance in a variety of C-C and C-N bond-forming reactions. Its unique structural and electronic properties make it particularly well-suited for challenging transformations involving sterically hindered substrates. This guide provides a comprehensive overview of the core properties, characteristics, and applications of the this compound ligand.

Physicochemical Properties

This compound is an air-stable, off-white solid, which simplifies its handling and storage in a laboratory setting.[1] This stability is a significant advantage over many other phosphine (B1218219) ligands that are prone to oxidation.

PropertyValueReference
Chemical Formula C₃₀H₄₃O₂P[1][2]
Molecular Weight 466.63 g/mol [1]
Appearance Off-white solid[1]
Melting Point 122 - 126 °C[1]
CAS Number 787618-22-8[1]

Structural and Electronic Properties

The remarkable catalytic activity of this compound is a direct consequence of its distinct structural and electronic features. The ligand's bulky dicyclohexylphosphino group and the diisopropoxybiphenyl backbone create a unique steric and electronic environment around the metal center.

Steric Properties

The steric bulk of a phosphine ligand is a critical parameter that influences the coordination number of the metal center, the rate of oxidative addition, and the subsequent reductive elimination steps in the catalytic cycle. A common metric used to quantify this steric hindrance is the Tolman cone angle (θ).

Ligand/ComplexTolman Cone Angle (θ)Reference
Free this compound 201.5°[3]
Pd-RuPhos 198.1°[3]
Free BrettPhos220.3°[3]
Pd-BrettPhos204.2°[3]
PCy₃170°[3]
PPh₃145°[3]

The large cone angle of this compound is a result of its bulky biaryl substituent.[3] This steric hindrance is believed to promote the formation of monoligated, 12-electron L-Pd(0) species, which are highly reactive intermediates in the catalytic cycle.[4] Interestingly, the cone angle of this compound is smaller than that of its congener, BrettPhos.[3] This difference in steric hindrance is thought to contribute to their differing catalytic activities, with Pd-RuPhos showing high activity for hindered secondary amines and Pd-BrettPhos being more effective for primary amines.[3]

Electronic Properties

This compound is an electron-rich ligand, a property that enhances the rate of oxidative addition of the palladium catalyst to the aryl halide. The electron-donating nature of the dicyclohexylphosphino group increases the electron density on the palladium center, facilitating this crucial initial step of the catalytic cycle.

The smaller Tolman cone angle of this compound compared to BrettPhos has electronic implications. A smaller cone angle is associated with a greater proportion of s-character in the phosphine's lone pair, which in turn implies that this compound is a slightly weaker electron donor to the coordinated metal than BrettPhos.[3] This electronic fine-tuning is crucial for the overall efficiency of the catalytic cycle.

Crystallographic Data

The solid-state structure of the free this compound ligand has been determined by single-crystal X-ray diffraction.[3] The ligand crystallizes in a triclinic cell and contains two independent molecules in the asymmetric unit.[3] Selected bond lengths and angles are summarized below.

ParameterMolecule A (Å or °)Molecule B (Å or °)Reference
P1—C18 (Aryl) 1.843 (2)1.839 (2)[3]
P1—C19 (Cyclohexyl) 1.876 (2)1.877 (2)[3]
P1—C25 (Cyclohexyl) 1.862 (2)1.862 (2)[3]
C19—P1—C25 106.07 (8)105.46 (8)[3]
C18—P1—C19 97.6 (2)97.03 (8)[3]
C18—P1—C25 101.8 (2)101.86 (8)[3]
Biaryl Dihedral Angle 97.6 (2)105.8 (2)[3]

Catalytic Applications and Reaction Mechanisms

This compound has proven to be a highly versatile and efficient ligand in a wide array of palladium-catalyzed cross-coupling reactions. It is particularly effective in reactions involving sterically demanding substrates and is a key component of several commercially available palladium precatalysts, such as this compound Pd G3 and this compound Pd G4.[5][6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Pd-RuPhos catalysts exhibit high activity in the amination of sterically hindered aryl halides and secondary amines.[3][7]

A key mechanistic feature of the Pd-RuPhos catalyzed Buchwald-Hartwig amination is that the rate-limiting step is typically the reductive elimination.[3][8] This is in contrast to the related Pd-BrettPhos system, where oxidative addition is often the rate-limiting step.[8] This difference is attributed to the distinct steric and electronic properties of the two ligands.[8] The less sterically hindered nature of this compound, compared to BrettPhos, facilitates the final C-N bond-forming reductive elimination from the palladium center.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)Complex->Amine_Coordination HNR'R'', Base Pd(II)Amido Ar-Pd(II)(L)-NR'R'' Amine_Coordination->Pd(II)Amido Reductive_Elimination Reductive Elimination (Rate-Limiting) Pd(II)Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product RuPhos_Properties_Performance cluster_properties This compound Ligand Properties cluster_catalytic_effects Effects on Catalytic Cycle cluster_performance Overall Catalytic Performance Steric_Bulk Large Steric Bulk (Cone Angle: 201.5°) Promotes_L1Pd0 Promotes formation of reactive L1Pd(0) species Steric_Bulk->Promotes_L1Pd0 Facilitates_RedElim Facilitates Reductive Elimination Steric_Bulk->Facilitates_RedElim Electron_Rich Electron-Rich Phosphine Facilitates_OxAdd Facilitates Oxidative Addition Electron_Rich->Facilitates_OxAdd High_Activity High Catalytic Activity Promotes_L1Pd0->High_Activity Facilitates_OxAdd->High_Activity Facilitates_RedElim->High_Activity Broad_Scope Broad Substrate Scope High_Activity->Broad_Scope Hindered_Substrates Effective for Sterically Hindered Substrates High_Activity->Hindered_Substrates Buchwald_Hartwig_Workflow Start Start Setup To a dried reaction vessel under inert atmosphere, add aryl halide, amine, base (e.g., NaOtBu), and This compound Pd G3 precatalyst. Start->Setup Solvent Add anhydrous solvent (e.g., toluene (B28343) or dioxane). Setup->Solvent Reaction Heat the reaction mixture with stirring (typically 80-110 °C). Solvent->Reaction Monitoring Monitor reaction progress by TLC, GC, or LC-MS. Reaction->Monitoring Workup Upon completion, cool the reaction to room temperature. Quench with water and extract with an organic solvent. Monitoring->Workup Purification Dry the organic layer, concentrate, and purify the product by column chromatography. Workup->Purification End End Purification->End

References

Mechanism of action of RuPhos in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Mechanism of Action of RuPhos in Palladium-Catalyzed Cross-Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are foundational transformations in modern organic synthesis, enabling the construction of complex molecular architectures essential for pharmaceuticals, agrochemicals, and materials science. The efficacy of these reactions is critically dependent on the choice of ligand coordinated to the palladium center. This compound (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) has emerged as a premier bulky biaryl monophosphine ligand, demonstrating exceptional activity and broad applicability, particularly in C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) bond-forming reactions.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its distinct role in modulating the catalytic cycle, supported by quantitative data, experimental workflows, and detailed mechanistic diagrams.

The Core Catalytic Cycle: The Role of this compound

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a sequence of elementary steps: catalyst activation, oxidative addition, transmetalation (or its equivalent), and reductive elimination. The unique steric and electronic properties of this compound significantly influence each step, leading to a highly efficient catalytic system.

Its bulky dicyclohexylphosphino group and diisopropoxy-substituted biphenyl (B1667301) backbone promote the formation of highly reactive, monoligated L-Pd(0) species, which are often the active catalysts.[3] This steric hindrance is a key feature that differentiates its mechanism from systems with less bulky ligands.

The catalytic cycle for a Buchwald-Hartwig amination reaction, a process for which this compound is exceptionally well-suited, is illustrated below. A crucial feature of the this compound-palladium system is that reductive elimination is often the rate-limiting step, a defining characteristic that distinguishes it from other ligands like BrettPhos where oxidative addition is typically the bottleneck.[4][5]

Buchwald_Hartwig_Cycle_this compound cluster_cycle Catalytic Cycle cluster_activation Precatalyst Activation Pd0 L-Pd(0) Active Catalyst (L = this compound) OAC Ar-Pd(II)(L)-X Oxidative Addition Complex Pd0->OAC Oxidative Addition + Ar-X Amine_Complex [Ar-Pd(II)(L)(HNR'R'')]⁺X⁻ OAC->Amine_Complex Amine Coordination + HNR'R'' Amido_Complex Ar-Pd(II)(L)-NR'R'' Amido Complex Amine_Complex->Amido_Complex Deprotonation - Base-H⁺X⁻ Amido_Complex->Pd0 Reductive Elimination Rate-Limiting Step Product Ar-NR'R'' Amido_Complex->Product Precatalyst This compound Pd G3/G4 Precatalyst (Pd(II)) Precatalyst->Pd0 Reduction (Base) Energy_Profile_Comparison start start end end start->end coord_start Reaction Coordinate energy_axis_start energy_axis_end Relative Energy (kcal/mol) energy_axis_start->energy_axis_end    R_Ru Reactants TS1_Ru TS_OA (13.3) R_Ru->TS1_Ru R_Brett Reactants I_Ru Intermediate TS1_Ru->I_Ru TS2_Ru TS_RE (32.0) I_Ru->TS2_Ru I_Brett Intermediate P_Ru Products TS2_Ru->P_Ru P_Brett Products TS1_Brett TS_OA (23.3) R_Brett->TS1_Brett TS1_Brett->I_Brett TS2_Brett TS_RE (19.8) I_Brett->TS2_Brett TS2_Brett->P_Brett L1 This compound Path (RE is rate-limiting) L2 BrettPhos Path (OA is rate-limiting) Experimental_Workflow start Start: Kinetic Experiment Setup prep Prepare Stock Solutions (Reactants, Catalyst, Base, Std.) in Glovebox start->prep setup Aliquot Reactants & Standard into Reaction Vials prep->setup equilibrate Equilibrate Vials to Reaction Temperature setup->equilibrate initiate Initiate Reaction: Add Base, then Catalyst equilibrate->initiate sample Collect & Quench Aliquots at Timed Intervals initiate->sample analyze Analyze Samples (GC or HPLC) sample->analyze plot Plot [Product] vs. Time analyze->plot determine Determine Reaction Orders & Rate Law plot->determine end End: Mechanistic Insight determine->end

References

The Synthesis and Preparation of RuPhos: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of the RuPhos ligand (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl). This compound is a highly effective and sterically hindered biarylmonophosphine ligand, widely employed in palladium-catalyzed cross-coupling reactions due to its ability to facilitate challenging transformations, particularly in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. This document outlines a detailed, two-step synthetic protocol, adapted from established procedures for analogous biarylphosphine ligands.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of a key biphenyl (B1667301) intermediate, 2-bromo-2',6'-diisopropoxybiphenyl. This is followed by a phosphination step, where the biphenyl intermediate is reacted with dicyclohexylphosphine (B1630591) to yield the final this compound ligand.

RuPhos_Synthesis cluster_0 Step 1: Biphenyl Intermediate Synthesis cluster_1 Step 2: Phosphination A 1,3-Diisopropoxybenzene (B1589079) lithiation + A->lithiation B n-Butyllithium B->lithiation C 2-Bromoiodobenzene coupling + C->coupling D 2-Bromo-2',6'-diisopropoxybiphenyl lithiation2 + D->lithiation2 intermediate1 Lithium 2,6-diisopropoxyphenyl lithiation->intermediate1 Lithiation intermediate1->coupling coupling->D Coupling E n-Butyllithium E->lithiation2 F Dicyclohexylphosphine phosphination + F->phosphination G This compound intermediate2 Lithium 2'-(dicyclohexylphosphino)- 2,6-diisopropoxybiphenyl lithiation2->intermediate2 Lithium-Halogen Exchange intermediate2->phosphination phosphination->G Phosphination

Caption: Synthetic pathway for the this compound ligand.

Experimental Protocols

The following protocols are adapted from established synthetic methods for analogous biarylphosphine ligands and are presented as a robust route for the preparation of this compound.

Step 1: Synthesis of 2-Bromo-2',6'-diisopropoxybiphenyl

This procedure details the formation of the key biphenyl intermediate.

Reaction Scheme:

Biphenyl_Formation 1,3-Diisopropoxybenzene 1,3-Diisopropoxybenzene Intermediate Intermediate 1,3-Diisopropoxybenzene->Intermediate 1. n-BuLi, THF 2. 2-Bromoiodobenzene 2-Bromo-2',6'-diisopropoxybiphenyl 2-Bromo-2',6'-diisopropoxybiphenyl Intermediate->2-Bromo-2',6'-diisopropoxybiphenyl Workup

Caption: Reaction scheme for 2-bromo-2',6'-diisopropoxybiphenyl synthesis.

Materials and Reagents:

Reagent/MaterialMolecular WeightQuantityMoles
1,3-Diisopropoxybenzene194.27 g/mol (To be calculated)(1.1 eq)
n-Butyllithium (2.5 M in hexanes)64.06 g/mol (To be calculated)(1.1 eq)
2-Bromoiodobenzene282.90 g/mol (To be calculated)(1.0 eq)
Tetrahydrofuran (B95107) (THF), anhydrous72.11 g/mol (To be calculated)-
Diethyl ether74.12 g/mol (To be calculated)-
Saturated aq. NH₄Cl53.49 g/mol (To be calculated)-
Brine-(To be calculated)-
Anhydrous MgSO₄120.37 g/mol (To be calculated)-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,3-diisopropoxybenzene (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (2.5 M solution in hexanes, 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • In a separate flask, dissolve 2-bromoiodobenzene (1.0 equivalent) in anhydrous THF.

  • Cool the first reaction mixture back to 0 °C and slowly add the solution of 2-bromoiodobenzene.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford 2-bromo-2',6'-diisopropoxybiphenyl as a colorless oil or a white solid.

Expected Yield: 75-85%

Step 2: Phosphination to Yield this compound

This procedure describes the final step in the synthesis of the this compound ligand.

Reaction Scheme:

Phosphination 2-Bromo-2',6'-diisopropoxybiphenyl 2-Bromo-2',6'-diisopropoxybiphenyl This compound This compound 2-Bromo-2',6'-diisopropoxybiphenyl->this compound 1. n-BuLi, THF, -78 °C 2. Dicyclohexylphosphine chloride

Caption: Reaction scheme for the phosphination step.

Materials and Reagents:

Reagent/MaterialMolecular WeightQuantityMoles
2-Bromo-2',6'-diisopropoxybiphenyl349.26 g/mol (To be calculated)(1.0 eq)
n-Butyllithium (2.5 M in hexanes)64.06 g/mol (To be calculated)(1.1 eq)
Dicyclohexylphosphine chloride232.74 g/mol (To be calculated)(1.2 eq)
Tetrahydrofuran (THF), anhydrous72.11 g/mol (To be calculated)-
Degassed Methanol32.04 g/mol (To be calculated)-
Degassed Water18.02 g/mol (To be calculated)-
Diethyl ether74.12 g/mol (To be calculated)-

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromo-2',6'-diisopropoxybiphenyl (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M solution in hexanes, 1.1 equivalents) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve dicyclohexylphosphine chloride (1.2 equivalents) in anhydrous THF.

  • Slowly add the solution of dicyclohexylphosphine chloride to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by ³¹P NMR spectroscopy to confirm the formation of the product.

  • Quench the reaction by the slow addition of degassed methanol, followed by degassed water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with degassed water and then with degassed brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol (B145695) or isopropanol) or by column chromatography on silica gel under an inert atmosphere to yield this compound as a white solid.

Expected Yield: 80-90%

Quantitative Data Summary

StepProductStarting MaterialKey ReagentsTypical YieldPurity (post-purification)
12-Bromo-2',6'-diisopropoxybiphenyl1,3-Diisopropoxybenzenen-BuLi, 2-Bromoiodobenzene75-85%>98% (by GC-MS)
2This compound2-Bromo-2',6'-diisopropoxybiphenyln-BuLi, Dicyclohexylphosphine chloride80-90%>99% (by ³¹P NMR)

Safety Considerations

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Dicyclohexylphosphine chloride is corrosive and moisture-sensitive.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

This guide provides a detailed framework for the successful synthesis and preparation of the this compound ligand. Researchers are encouraged to consult relevant literature and safety data sheets before undertaking these procedures. The versatility and effectiveness of this compound in modern catalysis make its synthesis a valuable skill for professionals in chemical research and development.

An In-depth Technical Guide to RuPhos: Chemical Identity and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical identifiers and key properties of RuPhos, a widely utilized bulky phosphine (B1218219) ligand in organic synthesis. Its application is particularly prominent in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex molecules within the pharmaceutical and materials science sectors.

Chemical Identifiers of this compound

The following table summarizes the essential chemical identifiers for this compound, ensuring accurate identification and sourcing for experimental and developmental work.

IdentifierValueReference(s)
CAS Number 787618-22-8[1][2][3]
Synonyms 2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl[1][3]
Dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine[1]
Molecular Formula C₃₀H₄₃O₂P[1][2]
Molecular Weight 466.64 g/mol
PubChem CID 16217985[1]
InChI 1S/C30H43O2P/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25/h11-13,18-25H,5-10,14-17H2,1-4H3
InChIKey MXFYYFVVIIWKFE-UHFFFAOYSA-N
SMILES CC(C)Oc1cccc(OC(C)C)c1-c2ccccc2P(C3CCCCC3)C4CCCCC4

Logical Relationship of this compound Identifiers

The following diagram illustrates the hierarchical relationship between the common name, systematic name, and various structural and database identifiers for this compound. This visualization aids in understanding how different identifiers relate to the same chemical entity.

RuPhos_Identifiers This compound This compound SystematicName 2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl This compound->SystematicName is systematically named CAS CAS: 787618-22-8 SystematicName->CAS is registered as PubChem PubChem CID: 16217985 SystematicName->PubChem is cataloged as InChI InChI SystematicName->InChI is represented by SMILES SMILES SystematicName->SMILES is represented by

Caption: Relationship between this compound common name, systematic name, and key chemical identifiers.

References

An In-depth Technical Guide to the Solubility and Stability of the RuPhos Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a highly effective and widely utilized electron-rich biaryl monophosphine ligand in palladium-catalyzed cross-coupling reactions. Its bulky and electron-donating nature facilitates challenging transformations crucial in pharmaceutical and materials science research. A thorough understanding of its solubility and stability is paramount for reaction optimization, process development, and safe handling. This technical guide provides a comprehensive overview of the solubility and stability of the this compound ligand, including qualitative and quantitative data, detailed experimental protocols for their determination, and an examination of its degradation pathways.

Introduction

Developed by the Buchwald group, this compound has become an indispensable tool for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. Its efficacy is particularly notable in challenging cross-coupling reactions involving sterically hindered substrates and unreactive aryl chlorides. The ligand's performance is intrinsically linked to its physicochemical properties, namely its solubility in various organic solvents and its stability under different reaction and storage conditions. This guide aims to provide researchers with the necessary technical information to effectively utilize and manage the this compound ligand.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl
CAS Number 787618-22-8
Molecular Formula C₃₀H₄₃O₂P
Molecular Weight 466.63 g/mol
Appearance White to off-white solid
Melting Point 123-126 °C[1]

Solubility of this compound

The solubility of this compound is a critical factor for ensuring homogeneous reaction conditions, which directly impacts reaction kinetics and catalyst performance. While this compound is generally considered soluble in many common organic solvents, quantitative data is not widely published.

Qualitative Solubility

Based on its molecular structure, which features a large hydrophobic biphenyl (B1667301) backbone and bulky alkyl groups, this compound is expected to be soluble in a range of nonpolar and moderately polar organic solvents. It is reported to be slightly soluble in chloroform, DMSO, and methanol.

Quantitative Solubility Data
SolventTemperature (°C)Solubility (g/L)Method
Toluene25Data not availableGravimetric
Tetrahydrofuran (THF)25Data not availableGravimetric
Dioxane25Data not availableGravimetric
Dichloromethane (DCM)25Data not availableGravimetric
Acetonitrile25Data not availableGravimetric
Dimethylformamide (DMF)25Data not availableGravimetric
n-Heptane25Data not availableGravimetric
Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol outlines a procedure for determining the solubility of this compound in an organic solvent at a specific temperature, adapted for air-sensitive compounds.

Materials:

  • This compound ligand

  • Anhydrous solvent of choice (deoxygenated)

  • Schlenk flask or glovebox

  • Inert gas (Argon or Nitrogen)

  • Thermostatically controlled shaker or stir plate

  • Syringe filters (PTFE, 0.2 µm)

  • Pre-weighed vials

  • Analytical balance

  • Vacuum oven

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere. All manipulations of the this compound ligand and solvents should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Sample Preparation: Add an excess amount of this compound to a known volume of the deoxygenated solvent in a Schlenk flask.

  • Equilibration: Seal the flask and place it in a thermostatically controlled shaker or on a stir plate at the desired temperature. Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

  • Sampling: After equilibration, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a gas-tight syringe fitted with a syringe filter.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Remove the solvent under reduced pressure and then dry the vial in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (g/L) = (Mass of dried this compound (g)) / (Volume of the aliquot taken (L))

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment (Inert Atmosphere) cluster_calc Calculation A Dry Glassware C Add excess this compound to known volume of solvent A->C B Deoxygenate Solvent B->C D Equilibrate at constant temperature (24h) C->D E Filter an aliquot of the supernatant D->E F Evaporate solvent from the filtered aliquot E->F G Dry residue to constant weight F->G H Calculate Solubility (g/L) G->H

Gravimetric solubility determination workflow.

Stability of this compound

The stability of this compound is a critical consideration for its storage, handling, and use in catalytic reactions. The primary degradation pathway for phosphine (B1218219) ligands is oxidation of the phosphorus(III) center to a phosphorus(V) oxide. This compound is known to be air-sensitive, and its palladium precatalysts are generally more stable.

Oxidative Stability

This compound can be oxidized by atmospheric oxygen to form this compound-oxide. This oxidation can be accelerated by light and elevated temperatures. The formation of the phosphine oxide can significantly impact catalytic activity, as the oxide does not possess the same coordinating properties as the phosphine.

Storage Recommendations: To minimize oxidation, this compound should be stored at 4°C under an inert atmosphere (argon or nitrogen) and protected from light.

Thermal Stability

The thermal stability of this compound and its precatalysts is important for reactions conducted at elevated temperatures.

CompoundMelting/Decomposition Point (°C)
This compound123-126
This compound Pd G2195-197
This compound Pd G3188-196 (decomposition)

The decomposition of the palladium precatalysts at higher temperatures involves complex pathways that may include ligand degradation and palladium metal precipitation.

Experimental Protocols for Stability Assessment

³¹P NMR is a powerful technique for monitoring the oxidation of phosphine ligands, as the chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., C₆D₆ or THF-d₈) in an NMR tube under an inert atmosphere.

  • Initial Spectrum: Acquire an initial ³¹P{¹H} NMR spectrum. The signal for this compound should appear in the typical range for trialkylarylphosphines.

  • Exposure to Air: Introduce a controlled amount of air into the NMR tube or expose the solution to ambient conditions.

  • Time-Course Monitoring: Acquire ³¹P{¹H} NMR spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the intensity of the this compound signal and the appearance and increase in the intensity of the this compound-oxide signal, which will appear at a downfield chemical shift. The percentage of oxidation can be quantified by integrating the respective signals.

Workflow for ³¹P NMR Stability Study

G A Prepare this compound solution in NMR tube (inert atm.) B Acquire initial ³¹P NMR spectrum A->B C Expose sample to air B->C D Acquire ³¹P NMR spectra at time intervals C->D E Integrate signals for This compound and this compound-oxide D->E F Plot % Oxidation vs. Time E->F G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative\nAddition->L-Pd(II)(Ar)(X) Amine\nCoordination Amine Coordination L-Pd(II)(Ar)(X)->Amine\nCoordination R₂NH L-Pd(II)(Ar)(NHR₂)(X) L-Pd(II)(Ar)(NHR₂)(X) Amine\nCoordination->L-Pd(II)(Ar)(NHR₂)(X) Deprotonation Deprotonation L-Pd(II)(Ar)(NHR₂)(X)->Deprotonation Base L-Pd(II)(Ar)(NR₂) L-Pd(II)(Ar)(NR₂) Deprotonation->L-Pd(II)(Ar)(NR₂) Reductive\nElimination Reductive Elimination L-Pd(II)(Ar)(NR₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR₂

References

The Role of RuPhos in Buchwald-Hartwig Amination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This reaction has proven indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials where the arylamine moiety is a prevalent structural motif. The evolution of this palladium-catalyzed cross-coupling reaction has been intrinsically linked to the development of sophisticated phosphine (B1218219) ligands that modulate the reactivity and stability of the palladium center. Among these, 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, commonly known as RuPhos, has emerged as a particularly effective ligand, especially for the coupling of challenging substrates such as secondary amines and sterically hindered aryl halides.

This technical guide provides an in-depth exploration of the key features of Buchwald-Hartwig amination reactions utilizing the this compound ligand. It will delve into the mechanistic nuances imparted by this compound, present quantitative data on its performance across a range of substrates, and provide detailed experimental protocols to facilitate its application in a laboratory setting.

Core Concepts: The this compound Advantage

The efficacy of this compound in the Buchwald-Hartwig amination can be attributed to its unique structural and electronic properties. As a bulky, electron-rich dialkylbiaryl phosphine ligand, this compound plays a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Theoretical and experimental studies have revealed that for palladium complexes bearing this compound, the rate-limiting step of the catalytic cycle is often the reductive elimination step.[1][2] This is in contrast to some other bulky phosphine ligands where oxidative addition is rate-determining. The steric bulk of the dicyclohexylphosphino group and the diisopropoxybiphenyl backbone of this compound promotes the formation of a coordinatively unsaturated L-Pd(0) species, which readily undergoes oxidative addition with the aryl halide. The electron-donating nature of the ligand facilitates this step. Subsequently, the steric pressure exerted by the ligand promotes the C-N bond-forming reductive elimination from the palladium(II) intermediate, leading to the desired arylamine product and regeneration of the active catalyst.[2] This feature makes this compound particularly well-suited for the coupling of secondary amines, which can be sterically demanding.[2][3]

Quantitative Data: Substrate Scope and Reaction Yields

The versatility of the this compound ligand is demonstrated by its successful application in the coupling of a wide array of aryl and heteroaryl halides with various secondary amines. The following tables summarize the quantitative yields obtained in representative Buchwald-Hartwig amination reactions employing a palladium/RuPhos catalytic system.

Table 1: Coupling of Aryl Chlorides with Various Secondary Amines[4]

Aryl ChlorideSecondary AmineProductYield (%)
ChlorobenzeneDiphenylamineN,N-Diphenylaniline>99
ChlorobenzeneN-MethylanilineN-Methyl-N-phenylaniline>99
ChlorobenzeneMorpholine4-Phenylmorpholine98
ChlorobenzeneDi-n-butylamineN,N-Di-n-butylaniline95
2-ChlorotolueneDiphenylamineN,N-Diphenyl-2-methylaniline97
2-ChlorotolueneN-MethylanilineN,2-Dimethyl-N-phenylaniline>99
2-ChlorotolueneMorpholine4-(2-Methylphenyl)morpholine95
4-ChlorobenzonitrileN-Methylaniline4-(Methyl(phenyl)amino)benzonitrile>99

Reaction Conditions: 1 mol% Pd(OAc)₂, 2 mol% this compound, 1.2 equiv. NaOtBu, neat, 110 °C, 12 h, in air.[4]

Table 2: Coupling of Aryl Bromides with Various Secondary Amines[4]

Aryl BromideSecondary AmineProductYield (%)
BromobenzeneDiphenylamineN,N-Diphenylaniline>99
BromobenzeneN-MethylanilineN-Methyl-N-phenylaniline>99
BromobenzeneMorpholine4-Phenylmorpholine>99
2-BromotolueneDiphenylamineN,N-Diphenyl-2-methylaniline95
2-BromotolueneN-MethylanilineN,2-Dimethyl-N-phenylaniline>99
2-BromotolueneMorpholine4-(2-Methylphenyl)morpholine90
4-BromobenzonitrileN-Methylaniline4-(Methyl(phenyl)amino)benzonitrile>99
1-Bromo-4-(trifluoromethyl)benzeneN-MethylanilineN-Methyl-N-(4-(trifluoromethyl)phenyl)aniline>99

Reaction Conditions: 1 mol% Pd(OAc)₂, 2 mol% this compound, 1.2 equiv. NaOtBu, neat, 110 °C, 12 h, in air.[4]

Table 3: Coupling of Heteroaryl Halides with Secondary Amines[4]

Heteroaryl HalideSecondary AmineProductYield (%)
2-ChloropyridineDiphenylamineN,N-Diphenylpyridin-2-amine90
2-ChloropyridineN-MethylanilineN-Methyl-N-phenylpyridin-2-amine98
2-ChloropyridineMorpholine4-(Pyridin-2-yl)morpholine96
3-BromopyridineN-MethylanilineN-Methyl-N-phenylpyridin-3-amine>99
2-BromothiopheneN-MethylanilineN-Methyl-N-phenylthiophen-2-amine>99

Reaction Conditions: 1 mol% Pd(OAc)₂, 2 mol% this compound, 1.2 equiv. NaOtBu, neat, 110 °C, 12 h, in air.[4]

Experimental Protocols

The following are detailed methodologies for performing a Buchwald-Hartwig amination using a this compound-based catalytic system.

General Procedure for Solvent-Free Amination of Aryl/Heteroaryl Halides with Secondary Amines[4]

This protocol is adapted from the work of Topchiy, et al. and is suitable for a broad range of substrates.[4]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound

  • Sodium tert-butoxide (NaOtBu)

  • Aryl or heteroaryl halide (1.05 mmol)

  • Secondary amine (1.0 mmol)

  • Screw-cap vial equipped with a magnetic stir bar

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Silica (B1680970) gel for flash chromatography

Procedure:

  • To a screw-cap vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.05 mmol), the secondary amine (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), and powdered NaOtBu (1.2 mmol).

  • Seal the vial and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12 hours.

  • After the reaction is complete, cool the vial to room temperature.

  • Dissolve the reaction mixture in a 1:1 mixture of CH₂Cl₂ and H₂O.

  • Separate the organic phase, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on a silica gel column to obtain the desired arylamine.

General Procedure for Amination using a this compound Palladacycle Precatalyst

Modern applications of the Buchwald-Hartwig amination often utilize well-defined palladium precatalysts, such as this compound Pd G3, which offer improved stability, activity, and reproducibility.

Materials:

  • This compound Pd G3 precatalyst

  • Aryl halide (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (B28343) or dioxane (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the this compound Pd G3 precatalyst (typically 0.5-2 mol%), the aryl halide (1.0 mmol), and the sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent (5 mL) followed by the secondary amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure product.

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

G LPd(0) LPd(0) Oxidative Addition Oxidative Addition LPd(0)->Oxidative Addition Ar-X LPd(II)(Ar)(X) LPd(II)(Ar)(X) Oxidative Addition->LPd(II)(Ar)(X) Amine Coordination Amine Coordination LPd(II)(Ar)(X)->Amine Coordination R2NH LPd(II)(Ar)(X)(R2NH) LPd(II)(Ar)(X)(R2NH) Amine Coordination->LPd(II)(Ar)(X)(R2NH) Deprotonation Deprotonation LPd(II)(Ar)(X)(R2NH)->Deprotonation -HX, Base LPd(II)(Ar)(NR2) LPd(II)(Ar)(NR2) Deprotonation->LPd(II)(Ar)(NR2) Reductive Elimination Reductive Elimination LPd(II)(Ar)(NR2)->Reductive Elimination Reductive Elimination->LPd(0) Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for a Typical Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Charge_Vessel Charge reaction vessel with Pd catalyst, this compound, base, and aryl halide Inert_Atmosphere Establish inert atmosphere Charge_Vessel->Inert_Atmosphere Add_Solvent_Amine Add anhydrous solvent and amine Inert_Atmosphere->Add_Solvent_Amine Heat_Stir Heat and stir reaction mixture Add_Solvent_Amine->Heat_Stir Monitor_Progress Monitor reaction progress (TLC/GC-MS) Heat_Stir->Monitor_Progress Cool_Quench Cool to room temperature and quench Monitor_Progress->Cool_Quench Extraction Extract with organic solvent Cool_Quench->Extraction Dry_Concentrate Dry and concentrate the organic phase Extraction->Dry_Concentrate Purification Purify by column chromatography Dry_Concentrate->Purification Final_Product Final_Product Purification->Final_Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

An In-depth Technical Guide to the Role of RuPhos in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The evolution of this powerful reaction has been intrinsically linked to the development of sophisticated catalyst systems, particularly the use of bulky, electron-rich phosphine (B1218219) ligands. Among these, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has emerged as a highly effective and versatile ligand, significantly expanding the scope and utility of the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the role of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and its applications in complex molecular synthesis.

The Core of Catalysis: Understanding this compound's Function

This compound is a member of the Buchwald family of biarylphosphine ligands, characterized by a sterically hindered and electron-rich phosphorus center. This unique structure imparts several key advantages to the palladium catalyst in the Suzuki-Miyaura coupling. The bulky dicyclohexylphosphino and diisopropoxybiphenyl groups promote the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step, particularly with challenging substrates like aryl chlorides.[1] Furthermore, the electron-donating nature of this compound enhances the rate of reductive elimination, the final step in the catalytic cycle that forms the desired carbon-carbon bond.

The steric and electronic properties of this compound have a profound impact on the outcome of the cross-coupling reaction, demonstrating high catalytic activity for Suzuki-Miyaura cross-couplings of tosylated olefins and for reactions involving sterically hindered substrates.[2][3]

Performance and Substrate Scope: A Quantitative Analysis

The efficacy of this compound in Suzuki-Miyaura coupling is evident in its broad substrate scope and the high yields achieved across a range of coupling partners. The following tables summarize the performance of this compound with various aryl and heteroaryl halides.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Potassium Furan-2-yltrifluoroborate using a Pd(OAc)₂/RuPhos Catalyst System [4]

EntryAryl ChlorideYield (%)
14-Chlorobenzonitrile91
24'-Chloroacetophenone95
3Methyl 4-chlorobenzoate93
42-Chlorotoluene85
51-Chloro-4-methoxybenzene88
61-Chloro-2,4-dimethylbenzene90

Reaction Conditions: 0.25 mmol aryl chloride, 0.26 mmol potassium furan-2-yltrifluoroborate, 3 mol % Pd(OAc)₂, 6 mol % this compound, 2 equiv Na₂CO₃, ethanol, 85 °C, 12 h.[5]

Table 2: Suzuki-Miyaura Coupling of Heteroaryl Halides with Potassium Heteroaryltrifluoroborates using a Pd(OAc)₂/RuPhos Catalyst System [4][5]

EntryHeteroaryl HalideHeteroaryltrifluoroborateYield (%)
12-ChloropyridineFuran-2-yl55
23-BromopyridineThiophen-2-yl85
32-Bromo-5-methylpyridineFuran-2-yl92
44-ChlorobenzonitrileBenzothiophen-2-yl82
54-ChlorobenzonitrileBenzofuran-2-yl92

Reaction Conditions: 0.25 mmol aryl halide, 0.26 mmol heteroaryltrifluoroborate, 3 mol % Pd(OAc)₂, 6 mol % this compound, 2 equiv Na₂CO₃, ethanol, 85 °C, 12 h.[4][5]

Table 3: Comparison of this compound with Other Ligands in the Suzuki-Miyaura Coupling of 3-Bromo-1,2,4-oxadiazole with Phenylboronic Acid [6]

EntryLigand/PrecatalystSolvent SystemYield (%)
1Pd(PPh₃)₄1,4-dioxane:H₂OLow
2SPhos1,4-dioxane:H₂O (4:1)54
3XPhos Pd G21,4-dioxane:H₂O (4:1)81
4This compound Pd G4 1,4-dioxane:H₂O (4:1) 87
5XPhos Pd G31,4-dioxane:H₂O (4:1)68
6PdCl₂(dppf)·CH₂Cl₂1,4-dioxane:H₂OLow
7Pd₂(dba)₃1,4-dioxane:H₂OLow

Reaction Conditions: Optimization of the reaction conditions for the coupling of a heteroaryl bromide with phenylboronic acid.[6]

The Catalytic Cycle in Action

The Suzuki-Miyaura coupling reaction catalyzed by a palladium-RuPhos complex proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L (L = this compound) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)-X      |      L oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ r1_pd_r2 R¹-Pd(II)-R²      |      L transmetalation->r1_pd_r2 Base reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 R¹-R² Experimental_Workflow start Start reagents Combine Reagents: - Pd(OAc)₂ - this compound - Aryl Halide - Boronic Acid Derivative - Base start->reagents inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent reaction Heat and Stir Reaction Mixture add_solvent->reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup dry Dry Organic Layer workup->dry purify Purify by Chromatography dry->purify product Isolate Pure Product purify->product

References

Unraveling the Influence of RuPhos: A Technical Guide to its Steric and Electronic Effects in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount in optimizing catalytic cross-coupling reactions. Among the pantheon of bulky electron-rich phosphine (B1218219) ligands, RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has emerged as a powerhouse, particularly in palladium-catalyzed transformations. This technical guide delves into the core steric and electronic properties of this compound, providing a comprehensive understanding of its role in enhancing catalytic activity and selectivity.

Structural and Steric Properties: A Tale of Two Rings

The defining characteristic of this compound is its biaryl backbone, which, in conjunction with the bulky dicyclohexylphosphino group, creates a unique steric profile. This steric hindrance is crucial in promoting the desired catalytic steps while suppressing unwanted side reactions.

Crystal Structure and Key Geometric Parameters

The solid-state structure of the free this compound ligand has been elucidated, revealing a triclinic crystal cell containing two independent molecules.[1][2][3] This structural information provides precise data on bond lengths and angles, which are fundamental to understanding its steric bulk.

ParameterValue (Molecule A)Value (Molecule B)Comparison Ligand (Value)
Bond Lengths (Å)
P—CAr1.848(2)1.848(2)PPh3: comparable[1]
P—CCy1.876(2)1.877(2)PCy3: comparable[1]
CBiaryl—CBiaryl1.495(2)1.499(2)
Bond Angles (°)
Cy—P—Cy106.07(8)105.46(8)
CAr—P—CCy (1)97.03(8)97.03(8)
CAr—P—CCy (2)101.86(8)101.86(8)
Torsional Angles (°)
CBiaryl—CBiaryl97.6(2)105.8(2)

Table 1: Selected geometric parameters of the two independent molecules of this compound in the crystal structure. Data sourced from reference[1].

The Tolman Cone Angle: Quantifying Steric Bulk

A key metric for quantifying the steric footprint of a phosphine ligand is the Tolman cone angle (θ). For the free this compound ligand, the computed Tolman cone angle is 201.54°.[1] This value is significantly larger than that of common phosphine ligands like triphenylphosphine (B44618) (PPh3, 145°) and tricyclohexylphosphine (B42057) (PCy3, 170°), highlighting the substantial steric bulk of this compound.[1] Upon coordination to a palladium center, the cone angle of this compound is slightly reduced to 198.07°.[1]

This large cone angle is a direct consequence of the sterically demanding biaryl substituent.[1] It is this steric hindrance that is thought to contribute to its high catalytic activity, particularly in reactions involving sterically hindered substrates.[1][4]

Electronic Effects: A Subtle but Significant Contributor

The electronic properties of a phosphine ligand, specifically its ability to donate electron density to the metal center, are critical in influencing the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.

The Tolman Electronic Parameter (TEP)

There is an inverse correlation between the cone angle and the proportion of s-character in the phosphorus lone pair.[1] A larger cone angle, as seen in this compound, implies a lower s-character in the lone pair, which in turn suggests that this compound is a less powerful electron donor compared to a ligand with a smaller cone angle.[1] This has significant mechanistic implications.

Mechanistic Implications of Electronic Properties

In the context of palladium-catalyzed cross-coupling reactions, the electronic nature of the phosphine ligand can determine the rate-limiting step. For instance, in the Buchwald-Hartwig amination, computational studies have shown that for the Pd-RuPhos catalytic system, the rate-limiting step is often reductive elimination.[5][6] This is in contrast to the more sterically hindered and more electron-donating ligand, BrettPhos, where oxidative addition is typically rate-limiting.[5][6] The comparatively lower electron-donating ability of this compound makes the final C-N bond-forming reductive elimination step from the palladium(II) intermediate more challenging, and thus, often the slowest step in the catalytic cycle.[1][5]

Application in Catalysis: The Buchwald-Hartwig Amination

The steric and electronic properties of this compound make it an exceptional ligand for a variety of cross-coupling reactions, most notably the Buchwald-Hartwig amination for the formation of C-N bonds.

Catalytic Cycle of Buchwald-Hartwig Amination with Pd-RuPhos

The generally accepted mechanism for the Buchwald-Hartwig amination catalyzed by a Pd-RuPhos complex involves three key steps: oxidative addition, deprotonation, and reductive elimination.[6][7]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L (L = this compound) OA_complex Pd(II)(Ar)(X)L Pd0->OA_complex Oxidative Addition + Ar-X Amine_complex [Pd(II)(Ar)(HNR'R'')]L+ X- OA_complex->Amine_complex Ligand Exchange + HNR'R'' Amido_complex Pd(II)(Ar)(NR'R'')L Amine_complex->Amido_complex Deprotonation - HX Amido_complex->Pd0 Reductive Elimination + Ar-NR'R'' ArX Aryl Halide (Ar-X) Amine Amine (HNR'R'') Product Aryl Amine (Ar-NR'R'') RuPhos_Synthesis StartingMaterial 2-bromo-2',6'-diisopropoxybiphenyl Product This compound StartingMaterial->Product Reagent Dicyclohexylphosphine Source Reagent->Product

References

Preliminary Investigations of RuPhos in New Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of the bulky phosphine (B1218219) ligand, RuPhos, in a variety of palladium-catalyzed cross-coupling reactions. While well-established in Suzuki-Miyaura and Buchwald-Hartwig aminations, this document also explores preliminary investigations into its utility in other modern synthetic transformations, including Negishi and C-S cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic pathway diagrams are presented to facilitate the adoption and further exploration of this compound in research and development settings.

Established Applications of this compound in Cross-Coupling Reactions

This compound (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a commercially available, air- and moisture-stable biarylphosphine ligand that has demonstrated high activity in various palladium-catalyzed cross-coupling reactions.[1] Its bulky and electron-rich nature facilitates challenging transformations, particularly with sterically hindered substrates and heteroaryl compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The use of this compound in conjunction with a palladium source, often as the preformed this compound Pd G4 catalyst, has enabled the efficient coupling of a wide range of substrates, including challenging heteroaryl chlorides and sterically demanding aryl halides.[2][3]

Quantitative Data for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic Acid/EsterCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
12-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole (B1293197)Phenylboronic acidThis compound Pd G40.05K₂CO₃Dioxane/Water (4:1)100292[2]
22-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole4-Methoxyphenylboronic acidThis compound Pd G40.05K₂CO₃Dioxane/Water (4:1)100285[2]
32-chloro-m-xylenep-tolylboronic acidPd(OAc)₂ / this compound0.025K₂CO₃iPrOH/H₂O (1/5)601293[4]
42-chloropyridine4-(trifluoromethyl)phenylboronic acidPdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂0.1K₃PO₄Toluene100695[5]
5(Hetero)aryl bromidesSecondary alkyltrifluoroboratesPd(OAc)₂ / this compound2K₂CO₃Toluene/Water120 (µW)0.25up to 95[6]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole with Phenylboronic Acid [2]

  • To a reaction vessel, add 2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add this compound Pd G4 (0.05 mol%).

  • Add dioxane and water in a 4:1 ratio.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 2 hours, monitoring the reaction progress by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This compound is a highly effective ligand for the palladium-catalyzed formation of C-N bonds, particularly in the coupling of secondary amines with aryl and heteroaryl halides.[1][7] The bulky nature of this compound is thought to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle for these substrates.[8][9]

Quantitative Data for Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
13-bromo-2-aminopyridineMorpholine (B109124)This compound Precatalyst2LiHMDSDioxane1001683[10]
24-chlorotolueneMorpholinePd₂(dba)₃ / this compound1.5NaOᵗBuToluenereflux694[11]
33,5-bis(trifluoromethyl)bromobenzene4-methoxyanilineXPhos Pd G3 / XPhos2K₂CO₃Rapeseed Oil1101695[1]
4Aryl BromidesDiaryl, Alkyl-aryl, DialkylaminesPd(OAc)₂ / this compound2K₃PO₄Solvent-free1001-450-99[11]
5Aryl ChloridesCarbazole[Pd(allyl)Cl]₂ / t-BuXPhos0.5 / 2NaOᵗBuToluene1002468[12]

Experimental Protocol: Buchwald-Hartwig Amination of 3-bromo-2-aminopyridine with Morpholine [10]

  • In a glovebox, charge an oven-dried reaction tube with the this compound precatalyst (2 mol%).

  • Add 3-bromo-2-aminopyridine (1.0 eq) and a stir bar.

  • Add dioxane as the solvent.

  • Add morpholine (1.2 eq) followed by LiHMDS (1.0 M in THF, 2.2 eq).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination_Deprotonation HNR2, Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coordination_Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Emerging Applications of this compound

Preliminary investigations suggest that the utility of this compound extends beyond the well-established Suzuki-Miyaura and Buchwald-Hartwig reactions. The following sections detail its emerging applications in other important cross-coupling transformations.

Negishi Cross-Coupling

The Negishi cross-coupling, which pairs an organozinc reagent with an organic halide, is a powerful tool for C-C bond formation, particularly for constructing sterically hindered biaryls. This compound-based catalysts have been shown to be highly active in this transformation, enabling the coupling of challenging substrates at low catalyst loadings.[13][14]

Quantitative Data for Negishi Cross-Coupling

EntryAryl HalideOrganozinc ReagentCatalyst SystemCatalyst Loading (mol%)SolventTemp (°C)Time (min)Yield (%)Ref.
12-bromoanisolep-tolylzinc chloridePalladacycle precatalyst / L31THFrt2092[13]
2Aryl HalidesHeteroarylzinc reagentsPalladacycle precatalyst / L31-2THFrt-5020-12070-95[13]
3β-halo α,β-unsaturated carbonylMonoorganozincPd catalyst / this compound-THF--High[14]

Experimental Protocol: General Procedure for Negishi Cross-Coupling [13]

  • To an oven-dried vial equipped with a stir bar, add the palladacycle precatalyst and the this compound ligand.

  • Add the aryl halide and THF.

  • To this mixture, add the organozinc reagent (typically as a solution in THF).

  • Stir the reaction at the indicated temperature and monitor by GC or LCMS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by flash chromatography.

Negishi Cross-Coupling Catalytic Cycle

Negishi_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-ZnX Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for the Negishi cross-coupling reaction.

Future Directions: this compound in Novel Catalytic Systems

While the application of this compound in the following areas is still in its nascent stages, the unique steric and electronic properties of the ligand suggest its potential for broader utility.

C-H Functionalization

Ruthenium-catalyzed C-H activation is a rapidly developing field that offers a more atom-economical approach to the synthesis of complex molecules.[15][16] While specific examples detailing the use of this compound as a ligand in ruthenium-catalyzed C-H activation are still emerging, its demonstrated efficacy in promoting challenging coupling reactions makes it an intriguing candidate for future investigations in this area. The bulky nature of this compound could play a crucial role in controlling regioselectivity and promoting difficult C-H activation steps.

Photoredox Dual Catalysis

The merger of photoredox catalysis with transition metal catalysis has opened up new frontiers in synthetic chemistry.[17][18] This dual catalytic approach allows for the generation of radical intermediates under mild conditions, which can then participate in cross-coupling reactions. While the direct application of this compound in a dual photoredox-palladium catalytic system is not yet widely reported, its robustness and ability to stabilize low-valent palladium species make it a promising ligand for exploration in such systems. Future work may involve investigating this compound in photoredox-mediated C-N, C-C, and C-S bond-forming reactions.

Conclusion

This compound has established itself as a versatile and highly effective ligand for a range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations. Its utility in Negishi coupling is also well-documented. The success of this compound in these transformations, particularly with challenging substrates, underscores its potential for broader applications in organic synthesis. Preliminary investigations and the inherent properties of the ligand suggest that this compound could play a significant role in the advancement of emerging areas such as C-H functionalization and photoredox dual catalysis. Further research in these novel reaction systems is warranted and is expected to uncover new and powerful synthetic methodologies.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using RuPhos Pd G3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the standard protocol for Suzuki-Miyaura coupling reactions utilizing the highly efficient RuPhos Pd G3 precatalyst. This third-generation Buchwald precatalyst offers numerous advantages, including high stability, low catalyst loadings, and broad substrate scope, making it an invaluable tool in modern organic synthesis, particularly in the fields of pharmaceutical and materials science.[1][2][3]

Introduction

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the synthesis of biaryls, vinylarenes, and polyenes from the reaction of organoboron compounds with organic halides or triflates.[2] The choice of catalyst is critical for the success of these transformations, and this compound Pd G3 has emerged as a versatile and robust precatalyst for a wide range of Suzuki coupling reactions.[1][4]

This compound Pd G3, or (2'-Amino-1,1'-biphenyl-2-yl)(methanesulfonato)palladium(II) dicyclohexyl(2',6'-diisopropoxy-1,1'-biphenyl-2-yl)phosphine, is an air- and moisture-stable solid that is highly soluble in common organic solvents.[3] Its key features include:

  • High Activity: Enables low catalyst loadings, typically in the range of 0.5-2 mol%.

  • Broad Substrate Scope: Effective for the coupling of a wide range of aryl and heteroaryl chlorides, bromides, and triflates.[2]

  • Rapid Activation: Efficiently generates the active monoligated Pd(0) species under mild conditions.[2]

  • Reproducibility: As a well-defined precatalyst, it provides more consistent and reliable results compared to catalyst systems generated in situ.[2]

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The this compound Pd G3 precatalyst enters the catalytic cycle after activation to the active Pd(0) species.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_activation Precatalyst Activation Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-R RuPhos_Pd_G3 This compound Pd G3 Activation Base RuPhos_Pd_G3->Activation Activation->Pd(0)L

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction initiated by the activation of the this compound Pd G3 precatalyst.

Quantitative Data Summary

The following tables summarize representative data for Suzuki-Miyaura coupling reactions catalyzed by this compound Pd G3 and similar this compound-based systems, demonstrating the broad substrate scope and high efficiency of the catalyst.

Table 1: Suzuki Coupling of Aryl/Heteroaryl Halides with Boronic Acids

EntryAryl/Heteroaryl HalideBoronic Acid/EsterBaseSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)
14-Chlorobenzonitrile2-Methylphenylboronic acidK₃PO₄Toluene/H₂O100182 (Pd(OAc)₂/RuPhos)95
22-ChloropyridinePotassium thiophene-2-trifluoroborateNa₂CO₃n-Butanol10023 (Pd(OAc)₂/RuPhos)65
34-ChloroanisolePhenylboronic acidK₃PO₄Dioxane/H₂O80162 (Pd(OAc)₂/RuPhos)92
41-Bromo-4-tert-butylbenzene4-Methoxyphenylboronic acidK₂CO₃Dioxane/H₂O100121 (this compound Pd G3)>95
52-Bromopyridine3-Furylboronic acidK₃PO₄THF6042 (this compound Pd G3)88
64-BromotoluenePhenylboronic acidCs₂CO₃1,4-Dioxane10021.5 (this compound Pd G3)96

Data compiled from various sources, including reactions with in situ generated this compound catalysts and the G3 precatalyst.

Experimental Protocols

The following is a general and detailed protocol for a Suzuki-Miyaura coupling reaction using this compound Pd G3. This procedure can be adapted for a variety of substrates.

Materials
  • Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or boronate ester (1.2–1.5 mmol, 1.2–1.5 equiv)

  • This compound Pd G3 (0.01–0.02 mmol, 1–2 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0–3.0 mmol, 2.0–3.0 equiv)

  • Anhydrous solvent (e.g., dioxane, THF, toluene)

  • Degassed water (optional, but often beneficial)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Experimental Workflow

Experimental_Workflow Start Start Preparation 1. Add solids (Aryl halide, Boronic acid, Base, this compound Pd G3) to an oven-dried flask. Start->Preparation Inerting 2. Seal vessel and purge with N₂ or Ar. Preparation->Inerting Solvent_Addition 3. Add degassed solvent (and water if applicable) via syringe. Inerting->Solvent_Addition Reaction 4. Stir at desired temperature and monitor by TLC, GC, or LC-MS. Solvent_Addition->Reaction Workup 5. Cool to RT, dilute with organic solvent, wash with water and brine. Reaction->Workup Isolation 6. Dry organic layer, filter, and concentrate. Workup->Isolation Purification 7. Purify by column chromatography. Isolation->Purification End End Purification->End

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction using this compound Pd G3.
Detailed Procedure

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (if solid, 1.0 mmol), boronic acid or ester (1.2-1.5 mmol), base (2.0-3.0 mmol), and this compound Pd G3 (0.01-0.02 mmol).

  • Inert Atmosphere: Seal the vessel with a rubber septum and purge with a stream of nitrogen or argon for 5-10 minutes. An inert atmosphere is crucial to prevent catalyst deactivation.

  • Reagent Addition: If the aryl halide is a liquid, add it via syringe at this point. Subsequently, add the degassed solvent (e.g., 5-10 mL per mmol of aryl halide) and water (if using, typically a 10:1 organic solvent to water ratio) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 110 °C). Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper storage and handling of the precatalyst. Use fresh catalyst if necessary.
Poor quality reagentsUse pure, dry solvents and reagents. Ensure the boronic acid has not decomposed.
Inappropriate base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.
Homocoupling of boronic acid Presence of oxygenEnsure the reaction is performed under a strictly inert atmosphere. Degas solvents thoroughly.
Protodeboronation Reaction temperature too high or reaction time too longLower the reaction temperature and monitor the reaction closely to stop it upon completion. Consider using a milder base.

Safety Information

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound Pd G3 and all other reagents before use.

  • Organic solvents are flammable and should be handled with care.

  • The reaction may build up pressure if heated in a sealed vessel. Ensure proper pressure relief.

By following these protocols and considering the provided data, researchers can effectively utilize this compound Pd G3 to achieve high yields and streamline the synthesis of a diverse range of biaryl compounds.

References

Application Notes and Protocols for Buchwald-Hartwig Amination with RuPhos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in the pharmaceutical industry and materials science due to its tolerance of a wide range of functional groups. Among the vast library of phosphine (B1218219) ligands developed for this reaction, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has emerged as a highly effective and versatile ligand, particularly for the coupling of secondary amines with aryl and heteroaryl halides.

This document provides a detailed experimental procedure for conducting a Buchwald-Hartwig amination using this compound, along with a summary of its substrate scope and a visual representation of the experimental workflow.

Data Presentation: Substrate Scope of this compound in Buchwald-Hartwig Amination

The following table summarizes the performance of the Pd(OAc)₂/RuPhos catalytic system in the solvent-free amination of various (hetero)aryl halides with secondary amines. The data demonstrates the high efficiency of this system, with excellent yields obtained for a diverse range of substrates.[1][2]

EntryAryl HalideAmineProductYield (%)
1ChlorobenzeneDiphenylamineN,N-Diphenylaniline99
2ChlorobenzeneN-MethylanilineN-Methyl-N-phenylaniline98
3ChlorobenzeneMorpholine4-Phenylmorpholine99
4ChlorobenzeneN-Phenylpiperazine1-Phenyl-4-phenylpiperazine99
5BromobenzeneDiphenylamineN,N-Diphenylaniline99
64-BromotolueneMorpholine4-(p-Tolyl)morpholine99
72-BromotolueneDiphenylamineN,N-Diphenyl-2-methylaniline97
82-ChlorotolueneMorpholine4-(o-Tolyl)morpholine90
94-ChloroanisoleDiphenylamine4-Methoxy-N,N-diphenylaniline98
102-BromopyridineMorpholine4-(Pyridin-2-yl)morpholine95

Experimental Protocols

This section details a general procedure for the Buchwald-Hartwig amination of an aryl halide with a secondary amine using a this compound-based catalyst system under an inert atmosphere. The use of a pre-formed palladium precatalyst, such as this compound Pd G3, is often preferred for its air and moisture stability, and its ability to readily form the active catalytic species.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • This compound Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (B28343) (5 mL)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the this compound Pd G3 precatalyst (0.02 mmol) to an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction vessel.

  • Reaction Conditions: Seal the Schlenk tube or vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking small aliquots from the reaction mixture under an inert atmosphere.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter it through a pad of celite to remove insoluble salts. Wash the celite pad with additional ethyl acetate (10 mL).

  • Purification: Combine the organic filtrates and concentrate them under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired arylamine.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination using a this compound precatalyst.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh and add: Aryl Halide Amine NaOtBu This compound Pd G3 Precatalyst solvent Add anhydrous, degassed Toluene reagents->solvent heat Heat to 100 °C (4-24 h) solvent->heat monitor Monitor by TLC or GC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute and filter through Celite cool->filter purify Concentrate and purify by column chromatography filter->purify product Isolated Arylamine purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Negishi Coupling Reactions Utilizing the RuPhos Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Negishi cross-coupling reactions employing the bulky and electron-rich RuPhos ligand. This phosphine (B1218219) ligand has demonstrated significant utility in facilitating carbon-carbon bond formation, particularly in challenging cases, leading to high yields and efficiencies.

Introduction to Negishi Coupling with this compound

The Negishi cross-coupling reaction is a powerful palladium- or nickel-catalyzed transformation that forges a carbon-carbon bond between an organozinc compound and an organic halide or triflate. A key advantage of this method is its broad functional group tolerance, allowing for the coupling of complex and sensitive molecules, which is of paramount importance in pharmaceutical and materials science.

The choice of ligand is critical to the success of a Negishi coupling. This compound (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a highly effective biaryl monophosphine ligand that has been shown to enhance the catalytic activity in these reactions. Its steric bulk and electron-donating properties facilitate the oxidative addition and reductive elimination steps of the catalytic cycle while inhibiting undesirable side reactions. This often translates to higher yields and the ability to couple sterically hindered or otherwise challenging substrates. The use of this compound, often in the form of a stable palladium precatalyst like this compound Pd G3, simplifies experimental setup and enhances reproducibility.[1][2]

Data Presentation

The following tables summarize the performance of this compound-catalyzed Negishi cross-coupling reactions, showcasing its effectiveness across a range of substrates and conditions.

Table 1: Diastereoconvergent Negishi Cross-Coupling of Functionalized Cyclohexylzinc Reagents with Aryl Iodides[3]
EntryAryl IodideOrganozinc ReagentCatalyst System (mol%)AdditivesTemp. (°C)Yield (%)dr (trans:cis)
1Methyl 4-iodobenzoate4-CO₂Et-c-HexylZnIPd₂(dba)₃ (2.5), this compound (5)LiCl, NEP-108597:3
24-Iodoacetophenone4-CO₂Et-c-HexylZnIPd₂(dba)₃ (2.5), this compound (5)LiCl, NEP-108297:3
34-Iodonitrobenzene4-CO₂Et-c-HexylZnIPd₂(dba)₃ (2.5), this compound (5)LiCl, NEP-108898:2
43-Iodopyridine4-CO₂Et-c-HexylZnIPd₂(dba)₃ (2.5), this compound (5)LiCl, NEP-108696:4
Table 2: General Reaction Parameters for Negishi Coupling with this compound Ligand[3]
ParameterRecommended RangeTypical Conditions
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, this compound Pd G31-5 mol%
This compound Ligand 2-10 mol%1.1-1.5 equivalents relative to Palladium
Solvent THF, Dioxane, TolueneAnhydrous
Temperature Room Temperature to 80 °C50-80 °C
Reaction Time 1-24 hoursMonitored by TLC, GC, or LC-MS

Experimental Protocols

The following are general procedures for performing a Negishi cross-coupling reaction using the this compound ligand. These protocols should be adapted based on the specific substrates and scale of the reaction.

Protocol 1: General Procedure for Palladium-Catalyzed Negishi Cross-Coupling[3]

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Solution of organozinc reagent (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or this compound Pd G3) (1-5 mol%)

  • This compound ligand (2-10 mol%)

  • Anhydrous solvent (e.g., THF, dioxane)

  • Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst, this compound ligand, and the aryl or heteroaryl halide.

  • Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.

  • Slowly add the solution of the functionalized organozinc reagent to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Functionalized Alkylzinc Bromide via Direct Zinc Insertion[3]

This protocol describes the preparation of an organozinc reagent that can be used in the subsequent Negishi coupling.

Materials:

  • Functionalized alkyl bromide (1.0 equiv)

  • Zinc dust (<10 µm, 1.5 equiv)

  • Lithium chloride (1.5 equiv, dried under vacuum at 150 °C for 4 h)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (catalytic amount)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust and lithium chloride.

  • Heat the flask under vacuum and then cool to room temperature under a stream of argon.

  • Add anhydrous THF to the flask, followed by a catalytic amount of iodine to activate the zinc (the color will disappear upon activation).

  • Add the functionalized alkyl bromide neat or as a solution in THF to the stirred suspension.

  • The reaction mixture may be gently heated to initiate the reaction.

  • The progress of the insertion can be monitored by GC analysis of quenched aliquots.

  • Once the insertion is complete, the resulting organozinc reagent solution can be used directly in the subsequent cross-coupling reaction.

Visualizations

Negishi Coupling Catalytic Cycle

Negishi_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation (R'-ZnX') PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Negishi_Workflow start Start reagent_prep Prepare Organozinc Reagent (if necessary) start->reagent_prep reaction_setup Reaction Setup: - Add Pd Precatalyst, this compound, Aryl Halide - Add Anhydrous Solvent reagent_prep->reaction_setup activation Catalyst Activation (Stir at RT) reaction_setup->activation add_organozinc Add Organozinc Reagent activation->add_organozinc reaction Heat Reaction and Monitor Progress add_organozinc->reaction workup Quench and Workup: - Add aq. NH4Cl - Extract with Organic Solvent - Dry and Concentrate reaction->workup purification Purify by Column Chromatography workup->purification end End purification->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of RuPhos and its palladium precatalysts (G3 and G4) in cross-coupling reactions. This compound (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a highly effective electron-rich and bulky monophosphine ligand that has demonstrated exceptional performance in a variety of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. Its use often allows for lower catalyst loadings, shorter reaction times, and broader substrate scope, making it a valuable tool in academic research and industrial drug development.

Recommended Catalyst Loading

The optimal catalyst loading for this compound-mediated cross-coupling reactions is dependent on the specific substrates, reaction scale, and desired reaction time. However, due to the high activity of this compound precatalysts, significantly lower loadings can often be employed compared to traditional palladium catalysts.

For initial reaction screening and optimization, a catalyst loading in the range of 1-5 mol% is a common starting point.[1] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%.[1] In some cases, particularly for large-scale synthesis or with highly reactive substrates, catalyst loadings can be lowered even further, sometimes to as low as 0.001 mol%.

Table 1: General Recommended Catalyst Loading for this compound Precatalysts

Reaction TypeCatalystTypical Loading Range (mol%)Notes
Suzuki-Miyaura CouplingThis compound Pd G3/G40.5 - 2.0Can be lowered for activated substrates.
Buchwald-Hartwig AminationThis compound Pd G3/G41.0 - 3.0Generally requires slightly higher loading than Suzuki-Miyaura.
Challenging CouplingsThis compound Pd G3/G43.0 - 10.0May be necessary for sterically hindered or electronically deactivated substrates.[1]

Table 2: Catalyst Loading vs. Yield for Selected Cross-Coupling Reactions

ReactionSubstrate 1Substrate 2CatalystLoading (mol%)Yield (%)Reference
C-N Coupling1-Chloro-4-fluorobenzeneMorpholineThis compound Pd G4Not Specified55[2]
C-N Coupling1-Chloro-4-fluorobenzeneMorpholineThis compound Pd G5Not Specified27[2]
C-N Coupling1-Chloro-4-fluorobenzeneMorpholineThis compound Pd G3Not Specified~3[2]
Suzuki-Miyaura3,5-bis(trifluoromethyl)bromobenzene2-pyridylboronatePd₂(dba)₃/RuPhos1.0 (Pd)82
Suzuki-Miyaura4-bromoanisole2-pyridylboronatePd₂(dba)₃/RuPhos1.0 (Pd)74

Experimental Protocols

The following are general protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions using this compound precatalysts. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester using a this compound precatalyst.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2 - 1.5 equiv)

  • This compound Pd G3 or G4 precatalyst (0.5 - 2.0 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)

  • Anhydrous and degassed water (if using a biphasic system)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic acid or ester, base, and this compound Pd G3 or G4 precatalyst.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous and degassed solvent (and water, if applicable) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed C-N cross-coupling of an aryl halide with a primary or secondary amine using a this compound precatalyst. This compound is particularly well-suited for the coupling of secondary amines.[3]

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • This compound Pd G3 or G4 precatalyst (1.0 - 3.0 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, K₃PO₄) (1.5 - 2.5 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, base, and this compound Pd G3 or G4 precatalyst to an oven-dried reaction vessel with a magnetic stir bar.

  • Seal the vessel, remove from the glovebox (if applicable), and add the anhydrous and degassed solvent.

  • Add the amine via syringe.

  • Stir the reaction mixture at the desired temperature (typically 65-110 °C) and monitor the progress by TLC, GC, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key aspects of this compound-mediated cross-coupling reactions.

Cross_Coupling_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Byproduct M-X Transmetalation->Byproduct Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-R Reductive_Elimination->Product Reactant1 Ar-X Reactant1->Oxidative_Addition Reactant2 R-M Reactant2->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Charge_Reagents Charge reaction vessel with solids: Aryl halide, Boronic acid/Amine, Base, this compound Precatalyst Inert_Atmosphere Evacuate and backfill with inert gas (3x) Charge_Reagents->Inert_Atmosphere Add_Solvent Add anhydrous, degassed solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat to desired temperature with vigorous stirring Add_Solvent->Heat_Stir Monitor Monitor reaction progress (TLC, GC, LC-MS) Heat_Stir->Monitor Cool_Quench Cool to room temperature and quench Monitor->Cool_Quench Extract Extract with organic solvent Cool_Quench->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: A typical experimental workflow for a this compound-catalyzed cross-coupling reaction.

Catalyst_Loading_Optimization Start Start Optimization Initial_Screen Initial Screen: 1-2 mol% Catalyst Loading Start->Initial_Screen Check_Conversion >90% Conversion? Initial_Screen->Check_Conversion Good_Conversion Proceed to lower catalyst loading Check_Conversion->Good_Conversion Yes Poor_Conversion Troubleshoot Reaction Check_Conversion->Poor_Conversion No Lower_Loading_1 Test 0.5-1.0 mol% Good_Conversion->Lower_Loading_1 Check_Conversion_2 >90% Conversion? Lower_Loading_1->Check_Conversion_2 Good_Conversion_2 Proceed to further lower loading Check_Conversion_2->Good_Conversion_2 Yes Final_Condition Optimized Loading Found Check_Conversion_2->Final_Condition No, use previous loading Lower_Loading_2 Test 0.1-0.5 mol% Good_Conversion_2->Lower_Loading_2 Lower_Loading_2->Final_Condition Troubleshoot_Options Increase Temperature Screen Different Base Screen Different Solvent Increase Catalyst Loading (3-5 mol%) Poor_Conversion->Troubleshoot_Options

Caption: Decision tree for optimizing catalyst loading in this compound-catalyzed cross-couplings.

References

Application Notes and Protocols: Substrate Scope of RuPhos for C-N Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. The choice of ligand is critical to the success of these transformations. RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), a member of the dialkylbiaryl phosphine (B1218219) ligand family, has emerged as a highly effective and versatile ligand, particularly for the coupling of secondary amines with a broad range of aryl and heteroaryl halides.[1][2][3] These application notes provide a comprehensive overview of the substrate scope of this compound in C-N bond formation, complete with quantitative data and detailed experimental protocols.

I. General Substrate Scope and Advantages of this compound

The this compound ligand, when paired with a palladium source, forms a highly active catalyst system for C-N cross-coupling reactions.[1] Its effectiveness is particularly notable in the following areas:

  • Secondary Amines: this compound is the ligand of choice for the coupling of both cyclic and acyclic secondary aliphatic and aromatic amines.[3] This is attributed to a combination of steric and electronic factors that facilitate the catalytic cycle.[4][5][6]

  • Aryl and Heteroaryl Halides: The this compound-based catalyst system is effective for a wide array of electrophilic partners, including electron-rich and electron-poor aryl chlorides, bromides, and iodides.[1][2] It also shows excellent performance with various heteroaryl halides, which are common motifs in pharmaceuticals.[1][7]

  • Functional Group Tolerance: A key advantage of the this compound system is its high degree of functional group tolerance. With the appropriate choice of base, substrates bearing sensitive functional groups such as esters, ketones, nitriles, and even protic groups like hydroxyls and amides can be successfully coupled.[2][3]

  • Low Catalyst Loadings: For many substrate combinations, the catalyst loadings can be very low, often in the range of 0.01 to 1 mol% of palladium, making the process more cost-effective and environmentally friendly.[2]

II. Quantitative Data on Substrate Scope

The following tables summarize the performance of the this compound-palladium catalyst system across a range of substrates, with data collated from seminal literature.

Table 1: Coupling of Various Secondary Amines with Aryl Chlorides

EntryAryl ChlorideSecondary AminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Chloro-anisoleMorpholinePd₂(dba)₃ (1)This compound (2)NaOt-BuToluene (B28343)100298
24-Chloro-tolueneN-MethylanilinePd₂(dba)₃ (1)This compound (2)NaOt-BuToluene100295
32-Chloro-toluenePiperidinePd₂(dba)₃ (1)This compound (2)NaOt-BuToluene100493
44-Chloro-acetophenoneDibutylaminePd₂(dba)₃ (1)This compound (2)NaOt-BuToluene1001885
51-Chloro-4-(trifluoromethyl)benzeneIndolinePd₂(dba)₃ (1)This compound (2)NaOt-BuDioxane1001894

Data compiled from various sources, specific conditions may vary.

Table 2: Coupling of Secondary Amines with Aryl Bromides and Iodides

EntryAryl HalideSecondary AminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-anisoleN-PhenylpiperazinePd(OAc)₂ (1)This compound (1.5)Cs₂CO₃Toluene1002498
23-Bromo-benzonitrileDiethylaminePd(OAc)₂ (1)This compound (1.5)NaOt-BuToluene802492
32-Bromo-pyridineMorpholinePd₂(dba)₃ (0.5)This compound (1)NaOt-BuTHF651895
41-Iodo-naphthalenePyrrolidinePd(OAc)₂ (0.1)This compound (0.2)NaOt-BuTHFRT2496
54-Iodo-tolueneN-Methyl-N-butylaminePd(OAc)₂ (0.01)This compound (0.02)NaOt-BuTHFRT2499

Data compiled from various sources, specific conditions may vary.

Table 3: Coupling of Challenging Substrates and Functional Group Tolerance

EntryElectrophileNucleophilePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromo-2-aminopyridineMorpholineThis compound Precatalyst (2)-LiHMDSTHF651683[7]
24-Bromo-indazoleN-MethylanilineThis compound Precatalyst (1)-LiHMDSTHF651892[8]
34-Bromo-phenolN-MethylanilinePd₂(dba)₃ (1)This compound (2)LiHMDSTHFRT2490
4Methyl 4-bromobenzoatePiperidinePd(OAc)₂ (1)This compound (1.5)Cs₂CO₃Toluene1002494
53-Bromo-quinolineMorpholinePd₂(dba)₃ (0.5)This compound (1)NaOt-BuTHF651896

Data compiled from various sources, specific conditions may vary.

III. Experimental Protocols

Protocol 1: General Procedure for the Coupling of a Secondary Amine with an Aryl Chloride using Pd₂(dba)₃/RuPhos.

This protocol is a representative example for the C-N coupling of an aryl chloride with a secondary amine.

Materials:

  • Aryl chloride (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • This compound (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube or vial with a screw cap)

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add Pd₂(dba)₃, this compound, and NaOt-Bu under an inert atmosphere.

  • Add the magnetic stir bar and seal the vessel.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous toluene via syringe.

  • Add the aryl chloride to the mixture. If the aryl chloride is a solid, it can be added with the other solids in step 1.

  • Add the secondary amine via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for the time indicated by reaction monitoring (e.g., TLC or GC-MS), typically 2-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with the addition of water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl amine.

Protocol 2: Procedure for the Coupling of a Secondary Amine with a Functionalized Heteroaryl Bromide using a this compound Precatalyst.

This protocol is suitable for more sensitive substrates, where the use of a pre-catalyst and a non-nucleophilic base like LiHMDS is advantageous.

Materials:

  • Heteroaryl bromide (0.5 mmol)

  • Secondary amine (0.6 mmol)

  • This compound Precatalyst (e.g., this compound Pd G3, 0.01 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF (1.2 mL, 1.2 mmol)

  • Anhydrous THF (2 mL)

  • Oven-dried reaction vessel with a screw cap

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add the heteroaryl bromide and the this compound precatalyst under an inert atmosphere.

  • Add the magnetic stir bar and seal the vessel.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous THF via syringe.

  • Add the secondary amine via syringe.

  • Add the LiHMDS solution dropwise to the stirred mixture at room temperature.

  • Place the reaction vessel in a preheated oil bath at 65 °C and stir for 16-24 hours, or until the reaction is complete as determined by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium (B1175870) chloride solution (5 mL).

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired product.

IV. Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L (Active Catalyst) OA_complex Ar-Pd(II)-(X)L (Oxidative Addition Complex) Pd0->OA_complex Ar-X (Oxidative Addition) Amine_complex [Ar-Pd(II)-(Amine)L]⁺X⁻ OA_complex->Amine_complex + Amine Amido_complex Ar-Pd(II)-(Amido)L Amine_complex->Amido_complex - Base-H⁺X⁻ + Base Amido_complex->Pd0 Ar-Amine (Reductive Elimination) Experimental_Workflow start Start: Oven-dried glassware reagents 1. Charge vessel with Pd source, This compound, and Base start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent_sm 3. Add Anhydrous Solvent, Aryl Halide, and Amine inert->solvent_sm reaction 4. Heat and Stir (Monitor by TLC/GC/LC-MS) solvent_sm->reaction workup 5. Quench Reaction and Aqueous Workup reaction->workup purification 6. Dry, Concentrate, and Purify (Column Chromatography) workup->purification product End: Pure Product purification->product Ligand_Selection_Logic start C-N Coupling Substrates amine_type What is the amine type? start->amine_type primary Primary Amine amine_type->primary Primary secondary Secondary Amine amine_type->secondary Secondary brettphos Consider BrettPhos (Generally higher reactivity) primary->brettphos This compound Consider this compound (Generally higher reactivity) secondary->this compound

References

Application Notes and Protocols for RuPhos in Pharmaceutical Ingredient Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical synthesis, the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have emerged as indispensable tools for forging these crucial linkages, which are ubiquitously found in active pharmaceutical ingredients (APIs). The success of these transformations is critically dependent on the choice of phosphine (B1218219) ligand, which modulates the reactivity, stability, and selectivity of the palladium catalyst.

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a sterically hindered and electron-rich biaryl monophosphine ligand that has garnered significant attention in pharmaceutical process chemistry.[1] Its bulky dicyclohexylphosphino group and diisopropoxybiphenyl backbone create a unique steric and electronic environment around the palladium center. This architecture is particularly adept at promoting challenging cross-coupling reactions, including those involving sterically demanding substrates, heteroaryl compounds, and reactions requiring low catalyst loadings.[1][2] this compound is often employed as part of a pre-catalyst system, such as this compound Pd G3 or G4, which offer enhanced air and moisture stability, simplifying reaction setup and improving reproducibility.[3]

These application notes provide a comprehensive overview of the use of this compound in the synthesis of pharmaceutical ingredients, featuring detailed experimental protocols, quantitative data, and workflow diagrams to guide researchers in leveraging this powerful catalytic tool.

Data Presentation

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical synthesis. This compound has demonstrated exceptional performance in this reaction, particularly for the coupling of challenging substrates.

EntryAryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole4-methoxyphenylboronic acidThis compound Pd G4 (0.05 equiv)K₂CO₃Dioxane/H₂O (4:1)100292[3]
25-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidThis compound Pd G4 (0.05 equiv)Na₂CO₃Dioxane/H₂O (4:1)1001687[4]
34-chloro-3-methylanisole2,6-difluorophenylboronic acidPd(µ-OMs)dimer / this compound-THF--Moderate Activity[1]
Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals. This compound has proven to be a highly effective ligand for a wide range of amination reactions, including those involving complex and sterically hindered amines. A notable application is in the synthesis of a key intermediate for the PARP inhibitor, Niraparib.[1]

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-bromotolueneMorpholinePd(I) dimer / this compoundNaOtBu1,4-Dioxane (B91453)80-1000.5-1High Conversion
23-bromo-2-aminopyridineMorpholineThis compound-precatalystLiHMDSTHF651683[5]
34-chlorotolueneAnilinePd₂(dba)₃ / this compoundNaOtBuRapeseed Oil--Quantitative[6]
4Key Intermediate for NiraparibProtected AminePdCl₂(PhCN)₂ / this compoundLiHMDS---Desired Conversion[1]
54-, 5-, or 6-bromo-indazoles4-(4-chlorophenyl)-4-hydroxypiperidineThis compound based catalystLiHMDSTHF--Good[7]

Experimental Protocols

General Considerations for this compound-Catalyzed Cross-Coupling Reactions

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Aryl halides, amines, and boronic acids/esters should be of high purity. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a this compound precatalyst) and base should be optimized for the specific substrate combination.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a 1,3,4-Oxadiazole Derivative

This protocol is adapted from the synthesis of 2-(4-methoxyphenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole.[3]

Materials:

  • 2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole (1.0 equiv)

  • 4-methoxyphenylboronic acid (1.2 equiv)

  • This compound Pd G4 catalyst (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

Procedure:

  • To a dry reaction vessel, add 2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole, 4-methoxyphenylboronic acid, this compound Pd G4 catalyst, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine

This protocol is based on the efficient amination of a heteroaryl halide.[5]

Materials:

  • 3-bromo-2-aminopyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • This compound precatalyst (e.g., this compound Pd G3) (1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the this compound precatalyst.

  • Add anhydrous THF, followed by 3-bromo-2-aminopyridine and morpholine.

  • Add LiHMDS (as a solution in THF) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 65 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the desired aminopyridine derivative.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dry Reaction Vessel reagents Add Aryl Halide, Coupling Partner, This compound Catalyst, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat to Desired Temperature with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Aqueous Work-up and Extraction quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Chromatography dry->purify end end purify->end Isolated Product

Caption: A generalized experimental workflow for this compound-catalyzed cross-coupling reactions.

ligand_selection start Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) substrate Are substrates sterically hindered or electron-rich heteroaryls? start->substrate amine Is the amine a secondary amine or a complex, functionalized amine? substrate->amine Yes other_ligands Evaluate other phosphine ligands (e.g., XPhos, SPhos) substrate->other_ligands No low_loading Is low catalyst loading a key requirement? amine->low_loading Yes amine->other_ligands No This compound Consider this compound or a this compound Precatalyst low_loading->this compound Yes low_loading->other_ligands No

Caption: A decision-making guide for selecting this compound as a ligand in cross-coupling reactions.

References

Application Notes and Protocols for RuPhos-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively. The use of sterically hindered and electron-rich phosphine (B1218219) ligands, such as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), has significantly expanded the scope and efficiency of these palladium-catalyzed transformations. This compound is particularly effective for the coupling of secondary amines and for constructing sterically demanding biaryl compounds.[1][2] This document provides a detailed guide for setting up reactions using this compound, with a focus on utilizing the air- and moisture-stable G3 and G4 precatalysts.[3][4]

Catalytic Cycle of this compound-Catalyzed Reactions

The catalytic cycle for both Buchwald-Hartwig and Suzuki-Miyaura reactions involves three main steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or deprotonation/amine coordination (for Buchwald-Hartwig), and reductive elimination.[5][6][7] The use of this compound as a ligand facilitates each of these steps, particularly the reductive elimination of sterically hindered products.[6][7]

Catalytic_Cycle pd0 LPd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)-X) pd0->oa_complex Ar-X (Oxidative Addition) end trans_intermediate Transmetalation/ Amine Coordination Intermediate oa_complex->trans_intermediate R-B(OR)2 (Suzuki) or R2NH/Base (Buchwald) product_complex Product Complex (Ar-Pd(II)-Nu) trans_intermediate->product_complex Ligand Exchange product_complex->pd0 Ar-Nu (Reductive Elimination) start start->pd0 Precatalyst Activation

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Protocols

General Considerations for Setting Up a this compound-Catalyzed Reaction

Due to the sensitivity of the active palladium catalyst to oxygen, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).[8] While this compound precatalysts are air- and moisture-stable, the reagents and solvents should be handled with care to avoid contamination.[9][10]

Materials and Equipment:

  • Oven-dried glassware (reaction vial or flask, condenser)

  • Magnetic stir bar

  • Septa and needles

  • Inert gas supply (argon or nitrogen) with a manifold

  • Syringes for liquid transfer

  • Standard laboratory solvents (anhydrous) and reagents

Protocol 1: Buchwald-Hartwig Amination of an Aryl Halide with a Secondary Amine

This protocol provides a general procedure for the C-N cross-coupling of an aryl halide with a secondary amine using a this compound Pd G3 precatalyst.

Step-by-Step Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried and allowed to cool under a stream of inert gas.

  • Reagent Addition (Solid): To the reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), the this compound Pd G3 precatalyst (0.01-0.05 mmol, 1-5 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition (Liquid): Add the secondary amine (1.2 mmol, 1.2 equiv) via syringe.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene (B28343) or THF, 3-5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with a Boronic Acid

This protocol describes a general procedure for the C-C cross-coupling of an aryl halide with a boronic acid using a this compound Pd G3 precatalyst.

Step-by-Step Procedure:

  • Glassware Preparation: Use oven-dried glassware cooled under an inert atmosphere.

  • Reagent Addition (Solid): In the reaction vessel, combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.5 mmol, 1.5 equiv), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), and the this compound Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%).

  • Inert Atmosphere: Seal the vessel and purge with inert gas for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, typically in a 4:1 to 10:1 ratio, 3-5 mL) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring at the specified temperature (usually 80-110 °C).

  • Monitoring: Follow the consumption of the starting materials using an appropriate analytical technique (TLC, GC, or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash chromatography or recrystallization to obtain the desired biaryl product.

Data Presentation

The following tables summarize typical reaction conditions and yields for this compound-catalyzed reactions.

Table 1: this compound-Catalyzed Buchwald-Hartwig Amination

EntryAryl HalideAmineBaseSolventTemp (°C)Time (h)Catalyst Loading (mol%)Yield (%)
14-ChlorotolueneMorpholineNaOtBuToluene1004298
22-BromotolueneN-MethylanilineNaOtBuToluene8018195
34-BromoanisolePyrrolidineLiHMDSTHF6516183[11]
43-Bromo-2-aminopyridineMorpholineLiHMDSTHF6516183[11]

Table 2: this compound-Catalyzed Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Catalyst Loading (mol%)Yield (%)
12-ChlorobiphenylPhenylboronic acidK₃PO₄Toluene/H₂O10018294
21-Bromo-4-(t-butyl)benzene2-Tolylboronic acidK₃PO₄Toluene/H₂O100121.592
35-Bromo-1,2,4-oxadiazolePhenylboronic acidNa₂CO₃1,4-Dioxane/H₂O100-1.587[8]
41-Naphthyl sulfamate(4-Methoxyphenyl)boronic acidK₃PO₄Toluene80242.578[12]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for setting up a this compound-catalyzed cross-coupling reaction using a precatalyst.

Experimental_Workflow start_node Start prep_node Prepare Oven-Dried Glassware start_node->prep_node reagents_node Add Solid Reagents: Aryl Halide, Coupling Partner, Base, and this compound Precatalyst prep_node->reagents_node inert_node Establish Inert Atmosphere (Ar/N₂) reagents_node->inert_node liquids_node Add Degassed Solvent and Liquid Reagents inert_node->liquids_node reaction_node Heat and Stir Reaction Mixture liquids_node->reaction_node monitor_node Monitor Reaction Progress (TLC, GC, LC-MS) reaction_node->monitor_node workup_node Work-up and Extraction monitor_node->workup_node Reaction Complete purify_node Purification (Chromatography) workup_node->purify_node end_node End purify_node->end_node

Caption: Workflow for setting up a this compound-catalyzed reaction.

Logical Relationship: Precatalyst Activation

The G3 and G4 this compound precatalysts are not the active catalytic species. They require activation by a base to generate the active LPd(0) complex that enters the catalytic cycle.[10]

Precatalyst_Activation precatalyst This compound Pd G3 Precatalyst (Air-Stable Pd(II) Complex) deprotonation Deprotonation of Aminobiphenyl Ligand precatalyst->deprotonation base Base (e.g., NaOtBu, LiHMDS, K₃PO₄) base->deprotonation reductive_elimination Reductive Elimination deprotonation->reductive_elimination active_catalyst Active LPd(0) Species (Enters Catalytic Cycle) reductive_elimination->active_catalyst

Caption: Activation pathway of a G3 this compound precatalyst.

References

Application Notes and Protocols for the Use of RuPhos in the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a highly effective, bulky, and electron-rich monophosphine ligand developed by the Buchwald group. It has become an indispensable tool in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. Its utility is particularly pronounced in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates. This compound-ligated palladium catalysts, especially in the form of air- and moisture-stable precatalysts like this compound Pd G3 and this compound Pd G4, offer significant advantages, including high catalytic activity, broad substrate scope, excellent functional group tolerance, and the ability to facilitate reactions under mild conditions with low catalyst loadings.

These application notes provide detailed protocols for two key transformations utilizing this compound-palladium catalysis in the synthesis of complex, biologically relevant heterocyclic molecules: a Suzuki-Miyaura coupling for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives and a Buchwald-Hartwig amination for the synthesis of amino-7-azaindoles.

Data Presentation: Performance of this compound in Cross-Coupling Reactions

The following tables summarize the quantitative data for the key experiments detailed in the protocols below, allowing for a clear comparison of the catalyst's performance in different reaction types.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of a 1,3,4-Oxadiazole Derivative

ParameterValueReference
Reaction 2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole + (2-aminophenyl)boronic acid[1]
Product 2-(3'-(5-methyl-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-2-amine) (1n)[1]
Catalyst This compound Pd G4[1]
Catalyst Loading 5 mol %[1]
Base K₂CO₃[1]
Solvent Dioxane:Water (4:1)[1]
Temperature 100 °C[1]
Reaction Time 2 hours[1]
Isolated Yield 93%[1]
Scale Gram-scale (5.0 g starting material)[1]

Table 2: Buchwald-Hartwig Amination for the Synthesis of an Amino-7-azaindole

ParameterValueReference
Reaction 4-chloro-7-azaindole (B22810) + N-methylpiperazine[1]
Product 4-(4-methylpiperazin-1-yl)-7H-pyrrolo[2,3-b]pyridine[1]
Catalyst System This compound Precatalyst (P1) + this compound (L1)[1]
Catalyst Loading 0.5 mol %[1]
Base LiHMDS[1]
Solvent THF[1]
Temperature Room Temperature[1]
Reaction Time 30 minutes[1]
Isolated Yield 94%[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 1,3,4-Oxadiazole Derivatives

This protocol describes a general method for the this compound Pd G4-catalyzed Suzuki-Miyaura cross-coupling to synthesize biologically relevant 1,3,4-oxadiazole derivatives, which have potential applications as therapeutic agents.[1]

Materials:

  • 2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • This compound Pd G4 catalyst (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water (deionized)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a clean and dry reaction vessel, add 2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole, the corresponding arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the this compound Pd G4 catalyst, followed by the dioxane and water solvent mixture (4:1 ratio).

  • Reaction: Stir the reaction mixture vigorously and heat to 100 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired 1,3,4-oxadiazole derivative.[1]

Protocol 2: Buchwald-Hartwig Amination of Unprotected 4-Chloro-7-azaindole

This protocol outlines an efficient method for the C-N cross-coupling of unprotected 4-chloro-7-azaindole with a secondary amine, a key transformation for accessing pharmacologically active compounds.[1]

Materials:

  • 4-chloro-7-azaindole (1.0 eq)

  • N-methylpiperazine (1.2 eq)

  • This compound Precatalyst (P1) (0.005 eq)

  • This compound (L1) (0.005 eq)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the this compound precatalyst (P1) and this compound ligand (L1) to a dry reaction vessel.

  • Reagent Addition: Add the 4-chloro-7-azaindole to the vessel.

  • Solvent and Amine: Add anhydrous THF, followed by N-methylpiperazine.

  • Base Addition: Add the LiHMDS solution dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 30 minutes. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the desired amino-7-azaindole.[1]

Visualizations

The following diagrams illustrate the general workflows for the described this compound-catalyzed reactions.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide D Add this compound Pd G4 & Dioxane/Water A->D B Boronic Acid B->D C Base (K₂CO₃) C->D E Heat at 100°C (2-3h) D->E Inert Atmosphere F Cool & Extract E->F G Column Chromatography F->G H Final Product G->H

General workflow for this compound-catalyzed Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide D Add Anhydrous THF A->D B Amine B->D C This compound Catalyst System C->D E Add Base (LiHMDS) D->E F Stir at RT (30 min) E->F G Quench & Extract F->G H Column Chromatography G->H I Final Product H->I

General workflow for this compound-catalyzed Buchwald-Hartwig amination.

References

Application Notes and Protocols for RuPhos-Catalyzed Synthesis of Heteroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heteroaromatic compounds utilizing RuPhos-ligated palladium catalysts. The methodologies presented are primarily focused on Buchwald-Hartwig amination reactions, a powerful tool for the construction of carbon-nitrogen bonds, which are pivotal in the synthesis of a vast array of pharmaceutically relevant molecules.

Introduction to this compound Catalysis

This compound (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a highly effective, electron-rich, and sterically hindered biaryl monophosphine ligand developed by the Buchwald group. In combination with a palladium source, it forms a highly active catalytic system for cross-coupling reactions. The steric bulk and electron-donating properties of this compound facilitate the challenging reductive elimination step in the catalytic cycle, making it particularly suitable for the coupling of secondary amines and other sterically demanding substrates.[1][2] The development of palladacycle precatalysts, such as this compound Pd G3, has further enhanced the utility of this ligand by providing an air- and moisture-stable source of the active Pd(0) species, allowing for lower catalyst loadings and shorter reaction times.[3][4]

While this compound is a versatile ligand for various cross-coupling reactions, its application is most prominently documented in the synthesis of N-heterocyclic compounds via intramolecular and intermolecular C-N bond formation.[5][6] Its utility in the synthesis of O- and S-heterocycles via C-O and C-S couplings is less specifically reported in the literature, although the general capabilities of this compound-based precatalysts suggest potential applicability.[3]

Application 1: Synthesis of N-Aryl Carbazoles via Intramolecular Buchwald-Hartwig Amination

Carbazole derivatives are important structural motifs found in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities. The intramolecular Buchwald-Hartwig amination of 2-aminobiphenyls provides a direct and efficient route to this heterocyclic core.

General Experimental Protocol: Intramolecular Amination for Carbazole Synthesis

A flame-dried Schlenk tube is charged with the 2-aminobiphenyl (B1664054) substrate, a palladium precatalyst (e.g., this compound Pd G3), and a base. The tube is evacuated and backfilled with argon. Anhydrous solvent is then added, and the reaction mixture is heated until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is worked up and purified by column chromatography.

dot

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 2-Aminobiphenyl 2-Aminobiphenyl Reaction_Vessel Intramolecular C-N Coupling 2-Aminobiphenyl->Reaction_Vessel Substrate RuPhos_Pd_Catalyst This compound-Pd(0) RuPhos_Pd_Catalyst->Reaction_Vessel Catalyst Base Base Base->Reaction_Vessel Base Carbazole Carbazole Reaction_Vessel->Carbazole Forms

Caption: Workflow for this compound-catalyzed intramolecular synthesis of carbazoles.

Quantitative Data: Synthesis of Substituted Carbazoles[3][7]
Entry2-Aminobiphenyl SubstrateProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1N-Methyl-2-aminobiphenylN-MethylcarbazoleThis compound Pd G3 (2 mol%)NaOtBuToluene1001292
2N-Phenyl-2-aminobiphenylN-PhenylcarbazoleThis compound Precatalyst (1 mol%)NaOtBuToluene1102486
32-Amino-4'-methoxybiphenyl2-MethoxycarbazolePd(OAc)₂ (5 mol%), this compound (7.5 mol%)K₃PO₄Dioxane1001889
42-Amino-4'-chlorobiphenyl2-ChlorocarbazoleThis compound Pd G3 (2 mol%)Cs₂CO₃Toluene1101695

Application 2: Synthesis of Functionalized Indazoles and Indoles

Amino-substituted indazoles and indoles are key building blocks in medicinal chemistry. The this compound-catalyzed Buchwald-Hartwig amination of the corresponding halo-heterocycles provides a versatile and efficient method for their synthesis, demonstrating broad functional group tolerance.[7]

General Experimental Protocol: Amination of Halo-Indazoles/Indoles[8]

An oven-dried vial is charged with the halo-indazole/indole (0.5 mmol), the corresponding amine (0.6 mmol), this compound ligand (1 mol%), and a this compound precatalyst (e.g., P1, 1 mol%). The vial is sealed with a PTFE-lined cap, evacuated, and backfilled with argon. Anhydrous THF is added, followed by a solution of LiHMDS (1.2 mmol, 1 M in THF). The reaction is stirred at room temperature or heated as indicated. Upon completion, the reaction is quenched, extracted, and purified by silica (B1680970) gel chromatography.

dot

G A Halo-Indazole/Indole E Reaction Mixture A->E Electrophile B Amine B->E Nucleophile C This compound Pd Catalyst C->E Catalyst D LiHMDS (Base) D->E Base F Amino-Indazole/Indole E->F C-N Coupling

Caption: Experimental workflow for the amination of halo-indazoles and indoles.

Quantitative Data: this compound-Catalyzed Amination of Bromo-indazoles[8]
EntryAmineProductYield (%)
1Morpholine4-(1H-Indazol-5-yl)morpholine94
2N-Methylpiperazine1-Methyl-4-(1H-indazol-5-yl)piperazine92
3Pyrrolidine5-(Pyrrolidin-1-yl)-1H-indazole95
4N-MethylanilineN-Methyl-N-(1H-indazol-5-yl)aniline88
54-(4-Chlorophenyl)-4-hydroxypiperidine4-(4-Chlorophenyl)-1-(1H-indazol-6-yl)piperidin-4-ol85
Quantitative Data: this compound-Catalyzed Amination of Halo-indoles[8]
EntryHalo-indoleAmineProductTemp (°C)Yield (%)
15-BromoindoleMorpholine5-Morpholino-1H-indoleRT93
25-ChloroindoleN-Methylpiperazine1-Methyl-4-(1H-indol-5-yl)piperazine8091
36-BromoindolePyrrolidine6-(Pyrrolidin-1-yl)-1H-indoleRT96
44-ChloroindoleN-MethylanilineN-Methyl-N-(1H-indol-4-yl)aniline8085

Application 3: Synthesis of O- and S-Heterocycles (General Application Note)

While the use of this compound for the synthesis of N-heterocycles is well-established, its application in the synthesis of O- and S-heterocycles like benzofurans and benzothiophenes via intramolecular C-O and C-S coupling is less documented with specific, optimized protocols. However, the commercial availability and stated applicability of third-generation Buchwald precatalysts, such as this compound Pd G3, for C-O and C-S bond formation suggest their potential in such transformations.[3]

General Considerations for C-O and C-S Coupling

The synthesis of benzofurans and benzothiophenes can be envisioned through an intramolecular palladium-catalyzed coupling of a suitably substituted 2-halophenol or 2-halothiophenol derivative. The general catalytic cycle would be analogous to the Buchwald-Hartwig amination.

dot

Pd0 This compound-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (o-halophenol/thiol derivative) ArX->OxAdd PdII This compound-Pd(II)-X(Ar) OxAdd->PdII Deprot Deprotonation PdII->Deprot Base Base Base->Deprot PdII_O_S This compound-Pd(II)-O/S(Ar) Deprot->PdII_O_S RedElim Reductive Elimination PdII_O_S->RedElim RedElim->Pd0 Catalyst Regeneration Product Benzofuran/ Benzothiophene RedElim->Product

Caption: Proposed catalytic cycle for C-O/C-S coupling.

Researchers interested in exploring these transformations are encouraged to screen reaction conditions, including different palladium sources (e.g., this compound Pd G3), bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu), solvents (e.g., toluene, dioxane, THF), and temperatures. The optimization of these parameters will be crucial for achieving high yields and selectivity in the synthesis of these valuable heteroaromatic compounds.

Conclusion

The this compound ligand, particularly when used in the form of its G3 palladacycle precatalyst, is a powerful tool for the synthesis of N-heteroaromatic compounds via Buchwald-Hartwig amination. The provided protocols for the synthesis of carbazoles, indazoles, and indoles demonstrate the high efficiency, broad substrate scope, and functional group tolerance of this catalytic system. While its application in the synthesis of O- and S-heterocycles is less explored, the general reactivity profile of this compound-based catalysts suggests that it is a promising area for future research and development.

References

Troubleshooting & Optimization

How to avoid RuPhos catalyst deactivation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the deactivation of RuPhos catalysts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound catalyst deactivation?

A1: this compound catalyst deactivation can stem from several factors, often related to reaction conditions and reagent purity. The most common causes include:

  • Oxidation of the Phosphine (B1218219) Ligand: The this compound ligand is susceptible to oxidation, which can be accelerated by trace amounts of oxygen or peroxide impurities in solvents, particularly ethers like THF.[1][2] The palladium-bound ligand can be more prone to oxidation than the free ligand.[2]

  • Formation of Inactive Palladium Species: At elevated temperatures, the active Pd(0) catalyst can decompose to form palladium black, an inactive aggregate.[3] Additionally, certain substrates, like primary amines or N-heterocycles, can displace the this compound ligand to form dormant palladium complexes that are catalytically inactive at lower temperatures.[4][5]

  • Catalyst Poisoning: Impurities in the reaction mixture, such as sulfur or other strongly coordinating species, can irreversibly bind to the active palladium center, effectively poisoning the catalyst.[6][7]

  • Thermal Degradation: High reaction temperatures can lead to the overall decomposition of the catalyst complex.[3]

  • Interaction with Bases: While essential for the catalytic cycle, strong bases can sometimes promote catalyst degradation or undesirable side reactions that lead to deactivation.[4][8]

Q2: How can I tell if my this compound catalyst has deactivated?

A2: Signs of catalyst deactivation include:

  • A significant decrease in or complete stall of the reaction rate.

  • Incomplete conversion of starting materials, even after extended reaction times or with increased catalyst loading.

  • The formation of a black precipitate (palladium black), indicating catalyst decomposition.[3]

  • A noticeable color change in the reaction mixture that is inconsistent with the expected progression of the reaction.

Q3: Are newer generation this compound precatalysts more stable?

A3: Yes, third-generation (G3) and fourth-generation (G4) Buchwald precatalysts, including those with the this compound ligand, are designed for enhanced stability.[9] They are generally more resistant to air and moisture and facilitate the rapid and efficient generation of the active Pd(0) species under milder conditions, which can help to avoid degradation pathways that occur at higher temperatures.[9]

Q4: Can a deactivated this compound catalyst be reactivated?

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Symptoms: The reaction does not proceed to completion, or the starting materials are largely unreacted.

Potential Cause Troubleshooting Steps
Catalyst Oxidation 1. Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period. 2. Use freshly purified solvents. Avoid using older bottles of solvents like THF that may have formed peroxides.[1]
Presence of Moisture 1. Dry all reagents and solvents thoroughly. Use anhydrous grade solvents and dry solid reagents in a vacuum oven. 2. Perform the reaction under a strictly inert atmosphere using Schlenk line techniques or in a glovebox.
Impure Reagents or Solvents 1. Verify the purity of all starting materials. Impurities can act as catalyst poisons.[8] 2. If necessary, purify reagents by recrystallization, distillation, or chromatography before use.
Thermal Degradation 1. If palladium black is observed, lower the reaction temperature.[3][8] 2. Consider if a lower temperature can be used for a longer reaction time.
Inefficient Catalyst Activation 1. When using older generation precatalysts, ensure the base is sufficiently strong to facilitate the formation of the active Pd(0) species. 2. Consider switching to a G3 or G4 precatalyst for more reliable activation at lower temperatures.[9]
Issue 2: Reaction Starts but Stalls Prematurely

Symptoms: The reaction proceeds initially but stops before reaching full conversion.

Potential Cause Troubleshooting Steps
Formation of Dormant Complexes 1. This can occur with primary amine or N-heterocyclic substrates that displace the this compound ligand.[4][5] 2. Gently heating the reaction may help to reactivate these dormant species.[4] 3. Consider using a different, more robust ligand if this is a recurring issue with a specific substrate class.
Gradual Catalyst Poisoning 1. An impurity present in one of the reagents may be slowly poisoning the catalyst over time.[6] 2. Re-evaluate the purity of all reaction components.
Base-Promoted Decomposition 1. A strong base may be slowly degrading the substrate or catalyst. 2. Screen a panel of weaker bases (e.g., K₃PO₄, K₂CO₃) to see if a milder option is viable.[8]

Experimental Protocols

Protocol 1: Quality Control of this compound Precatalyst by ³¹P NMR

Objective: To ensure the quality of the this compound precatalyst and check for the presence of this compound oxide, a common impurity indicating degradation.

Methodology:

  • In a glovebox, prepare a sample of the this compound precatalyst in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2]

  • Acquire a ³¹P NMR spectrum.

  • The active this compound Pd G3 precatalyst should show a characteristic signal around 41.6 ppm in CDCl₃.[2]

  • The presence of a significant signal in the range of 30-50 ppm, corresponding to the phosphine oxide, indicates oxidation and potential for reduced catalytic activity.[1]

Protocol 2: General Procedure for a this compound-Catalyzed Cross-Coupling Reaction with Minimized Deactivation

Objective: To provide a robust starting point for a cross-coupling reaction that minimizes the risk of catalyst deactivation.

Methodology:

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: In a glovebox or under a positive pressure of inert gas, add the aryl halide, the coupling partner, and the base to the reaction vessel.

  • Catalyst Addition: Add the this compound precatalyst (e.g., this compound Pd G3).

  • Solvent Addition: Add anhydrous and thoroughly degassed solvent via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the lowest effective temperature.[3] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before exposing it to air. Proceed with standard aqueous work-up and purification procedures.

Visualizing Deactivation and Troubleshooting

This compound Deactivation Pathways

Active_Catalyst Active Pd(0)-RuPhos Oxidized_Ligand Pd with Oxidized this compound (Inactive) Active_Catalyst->Oxidized_Ligand O₂ / Peroxides Pd_Black Palladium Black (Inactive Aggregate) Active_Catalyst->Pd_Black High Temperature Dormant_Complex Dormant Pd-Substrate Complex (Inactive at low temp) Active_Catalyst->Dormant_Complex Ligand Displacement (e.g., primary amines) Poisoned_Catalyst Poisoned Pd-RuPhos (Inactive) Active_Catalyst->Poisoned_Catalyst Impurities (e.g., S)

Caption: Common deactivation pathways for the active this compound catalyst.

Troubleshooting Workflow for a Failing Reaction

Start Low / No Conversion Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Check_Reagents Are all reagents and solvents pure, anhydrous, and degassed? Check_Atmosphere->Check_Reagents Yes Optimize Systematically Optimize Conditions Check_Atmosphere->Optimize No, improve inerting Check_Temp Is the reaction temperature appropriate? (Check for Pd black) Check_Reagents->Check_Temp Yes Check_Reagents->Optimize No, purify/dry reagents Check_Base Could the base be causing degradation? Check_Temp->Check_Base Yes Check_Temp->Optimize No, lower temperature Check_Catalyst Is the precatalyst of high quality? (Check by NMR) Check_Base->Check_Catalyst Yes Check_Base->Optimize No, screen other bases Check_Catalyst->Optimize Yes Check_Catalyst->Optimize No, use new catalyst

Caption: A logical workflow for troubleshooting this compound-catalyzed reactions.

References

Troubleshooting low yields in Buchwald-Hartwig amination with RuPhos

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions utilizing the RuPhos ligand. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.

Troubleshooting Guides & FAQs

This section provides answers to common questions and step-by-step guidance for troubleshooting your Buchwald-Hartwig amination reactions with this compound.

Q1: My reaction is showing low to no conversion. What are the initial checks I should perform?

When a reaction fails or provides a low yield, a systematic check of the fundamental reaction components is the best starting point.

Initial Checks:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure that your reaction vessel was properly purged and maintained under an inert atmosphere (argon or nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use.[1][2]

  • Reagent Purity: Impurities in starting materials can poison the catalyst.[1][3]

    • Aryl Halide/Triflate: Ensure it is pure and free from acidic impurities.

    • Amine: Amines are susceptible to oxidation. If oxidation is suspected, purify the amine by distillation or by passing it through a plug of activated alumina.[1] The purity of the amine is exceedingly important; trace impurities can cause a reaction to fail.[3]

    • Solvent: Always use anhydrous, degassed solvents. Residual water or oxygen can deactivate the catalyst.[1]

  • Catalyst and Ligand Integrity:

    • Palladium Source: Use a reliable palladium source. Older sources of palladium may exhibit reduced activity. The use of pre-catalysts, like this compound Pd G3, is often more reliable as they provide efficient and clean generation of the active LPd(0) species.[3]

    • This compound Ligand: Phosphine-based ligands are sensitive to air and moisture. Store this compound under an inert atmosphere and handle it quickly when exposed to air.[1]

Q2: I am observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired C-N bond formation.[4] This is particularly prevalent with primary amines.[4]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: While you are using this compound, which is generally robust, employing bulkier and more electron-donating ligands can accelerate the rate of C-N bond formation, thereby outcompeting the hydrodehalogenation pathway.[2]

  • Base Selection: The choice of base can influence the extent of this side reaction. Consider screening different bases to find one that minimizes this side product.[2] For instance, if a strong base like NaOtBu is causing issues, a weaker base might be beneficial.[5]

  • Lower Reaction Temperature: In some instances, lowering the reaction temperature can disfavor the side reaction.[2]

Q3: My starting materials are poorly soluble in the reaction solvent. What can I do?

Poor solubility can significantly hinder reaction rates and yields.

Solutions for Solubility Issues:

  • Solvent Screening: Test a range of anhydrous, degassed solvents with varying polarities. While toluene (B28343) and dioxane are common choices, for more polar substrates, solvents like tert-butanol (B103910) or a mixture of solvents could be more effective.[2][5]

  • Increase Temperature: Raising the reaction temperature can improve the solubility of your starting materials.[2]

Q4: I am using a heterocyclic substrate, and the reaction is not working. What could be the issue?

Heterocyclic substrates, especially those containing nitrogen, can present unique challenges.

  • Catalyst Inhibition: Pyridine-type nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2]

  • Ligand Selection: For challenging N-heterocyclic compounds, the choice of ligand is critical. While this compound is a versatile ligand, for certain heterocycles, other ligands might be more suitable. For example, for indazoles, tBuXPhos has been shown to be effective.[4]

Q5: How does the choice of base and solvent impact my reaction with this compound?

The selection of base and solvent is critical and interdependent.[5]

  • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) generally lead to faster reaction rates. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are recommended, though this may require higher reaction temperatures or longer reaction times.[4][5]

  • Solvent: The solvent affects the solubility of the reagents and the stability of the catalytic species. Toluene and 1,4-dioxane (B91453) are common and effective solvents for Buchwald-Hartwig aminations.[5] Tetrahydrofuran (THF) can also be used, but may sometimes result in lower yields.[5]

Data Presentation

Table 1: General Troubleshooting Guide for Low Yields
Observed Issue Potential Cause Recommended Action
No reactionInactive catalystUse a fresh palladium source or a pre-catalyst; ensure inert atmosphere.[1][3]
Low temperatureIncrementally increase the reaction temperature.[2]
Reagent impurityPurify starting materials, especially the amine; use anhydrous, degassed solvent.[1]
Low conversionPoor reagent solubilityScreen alternative solvents or increase the reaction temperature.[2]
Suboptimal baseScreen alternative bases (e.g., switch from a strong alkoxide to a weaker carbonate).[4][5]
Multiple productsSide reactionsLower the reaction temperature; screen different bases or ligands.[1][2]
Hydrodehalogenationβ-hydride eliminationUse a bulkier ligand; lower the reaction temperature; screen different bases.[2][4]
Table 2: Common Reagent Combinations for this compound-Catalyzed Amination
Component Common Choices Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, this compound Pd G3Pre-catalysts (G3) are often more reliable and lead to faster reactions.[3]
Ligand This compoundParticularly effective for secondary amines and sterically hindered substrates.[6][7]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong bases like NaOtBu are common, but weaker bases may be needed for sensitive substrates.[4][5]
Solvent Toluene, 1,4-Dioxane, THFChoice depends on substrate solubility and reaction temperature.[5]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination using this compound

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol % Pd)

  • This compound (2.4 mol %)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M)

  • Reaction vessel (e.g., Schlenk tube or sealed vial) with a stir bar

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, palladium source, this compound, and base to the reaction vessel.

  • Reagent Addition: Add the amine, followed by the anhydrous, degassed solvent.

  • Reaction Conditions: Seal the vessel and place it in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction for the intended duration (e.g., 4-24 hours), monitoring its progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle with this compound cluster_reactants Reactants Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Complex Ligand Exchange Amido_Complex L-Pd(II)(Ar)(Amide) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Regenerates Catalyst Product Ar-Amine (Product) Amido_Complex->Product Reductive Elimination (Rate-Limiting for this compound) ArX Ar-X ArX->OA_Complex Amine Amine-H Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yields Start Low or No Yield Check_Inert Inert Atmosphere & Degassed Reagents? Start->Check_Inert Check_Purity Reagent Purity Verified? Check_Inert->Check_Purity Yes Failure Consult Further Check_Inert->Failure No Check_Catalyst Catalyst/Ligand Integrity? Check_Purity->Check_Catalyst Yes Check_Purity->Failure No Optimize_Conditions Optimize Reaction Conditions Check_Catalyst->Optimize_Conditions Yes Check_Catalyst->Failure No Screen_Solvent Screen Solvents Optimize_Conditions->Screen_Solvent Screen_Base Screen Bases Optimize_Conditions->Screen_Base Adjust_Temp Adjust Temperature Optimize_Conditions->Adjust_Temp Success Improved Yield Screen_Solvent->Success Screen_Base->Success Adjust_Temp->Success

Caption: A decision tree for troubleshooting low-yielding reactions.

Logical_Relationships Key Component Interdependencies Yield Reaction Yield Catalyst Catalyst System (Pd Source + this compound) Yield->Catalyst Substrates Substrates (Aryl Halide + Amine) Yield->Substrates Base Base Yield->Base Solvent Solvent Yield->Solvent Temperature Temperature Yield->Temperature Catalyst->Base Catalyst->Solvent Substrates->Base Substrates->Solvent Base->Solvent

Caption: Interdependencies of reaction components influencing yield.

References

Common side reactions in Suzuki coupling with RuPhos and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center guide for troubleshooting common side reactions in Suzuki coupling reactions using the RuPhos ligand.

Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions encountered during Suzuki-Miyaura cross-coupling reactions utilizing the this compound ligand.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant protodeboronation of my boronic acid. What's causing this and how can I prevent it?

A1: Protodeboronation is a prevalent side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[1] This consumes your nucleophile, leading to reduced yields and the formation of an arene byproduct derived from your boronic acid.[2]

Several factors can accelerate protodeboronation, including the presence of water, the strength and concentration of the base, elevated temperatures, and the electronic properties of the boronic acid itself.[1] While bulky, electron-rich ligands like this compound are chosen to facilitate the desired coupling, some studies suggest that under certain conditions, they can also paradoxically accelerate protodeboronation.[3]

Troubleshooting & Minimization Strategies:

StrategyDescriptionRationale
Use More Stable Boron Reagents Replace the boronic acid with a boronic ester (e.g., pinacol, MIDA) or a potassium organotrifluoroborate (R-BF3K) salt.[2][4]These reagents are generally more stable to protic sources and act as a "slow-release" reservoir of the boronic acid under reaction conditions, keeping its ambient concentration low and minimizing side reactions.[2]
Ensure Anhydrous Conditions Use anhydrous, degassed solvents and ensure all solid reagents are thoroughly dried.Water is a primary proton source for this side reaction. Minimizing its presence is critical.[1][4]
Optimize Base and Temperature Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and run the reaction at the lowest temperature that allows for efficient conversion.Base-catalyzed protodeboronation is a well-documented pathway.[1][3] Higher temperatures can disproportionately increase the rate of this side reaction compared to the productive coupling.[1]
Q2: My reaction mixture contains a significant amount of homocoupled biaryl byproduct. How can I suppress this?

A2: Homocoupling, or self-coupling, results in the formation of a symmetrical biaryl from two molecules of the boronic acid or, less commonly, two molecules of the aryl halide. The homocoupling of boronic acids is often promoted by the presence of oxygen.[4] This side reaction not only consumes the starting material but also complicates the purification of the desired product.

The steric bulk of the this compound ligand is advantageous as it can hinder the formation of homocoupling products by creating a crowded environment around the palladium center.[5][6] However, reaction conditions must still be carefully controlled.

Troubleshooting & Minimization Strategies:

StrategyDescriptionRationale
Rigorous Degassing Thoroughly degas all solvents and the reaction mixture. Methods include multiple freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[4]This removes dissolved oxygen, a key oxidant that promotes the oxidative homocoupling of boronic acid reagents.
Use a Pd(0) Precatalyst Employ a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., this compound Pd G4) where the active Pd(0) is readily generated.[7][8]If a Pd(II) salt like Pd(OAc)₂ is used, the initial reduction to Pd(0) can occur via the homocoupling of two boronic acid molecules, inherently generating the byproduct.[7][9]
Control Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent, but avoid a large excess.While a slight excess drives the desired reaction, a large excess can increase the statistical likelihood of homocoupling.
Q3: The main byproduct of my reaction is the dehalogenated starting material. How do I prevent this?

A3: Dehalogenation (or hydrodehalogenation) is a side reaction where the halide on your electrophile is replaced by a hydrogen atom.[10] This process is typically mediated by a palladium-hydride (Pd-H) species, which can form from the reaction of the palladium complex with various proton sources like trace water, alcohols, or certain bases.[11] Electron-deficient aryl halides and N-heterocyclic halides are particularly susceptible to this side reaction.[11]

Troubleshooting & Minimization Strategies:

StrategyDescriptionRationale
Use Anhydrous Reagents and Solvents Ensure all reagents, especially the solvent and base, are of high purity and anhydrous. Avoid alcohol co-solvents if possible.This minimizes potential sources for the formation of palladium-hydride species.[10]
Lower Reaction Temperature Perform the reaction at a lower temperature (e.g., starting at 80 °C instead of 110 °C) and monitor for conversion.Dehalogenation may have a higher activation energy than the desired cross-coupling, so reducing the temperature can favor the desired pathway.[10]
Protect Acidic Protons For substrates containing acidic N-H protons (e.g., indoles, pyrazoles), consider protecting the N-H group prior to the coupling reaction.The acidic proton can be a source for the Pd-H species or otherwise interfere with the catalytic cycle.[10][11]

Visual Troubleshooting Guide

The following workflow can help diagnose and solve common issues leading to low yield in Suzuki couplings with this compound.

G start_node Low Yield or Complex Mixture Observed decision1 Major Side Product? start_node->decision1 Analyze Crude Reaction (LCMS, TLC, NMR) decision_node decision_node outcome_node outcome_node solution_node solution_node outcome1 outcome1 decision1->outcome1 No, Starting Materials Remain decision2 Identify Side Product decision1->decision2 Yes solution1 1. Use fresh precatalyst (e.g., this compound Pd G4). 2. Increase reaction temperature or time. 3. Screen alternative bases/solvents. outcome1->solution1 Potential Issue: Low Catalyst Activity outcome2 outcome2 decision2->outcome2 Protodeboronated Arene outcome3 outcome3 decision2->outcome3 Homocoupled Biaryl outcome4 outcome4 decision2->outcome4 Dehalogenated Starting Material solution2 1. Use boronic ester (MIDA, pinacol) or R-BF3K. 2. Ensure strictly anhydrous conditions. 3. Screen weaker bases or lower temperature. outcome2->solution2 Cause: Protodeboronation solution3 1. Rigorously degas all solvents. 2. Use a Pd(0) precatalyst. 3. Avoid large excess of boronic acid. outcome3->solution3 Cause: Homocoupling solution4 1. Use anhydrous solvents and reagents. 2. Lower reaction temperature. 3. Protect acidic N-H groups if present. outcome4->solution4 Cause: Dehalogenation

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

Competing Reaction Pathways

The desired Suzuki-Miyaura catalytic cycle can be intercepted by competing pathways that lead to common side products. Understanding these branches is key to optimizing the reaction.

G pd0 L-Pd(0) oac Ar-Pd(II)-X pd0->oac Oxidative Addition (Ar-X) trans Ar-Pd(II)-Ar' oac->trans Transmetalation (Ar'B(OR)₂) pd_h H-Pd(II)-Ar oac->pd_h Forms Pd-Hydride product Ar-Ar' (Desired Product) trans->product product->pd0 Reductive Elimination dehalo_source Hydride Source (H₂O, Base, etc.) dehalo_product Ar-H (Dehalogenation) pd_h->dehalo_product Reductive Elimination dehalo_product->pd0 homo_source Ar'B(OR)₂ + O₂ homo_product Ar'-Ar' (Homocoupling) homo_source->homo_product Oxidative Coupling proto_source H⁺ Source (H₂O) proto_product Ar'-H (Protodeboronation) boronic Ar'B(OR)₂ boronic->proto_product Protonolysis

Caption: The desired Suzuki cycle and key side reaction pathways.

General Experimental Protocol

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction using a this compound-based catalyst system. Optimization will be required based on the specific substrates used.

Reagents & Equipment:

  • Aryl/heteroaryl halide (1.0 eq)

  • Organoboron reagent (1.2 eq)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • This compound Precatalyst (e.g., this compound Pd G3 or G4, 1-3 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or 2-MeTHF, ~0.1 M concentration)

  • Reaction vessel (e.g., oven-dried Schlenk flask or sealed vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, the organoboron reagent, the base, and the this compound precatalyst.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. If using a Schlenk flask, perform at least three vacuum/backfill cycles.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 80-100 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the desired product.

References

Technical Support Center: Optimizing RuPhos-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RuPhos-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My reaction is showing low to no conversion. What are the first things I should check?

A1: Low conversion is a common issue that can often be resolved by systematically checking the following factors:

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents have been properly degassed.[1]

  • Reagent Purity: The purity of your starting materials is crucial. Aryl halides, amines, and especially boronic acids (in the case of Suzuki coupling) can degrade over time. Ensure your reagents are pure and that solvents are anhydrous.[1] The presence of water can lead to unwanted side reactions.

  • Catalyst System: The choice of palladium precursor and the integrity of the this compound ligand are critical. Using a pre-formed palladium-ligand complex (precatalyst) like this compound Pd G3 can often provide more reproducible results than generating the catalyst in situ.[2] These third-generation precatalysts are air- and moisture-stable, offering high activity and accurate control over the ligand-to-palladium ratio.[3]

  • Base Selection: The choice of base is critical and substrate-dependent. Strong bases like NaOtBu are highly effective but may not be compatible with base-sensitive functional groups.[4] In such cases, screening weaker bases like Cs₂CO₃ or K₃PO₄ is recommended.

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

A2: The formation of palladium black indicates catalyst decomposition and deactivation, which is a common cause of low yields.[1] Here’s what might be happening and how to address it:

  • Ligand Instability: The this compound ligand may be degrading under the reaction conditions. While this compound is robust, excessively high temperatures can lead to decomposition.

  • High Temperature: High reaction temperatures can accelerate the rate of catalyst decomposition.[1] Try running the reaction at the lowest effective temperature. Typical temperatures for this compound-catalyzed aminations are between 80-110 °C.[1]

  • Insufficient Ligand: An inadequate amount of the this compound ligand relative to the palladium source can leave the palladium center coordinatively unsaturated and prone to aggregation. A slight excess of the ligand can sometimes improve catalyst stability.

Q3: My reaction is producing a significant amount of hydrodehalogenation byproduct. How can I minimize this?

A3: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing cross-coupling. This is particularly prevalent with electron-rich aryl halides and when using primary amines. To minimize this side reaction, consider the following:

  • Moisture Control: Scrupulously dry all reagents and solvents, as water can be a proton source for this side reaction.

  • Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different bases (e.g., NaOtBu vs. LHMDS vs. K₃PO₄) may be necessary to find the optimal conditions for your specific substrates.[4]

  • Ligand Choice: While this compound is an excellent ligand, for some specific challenging primary amines, other ligands like BrettPhos might offer better selectivity and reduce hydrodehalogenation.[5]

Q4: I am working with a substrate that has base-sensitive functional groups. What conditions should I use?

A4: When dealing with base-sensitive functional groups such as esters, ketones, or nitro groups, the use of strong bases like NaOtBu should be avoided.[4][5] Instead, consider the following modifications:

  • Weaker Bases: Employ milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄).[5]

  • Solvent Choice: The use of t-BuOH as a solvent in combination with Cs₂CO₃ has been shown to be effective for coupling substrates with sensitive functional groups.[5]

  • Lithium Hexamethyldisilazide (LHMDS): LHMDS is another base option that can be useful for substrates with protic functional groups and for reactions at lower temperatures.[2][4]

Q5: What is the difference between using this compound and BrettPhos?

A5: this compound and BrettPhos are both highly effective biarylphosphine ligands, but they have different strengths and are often complementary:

  • This compound is generally highly efficient for the arylation of secondary amines.[5][6][7] For the Pd-RuPhos catalytic system, the rate-limiting step is often the reductive elimination.[6][8]

  • BrettPhos typically works well for the monoarylation of primary amines and can be inefficient for reactions involving secondary amines.[5] In the Pd-BrettPhos system, the oxidative addition is often the rate-limiting step.[6][8]

For challenging substrates, a mixed-ligand system using both this compound and BrettPhos has been shown to exhibit high reactivity and broad substrate scope.[9]

Quantitative Data Summary

The following tables provide typical starting conditions for this compound-catalyzed C-N cross-coupling reactions. These should be considered as starting points, and optimization may be required for specific substrates.

Table 1: General Reaction Parameters for this compound-Catalyzed Amination

ParameterTypical RangeNotes
Pd Precatalyst Loading 0.1 - 2 mol %Higher loadings may be needed for challenging substrates like aryl chlorides.[10][11]
This compound Ligand Loading 0.2 - 4 mol %A ligand-to-palladium ratio of 1:1 to 2:1 is common.[11]
Base 1.2 - 3.0 equivNaOtBu, LHMDS, Cs₂CO₃, K₃PO₄ are commonly used.[4][11]
Temperature 80 - 110 °CLower temperatures may be possible with more reactive substrates.[1]
Reaction Time 20 min - 24 hHighly dependent on substrate reactivity and reaction temperature.[10][11]

Table 2: Recommended Starting Conditions for Different Substrate Combinations

Aryl HalideAmine TypeRecommended BaseTypical SolventTemperature (°C)
Aryl Bromide/IodideSecondaryNaOtBu or LHMDSToluene (B28343), Dioxane, THF80 - 100
Aryl ChlorideSecondaryNaOtBu or LHMDSToluene, Dioxane100 - 110
Aryl Bromide/IodidePrimaryNaOtBu or Cs₂CO₃Toluene, t-BuOH80 - 100
Aryl ChloridePrimaryNaOtBu or LHMDSToluene, Dioxane100 - 110
Substrate with sensitive groupsPrimary or SecondaryCs₂CO₃ or K₃PO₄t-BuOH, Dioxane80 - 110

Experimental Protocols

General Procedure for this compound-Catalyzed Amination of an Aryl Halide:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the this compound Pd G3 precatalyst (e.g., 1 mol %).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.5 M solution) via syringe.

  • Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_screen Parameter Screening start Low or No Yield check_inert Check Inert Atmosphere start->check_inert Initial Check check_reagents Verify Reagent Purity & Dryness check_inert->check_reagents Atmosphere OK? check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents OK? screen_conditions Screen Reaction Parameters check_catalyst->screen_conditions Catalyst OK? success Improved Yield screen_conditions->success screen_base Screen Base screen_conditions->screen_base screen_solvent Screen Solvent screen_base->screen_solvent screen_temp Adjust Temperature screen_solvent->screen_temp

A logical workflow for troubleshooting low-yield this compound-catalyzed cross-coupling reactions.

Simplified Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination + Base pd2_complex->amine_coordination R₂NH pd2_amido L-Pd(II)(Ar)(NR₂H)⁺X⁻ amine_coordination->pd2_amido deprotonation Deprotonation pd2_amido->deprotonation pd2_amide L-Pd(II)(Ar)(NR₂) deprotonation->pd2_amide reductive_elimination Reductive Elimination pd2_amide->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ (Product) reductive_elimination->product

A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.

References

Strategies to improve the stability of the RuPhos catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of the RuPhos catalyst in their experiments.

Troubleshooting Guide

Problem 1: Low or No Catalytic Activity

If you are observing low or no conversion in your reaction, it could be due to catalyst deactivation. Here are some potential causes and solutions:

Potential CauseRecommended Solution
Catalyst Oxidation The this compound ligand, especially when complexed to palladium, is susceptible to oxidation, forming catalytically inactive phosphine (B1218219) oxide.[1] Ensure all solvents are thoroughly degassed and reactions are run under a strict inert atmosphere (e.g., argon or nitrogen). Use freshly purified solvents, as impurities like peroxides in aged THF can promote oxidation.[1]
Suboptimal Ligand-to-Metal Ratio An insufficient amount of the this compound ligand can lead to the formation of unstable palladium species that are prone to decomposition. Increasing the ligand-to-metal ratio can enhance catalyst stability. A general recommendation is to use an extra equivalent of the phosphine ligand relative to the palladium source.
Inadequate Pre-catalyst Activation If you are not using a pre-formed this compound palladium complex (e.g., this compound Pd G3), the in situ generation of the active Pd(0) species may be inefficient. Consider using a well-defined precatalyst for more consistent results.
Impure Reagents or Solvents Impurities in your starting materials, reagents, or solvents can act as catalyst poisons. Ensure the purity of all components, and use anhydrous, degassed solvents.
Inappropriate Reaction Temperature High reaction temperatures can accelerate catalyst decomposition. If you observe catalyst deactivation, try lowering the reaction temperature.
Problem 2: Formation of Palladium Black

The appearance of a black precipitate (palladium black) is a clear indicator of catalyst decomposition.

Potential CauseRecommended Solution
Catalyst Agglomeration The active Pd(0) species can aggregate to form inactive palladium nanoparticles and ultimately palladium black. This is often a result of ligand dissociation or degradation.
High Catalyst Loading In some cases, high catalyst concentrations can promote agglomeration. Try reducing the catalyst loading to the minimum effective amount.
Inappropriate Solvent or Base The choice of solvent and base can influence the stability of the catalytic species. If palladium black formation is observed, consider screening different solvent and base combinations.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for the this compound catalyst?

The primary degradation pathway for the this compound catalyst is the oxidation of the phosphine ligand to this compound phosphine oxide. This oxidation is more facile when the this compound ligand is coordinated to the palladium center.[1] This process renders the catalyst inactive. Another common issue is the agglomeration of the active Pd(0) species into inactive palladium black.

Q2: How does the choice of solvent affect this compound catalyst stability?

The choice of solvent can have a significant impact on the stability of the this compound catalyst. For instance, this compound Pd G3 precatalysts have been shown to be stable in DMSO-d6 solution.[1] However, in solvents like THF, especially if not freshly purified, the catalyst can degrade due to the presence of peroxide impurities that lead to the oxidation of the this compound ligand.[1] It is crucial to use high-purity, anhydrous, and thoroughly degassed solvents for optimal catalyst stability.

Q3: Can the ligand-to-metal ratio be optimized to improve stability?

Yes, adjusting the ligand-to-metal ratio can be a key strategy to enhance catalyst stability. Since the active catalytic species is often a coordinatively unsaturated palladium complex, an excess of the phosphine ligand in solution can help to stabilize the catalyst and prevent decomposition pathways such as ligand dissociation followed by agglomeration. A common starting point for optimization is to add one extra equivalent of the this compound ligand relative to the palladium metal source.

Experimental Protocols

Protocol 1: Monitoring this compound Catalyst Oxidation by ³¹P NMR Spectroscopy

This protocol outlines a general procedure for monitoring the oxidation of the this compound ligand, a primary degradation pathway, using ³¹P NMR spectroscopy.

Materials:

  • This compound catalyst or precatalyst (e.g., this compound Pd G3)

  • Anhydrous, degassed solvent (e.g., DMSO-d₆ for high stability reference, or the reaction solvent to be tested)

  • Internal standard (e.g., triphenyl phosphate)

  • NMR tubes with J. Young valves or similar airtight seals

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Sample Preparation (under inert atmosphere):

    • In a glovebox, accurately weigh the this compound catalyst/precatalyst and the internal standard into a vial.

    • Dissolve the solids in the chosen anhydrous, degassed deuterated solvent.

    • Transfer the solution to an NMR tube equipped with an airtight seal.

  • Initial ³¹P NMR Spectrum:

    • Acquire an initial ³¹P NMR spectrum of the freshly prepared sample. This will serve as the t=0 reference. The characteristic signal for the this compound ligand should be observed.

  • Incubation and Monitoring:

    • Store the NMR tube under the desired reaction conditions (e.g., at a specific temperature).

    • Acquire ³¹P NMR spectra at regular time intervals (e.g., every hour or as needed).

  • Data Analysis:

    • Monitor the appearance of a new peak corresponding to the this compound phosphine oxide. The chemical shift of phosphine oxides is typically downfield from the corresponding phosphine.

    • Integrate the signals for the this compound ligand and the this compound phosphine oxide relative to the internal standard to quantify the extent of oxidation over time.

Visualizations

logical_relationship High_Stability Improved Catalyst Stability Low_Stability Catalyst Deactivation Oxidation Phosphine Oxidation (this compound -> this compound=O) Low_Stability->Oxidation Decomposition Palladium Black Formation Low_Stability->Decomposition Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Inert_Atmosphere->High_Stability Degassed_Solvents Anhydrous & Degassed Solvents Degassed_Solvents->High_Stability Optimized_L_M_Ratio Optimized Ligand:Metal Ratio (e.g., >1:1) Optimized_L_M_Ratio->High_Stability Pure_Reagents High-Purity Reagents Pure_Reagents->High_Stability Optimal_Temp Optimal Reaction Temperature Optimal_Temp->High_Stability Oxygen_Moisture Oxygen & Moisture Contamination Oxygen_Moisture->Low_Stability Solvent_Impurities Solvent Impurities (e.g., Peroxides) Solvent_Impurities->Low_Stability Suboptimal_L_M_Ratio Suboptimal Ligand:Metal Ratio Suboptimal_L_M_Ratio->Low_Stability High_Temp Excessive Temperature High_Temp->Low_Stability

Caption: Factors influencing this compound catalyst stability.

experimental_workflow Start Start: Suspected Catalyst Deactivation Check_Atmosphere Verify Inert Atmosphere (O₂/H₂O free) Start->Check_Atmosphere Check_Solvents Check Solvent Purity & Degassing Check_Atmosphere->Check_Solvents Check_Reagents Assess Reagent Purity Check_Solvents->Check_Reagents Optimize_LM_Ratio Optimize Ligand:Metal Ratio Check_Reagents->Optimize_LM_Ratio Optimize_Temp Optimize Reaction Temperature Optimize_LM_Ratio->Optimize_Temp Monitor_Degradation Monitor Degradation by ³¹P NMR Optimize_Temp->Monitor_Degradation Problem_Solved Problem Resolved: Stable Catalyst Monitor_Degradation->Problem_Solved No significant degradation Further_Investigation Further Investigation Needed Monitor_Degradation->Further_Investigation Degradation observed

Caption: Troubleshooting workflow for this compound catalyst deactivation.

References

Effect of different bases on the efficiency of RuPhos-catalyzed amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RuPhos in palladium-catalyzed amination reactions. The following information is intended to help users optimize their experimental conditions and address common challenges.

Effect of Different Bases on Reaction Efficiency

The choice of base is a critical parameter in this compound-catalyzed amination and can significantly impact reaction yield and rate. The selection of an appropriate base is dependent on the specific substrates and solvent system employed. Below is a summary of commonly used bases and their performance in representative this compound-catalyzed amination reactions.

Data Presentation: Comparison of Bases in this compound-Catalyzed Amination

Aryl HalideAmineBaseSolventCatalyst SystemYield (%)Reference
3-Bromo-2-aminopyridineMorpholineLiHMDSTHFThis compound precatalyst83[1]
BromobenzeneDiphenylamineNaOt-BuToluene[Pd(allyl)Cl]₂ / this compound96 (conversion)[2]
Aryl Chlorides (general)MorpholineNaOt-Bu, KOt-Bu, or LHMDSToluene, Dioxane, or THFThis compound Pd G3Not specified[3]

Note: The data presented are from different sources and may not represent a direct comparative study under identical conditions. Reaction conditions such as temperature, catalyst loading, and reaction time will also influence the outcome.

Experimental Protocols

Below is a general protocol for a this compound-catalyzed amination reaction. This should be considered a starting point and may require optimization for specific substrates.

General Procedure for Palladium-Catalyzed Amination of an Aryl Halide with a Secondary Amine:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • This compound ligand (0.015-0.03 mmol, 1.5-3.0 mol%)

  • Palladium source (e.g., Pd₂(dba)₃, 0.0075-0.015 mmol, 0.75-1.5 mol% or a suitable precatalyst like this compound Pd G3, 1.5-3.0 mol%)

  • Base (e.g., NaOt-Bu, LiHMDS, K₃PO₄, 1.4 mmol, 1.4 equiv)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, or THF, 3-5 mL)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium source, this compound ligand, and the base.

  • Add the aryl halide and the amine to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide

Q1: My reaction shows low or no conversion to the desired product.

A1: Several factors can contribute to low or no conversion. Consider the following troubleshooting steps:

  • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Ensure that the reaction is set up under a strictly inert atmosphere and that all solvents and reagents are properly degassed.

  • Reagent Quality: The purity of the starting materials, especially the amine and the aryl halide, is crucial. Impurities can poison the catalyst. Ensure the base is of high quality and has not been exposed to air and moisture for extended periods.

  • Catalyst System: If using a palladium source and ligand that require in situ formation of the active catalyst, consider switching to a pre-formed this compound precatalyst (e.g., this compound Pd G3) to ensure efficient generation of the active species.

  • Temperature: The reaction temperature may be too low. Gradually increase the temperature, but be mindful that excessively high temperatures can lead to catalyst decomposition.

  • Solvent Choice: The solubility of your substrates can be a limiting factor. If you observe poor solubility, consider screening alternative anhydrous, degassed solvents.

Q2: I am observing significant formation of side products, such as hydrodehalogenation of my aryl halide.

A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction. To minimize this:

  • Choice of Base: The base can influence the rate of hydrodehalogenation. If you are using a very strong base like NaOt-Bu, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.

  • Ligand-to-Palladium Ratio: Ensure the correct ligand-to-palladium ratio is used. An excess of the phosphine (B1218219) ligand can sometimes suppress side reactions.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired amination.

Q3: The reaction is very slow.

A3: Slow reaction rates can be addressed by:

  • Increasing Temperature: As with low conversion, increasing the reaction temperature can significantly increase the reaction rate.

  • Choice of Base: Stronger bases, such as alkali metal tert-butoxides (NaOt-Bu, KOt-Bu) or LiHMDS, generally lead to faster reaction rates compared to weaker bases like carbonates.[3]

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 2 mol%) can improve the reaction rate, although this should be balanced with cost considerations.

Frequently Asked Questions (FAQs)

What is the role of the base in the this compound-catalyzed amination?

The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the amine or the palladium-amine complex to generate the more nucleophilic amide, which then participates in the C-N bond-forming reductive elimination step.

Which type of base is generally preferred for this compound-catalyzed aminations?

Strong, non-nucleophilic bases are commonly employed. Alkali metal tert-butoxides (e.g., NaOt-Bu, KOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used for their high reactivity.[3][4] However, for base-sensitive substrates, weaker inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.

How does the choice of amine (primary vs. secondary) affect the choice of base?

While this compound is particularly well-suited for the coupling of secondary amines, the choice of base is more dependent on the pKa of the amine and the sensitivity of the functional groups on the substrates rather than whether the amine is primary or secondary.

Can I use organic bases for this compound-catalyzed amination?

While inorganic bases are more common, soluble organic bases can be used in some Buchwald-Hartwig amination reactions. However, their application with this compound is less documented, and they may require specific optimization of reaction conditions.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle, highlighting the role of the base.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OA_complex LPd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [LPd(II)(Ar)(HNR'R'')]⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex LPd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (+ Base, - Base-H⁺X⁻) Product Ar-NR'R'' (Product) Amido_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX Aryl Halide (Ar-X) Amine Amine (HNR'R'') Base Base

Caption: The catalytic cycle of Buchwald-Hartwig amination.

References

Technical Support Center: RuPhos in Challenging Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the challenges associated with using the RuPhos ligand in palladium-catalyzed cross-coupling reactions, particularly when dealing with sterically hindered substrates. Here, you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a sterically hindered substrate using a this compound-based catalyst is giving low to no yield. What are the common causes?

A1: Low yields with sterically demanding substrates often stem from several key factors:

  • Inefficient Oxidative Addition: The steric bulk on your aryl halide can hinder the initial oxidative addition of the palladium catalyst. While this compound is a bulky ligand designed to facilitate this step, extreme steric hindrance can still be problematic.[1]

  • Difficult Reductive Elimination: For the this compound/Pd system, reductive elimination can be the rate-limiting step.[2][3][4][5] Increased steric hindrance on the substrates can slow this final product-forming step.

  • Inappropriate Precatalyst Generation/Activation: The choice of palladium precatalyst (e.g., G1, G2, G3, G4) and the efficiency of its activation to the active Pd(0) species are critical.[6][7][8] Incomplete activation can lead to low catalyst activity.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in the success of the reaction. An inappropriate combination can lead to catalyst decomposition or slow reaction rates.[9]

  • Catalyst Inhibition or Decomposition: In some cases, byproducts from precatalyst activation (like carbazole (B46965) from G3 precatalysts) can inhibit the catalyst.[6] Also, high temperatures can lead to catalyst decomposition.

Q2: How does this compound compare to other Buchwald ligands like BrettPhos for sterically hindered substrates?

A2: The choice between this compound and other bulky biarylphosphine ligands like BrettPhos depends on the specific nature of the steric hindrance in your substrates.

  • This compound is often highly effective for reactions involving sterically hindered secondary amines.[10][11] Its relatively smaller steric profile compared to BrettPhos can be advantageous in preventing excessive crowding at the metal center, which can inhibit the reaction.[10] For the Pd-RuPhos system, the rate-limiting step is often the reductive elimination.[3][4]

  • BrettPhos , being bulkier, can be more effective for primary amines.[10] The increased steric bulk can promote reductive elimination. With BrettPhos, oxidative addition is typically the rate-limiting step.[3][4]

Ultimately, the optimal ligand may need to be determined empirically through screening.

Q3: I am observing significant amounts of side products like hydrodehalogenation or homocoupling. What can I do to minimize these?

A3: The formation of these side products is a common issue in challenging cross-coupling reactions.

  • Hydrodehalogenation (replacement of the halide with a hydrogen atom) can be minimized by ensuring a thoroughly degassed reaction mixture and using a high-quality palladium precatalyst to ensure rapid cross-coupling, which will outcompete this side reaction.[1]

  • Homocoupling of the coupling partners can be promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1] Again, thorough degassing and ensuring the complete and rapid reduction of the Pd(II) precatalyst to the active Pd(0) species are crucial.

Q4: What is the recommended generation of this compound precatalyst to use?

A4: The third (G3) and fourth (G4) generations of Buchwald precatalysts are generally recommended for their stability and high activity.[6]

  • G3 Precatalysts are highly soluble in a wide range of organic solvents and can accommodate very bulky ligands.[6] They are activated by a base to generate the active Pd(0) catalyst.

  • G4 Precatalysts were developed to address a potential issue with G3 precatalysts where the carbazole byproduct of activation can sometimes inhibit the reaction. G4 precatalysts generate N-methylcarbazole, which is less likely to interfere with the catalytic cycle.[6] They also exhibit high solubility and catalytic activity.[6]

For most applications, both G3 and G4 precatalysts are excellent choices. If you suspect product inhibition from carbazole, switching to a G4 precatalyst is a logical step.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inefficient oxidative additionIncrease reaction temperature. Switch to a more electron-rich ligand if possible, although this compound is already quite electron-rich.[1]
Slow reductive eliminationIncrease reaction temperature. Consider a ligand with a different steric profile (e.g., BrettPhos) based on your specific substrates.[2][3][4][5]
Incomplete catalyst activationUse a stronger base (e.g., NaOt-Bu, LHMDS). Ensure your precatalyst is of high quality.[6][7]
Inappropriate solventScreen different solvents. Toluene, dioxane, and THF are common choices. Solvent polarity can significantly impact reaction rates.[9][12][13]
Significant Side Product Formation (Hydrodehalogenation, Homocoupling) Presence of oxygenThoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[1]
Slow cross-coupling kineticsOptimize other parameters (temperature, base, ligand) to accelerate the desired reaction, which will outcompete the side reactions.[1]
Catalyst Decomposition (black precipitate) Reaction temperature is too highLower the reaction temperature. It's often a balance between providing enough energy for the reaction to proceed and preventing catalyst decomposition.
Impurities in reagents or solventsUse high-purity, dry, and degassed solvents and reagents.
Reaction Stalls Before Completion Catalyst deactivationIncrease catalyst loading. Sometimes, a higher loading is necessary for challenging substrates.
Product inhibitionIf using a G3 precatalyst, consider switching to a G4 precatalyst to avoid potential inhibition by the carbazole byproduct.[6]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination with a Sterically Hindered Amine

This protocol is a general starting point and may require optimization for specific substrates.

Reagents:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Sterically hindered amine (1.2 mmol, 1.2 equiv)

  • This compound Pd G3 or G4 precatalyst (0.01-0.05 mmol, 1-5 mol%)

  • This compound ligand (if not using a precatalyst, maintain a 1:1 to 1.5:1 ligand to palladium ratio)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane) (3-5 mL)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound Pd precatalyst, and sodium tert-butoxide.

  • Evacuate and backfill the reaction vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the sterically hindered amine via syringe.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex Oxidative Addition Complex Pd0->OA_complex Ar-X Amine_coord Amine Coordination OA_complex->Amine_coord HNRR' Deprotonation Deprotonation Amine_coord->Deprotonation Base RE_complex Reductive Elimination Complex Deprotonation->RE_complex RE_complex->Pd0 Reductive Elimination Product Product (Ar-NRR') RE_complex->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start prep Prepare Dry/Degassed Reagents & Solvents start->prep setup Assemble Reaction Under Inert Atmosphere prep->setup add_reagents Add Pd Precatalyst, Base, Aryl Halide setup->add_reagents add_solvent Add Solvent add_reagents->add_solvent add_amine Add Amine add_solvent->add_amine heat Heat and Stir add_amine->heat monitor Monitor Reaction Progress (TLC, GC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify end End purify->end

Caption: A general experimental workflow for setting up a cross-coupling reaction.

Troubleshooting_Tree start Low Yield or No Reaction check_conditions Review Basic Conditions: - Inert atmosphere? - Dry/degassed reagents? - Correct stoichiometry? start->check_conditions optimize_temp Increase Temperature check_conditions->optimize_temp Conditions OK change_base Screen Stronger Bases (e.g., LHMDS, KHMDS) optimize_temp->change_base No Improvement success Improved Yield optimize_temp->success Improvement change_solvent Screen Solvents (Toluene, Dioxane, THF) change_base->change_solvent No Improvement change_base->success Improvement change_catalyst Increase Catalyst Loading or Change Ligand/Precatalyst change_solvent->change_catalyst No Improvement change_solvent->success Improvement change_catalyst->success Improvement

Caption: A decision tree for troubleshooting low-yielding reactions.

References

How to improve reaction rates in RuPhos-catalyzed couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing RuPhos-catalyzed coupling reactions.

Troubleshooting Guide

Slow or low-yielding this compound-catalyzed reactions can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low or No Product Formation

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure an Inert Atmosphere: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.[1] Use a Precatalyst: To ensure the efficient formation of the active L-Pd(0) species, consider using a this compound precatalyst (e.g., this compound Pd G3 or G4). These are often more reliable than generating the catalyst in situ from a Pd(II) source.[2]
Suboptimal Reaction Conditions Screen Bases: The choice of base is critical. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often effective.[3] For Suzuki couplings, inorganic bases like K₃PO₄ or K₂CO₃ are commonly used.[4] If your substrate has base-sensitive functional groups, consider a weaker base like Cs₂CO₃ or K₃PO₄, though this may require a higher reaction temperature.[5] Optimize Solvent: Toluene (B28343) and dioxane are common and effective solvents for many this compound-catalyzed couplings.[6] If solubility is an issue, a more polar solvent like THF might be beneficial. Adjust Temperature: While higher temperatures generally increase reaction rates, excessive heat (>120 °C) can lead to catalyst decomposition.[7] An optimal temperature range is crucial to balance reaction speed and catalyst stability.
Reagent Quality Purify Reagents: Ensure all starting materials, especially amines, are pure. Impurities can poison the catalyst. Amines can be purified by distillation, crystallization, or by passing through a plug of activated alumina.[8]

Problem 2: Formation of Side Products

Side Product Possible Cause Solution
Palladium Black Catalyst decomposition.Lower the reaction temperature.[1] Ensure a strictly inert atmosphere. Use a more robust precatalyst if necessary.
Hydrodehalogenation Reduction of the aryl halide.This can be a competing pathway, especially with primary amines.[4] Optimizing the ligand-to-palladium ratio or changing the base may help suppress this side reaction.
Homocoupling of Boronic Acid (Suzuki) Reaction of the boronic acid with itself.Ensure rigorous degassing of the reaction mixture. Using a Pd(0) precatalyst directly can sometimes reduce homocoupling compared to in situ reduction of Pd(II) sources. Lowering the reaction temperature may also be beneficial.

Frequently Asked Questions (FAQs)

Q1: My this compound-catalyzed amination is slow. How can I speed it up?

The rate-limiting step for this compound-catalyzed Buchwald-Hartwig amination is often the reductive elimination.[9][10][11] To accelerate this step, and thus the overall reaction rate, you can:

  • Use a more sterically hindered amine: Amines with larger substituents can promote reductive elimination.[9][10][11]

  • Use an aryl halide with an electron-withdrawing group: This can also lower the energy barrier for reductive elimination.[9][10][11]

  • Increase the reaction temperature: Be mindful of catalyst stability at higher temperatures.

Q2: What is the optimal ligand-to-palladium ratio for this compound-catalyzed couplings?

A ligand-to-palladium (L:Pd) ratio of 1:1 to 2:1 is a common starting point.[8] When using a precatalyst, the ratio is typically 1:1. If generating the catalyst in situ, a slight excess of the ligand (e.g., 1.2:1) can help stabilize the catalyst.[8]

Q3: Can I use this compound for couplings involving aryl chlorides?

Yes, this compound-based catalysts are effective for the coupling of aryl chlorides, which can be challenging substrates.[8][12] These reactions may require higher temperatures and longer reaction times compared to couplings with aryl bromides or iodides.

Q4: When should I use a this compound precatalyst (e.g., G3 or G4)?

This compound precatalysts are generally recommended for their ease of use, air and moisture stability, and the reliable generation of the active Pd(0) species.[2][13][14] They are particularly advantageous for reactions that are sensitive to the quality of the catalyst.

Q5: My reaction mixture turned black. What does this mean?

The formation of a black precipitate is likely palladium black, which indicates that the catalyst has decomposed and is no longer active.[1] This can be caused by exposure to air, high temperatures, or impurities in the reaction mixture.

Quantitative Data

The following tables provide a summary of how different reaction parameters can affect the outcome of this compound-catalyzed couplings.

Table 1: Effect of Base and Solvent on this compound-Catalyzed Suzuki-Miyaura Coupling

EntryCatalystBaseSolventTemperature (°C)Yield (%)
1This compound Pd G4Na₂CO₃Toluene:H₂O (4:1)10068
2This compound Pd G4Na₂CO₃Dioxane:H₂O (4:1)10087
3This compound Pd G4K₂CO₃Dioxane:H₂O (4:1)10092

Data adapted from a study on the Suzuki-Miyaura coupling of a bromo-1,2,4-oxadiazole with a boronic acid.[6]

Table 2: Effect of Ligand on the Coupling of 4-Chloroanisole with Dimethylamine

EntryPrecatalystReaction TimeConversion (%)
1t-BuXPhos Pd G3< 20 min100
2XPhos Pd G3> 5 h100
3This compound Pd G3> 5 h100

Data adapted from a study on the amination of aryl chlorides.[12]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination using this compound Pd G3

This protocol describes a general procedure for the coupling of an aryl halide with a secondary amine.

Reagents and Equipment:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • This compound Pd G3 (0.02 mmol, 2 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To the Schlenk tube, add the aryl halide, this compound Pd G3, and NaOtBu under a counterflow of inert gas.

  • Seal the tube and evacuate and backfill with inert gas three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the amine.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using this compound Pd G4

This protocol is adapted from a procedure for the coupling of a heteroaryl bromide with an arylboronic acid.[6]

Reagents and Equipment:

  • Heteroaryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • This compound Pd G4 (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • Dioxane (4 mL)

  • Water (1 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To the reaction vial, add the heteroaryl bromide, arylboronic acid, this compound Pd G4, and K₂CO₃.

  • Seal the vial and evacuate and backfill with inert gas.

  • Add the dioxane and water (premixed and degassed) via syringe.

  • Place the sealed vial in a preheated heating block at 100 °C and stir.

  • The reaction is typically complete within 16 hours. Monitor by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

The following diagram illustrates the key steps in the this compound-catalyzed Buchwald-Hartwig amination cycle.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L-Pd(II)(Ar)(X) OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR'R'' PdII_amine [L-Pd(II)(Ar)(HNR'R'')]+X- Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_amido - HB+X- Reductive_Elimination Reductive Elimination (Rate-Limiting) PdII_amido->Reductive_Elimination Reductive_Elimination->Pd0 Ar-NR'R''

Caption: Catalytic cycle for the this compound-catalyzed Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Reaction Rates

This workflow provides a logical sequence of steps to troubleshoot slow this compound-catalyzed couplings.

Troubleshooting_Workflow Start Slow Reaction Rate Check_Temp Is Temperature Optimal? (80-110 °C) Start->Check_Temp Increase_Temp Increase Temperature (monitor for decomposition) Check_Temp->Increase_Temp No Check_Base Is Base Appropriate? Check_Temp->Check_Base Yes Increase_Temp->Check_Base Screen_Bases Screen Stronger Bases (e.g., NaOtBu, LHMDS) Check_Base->Screen_Bases No Check_Substrates Can Substrates be Modified? Check_Base->Check_Substrates Yes Screen_Bases->Check_Substrates Modify_Substrates Use Sterically Hindered Amine or Electron-Poor Aryl Halide Check_Substrates->Modify_Substrates Yes Check_Catalyst Is Catalyst System Optimal? Check_Substrates->Check_Catalyst No Consult Consult Further Literature Modify_Substrates->Consult Optimize_Catalyst Increase Catalyst Loading or Optimize L:Pd Ratio Check_Catalyst->Optimize_Catalyst No Check_Catalyst->Consult Yes Optimize_Catalyst->Consult

Caption: A decision tree for troubleshooting slow this compound-catalyzed couplings.

References

Preventing phosphine oxide formation when using RuPhos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the use of RuPhos, a bulky, electron-rich monophosphine ligand critical for various palladium-catalyzed cross-coupling reactions. The primary focus of this guide is to address a common challenge encountered during its application: the formation of this compound oxide. This unwanted oxidation can significantly impact catalytic activity and reaction outcomes. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you minimize and diagnose the presence of this compound oxide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound oxide, and why is its formation a concern?

This compound oxide is the product of the oxidation of the phosphorus (III) center in the this compound ligand to a phosphorus (V) center. This transformation is a significant concern because the resulting phosphine (B1218219) oxide does not effectively bind to the palladium catalyst in the same manner as the active phosphine ligand. The formation of this compound oxide leads to the deactivation of the catalyst, which can result in lower reaction yields, slower reaction rates, and an increase in byproducts.

Q2: What are the main causes of this compound oxide formation?

The primary causes of this compound oxide formation are exposure to:

  • Atmospheric Oxygen: this compound is an air-sensitive compound and will readily react with oxygen.

  • Peroxides in Solvents: Solvents, especially ethers like THF and dioxane, can form peroxides upon storage, which are potent oxidizing agents for phosphines.

  • Moisture: While the direct reaction with water is less of a concern for oxidation, the presence of moisture can be indicative of a compromised inert atmosphere, which also contains oxygen.

Q3: How can I detect and quantify the amount of this compound oxide in my sample?

The most effective method for detecting and quantifying this compound oxide is through ³¹P-NMR spectroscopy. The phosphorus atom in this compound and its oxide have distinct chemical shifts, allowing for clear identification and integration to determine their relative amounts.

Q4: What is an acceptable level of this compound oxide in a reaction?

Ideally, there should be no detectable this compound oxide in your reaction mixture. However, in practice, small amounts (e.g., <5%) may be present due to the challenges of completely excluding air. If you observe a significant amount of this compound oxide (>5-10%), it is a strong indicator of a problem with your reaction setup or reagents and will likely have a negative impact on your reaction's outcome. The higher the percentage of the oxide, the lower the concentration of the active ligand, which can lead to incomplete conversion.

Q5: How should I properly store and handle solid this compound?

Solid this compound should be stored in a cool, dark place under an inert atmosphere (argon or nitrogen).[1] A glovebox or a sealed container inside a desiccator with an inert atmosphere is ideal. Minimize the frequency of opening the container to the atmosphere.

Data Presentation: ³¹P-NMR Chemical Shifts

The following table summarizes the approximate ³¹P-NMR chemical shifts for this compound and its corresponding oxide. These values can be used to identify and quantify the presence of the oxide in your samples.

CompoundSolventApproximate ³¹P Chemical Shift (ppm)Reference
This compoundCDCl₃ or CH₂Cl₂~ -10[2][3]
This compound OxideCDCl₃Not explicitly stated, but phosphine oxides of this type typically appear downfield in the range of +25 to +50 ppm. A related study identified a this compound-based phosphine oxide impurity.[2][3][2][3]
This compound Pd G3 PrecatalystCDCl₃~ 41.57[2][3]

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and the specific NMR instrument.

Mandatory Visualizations

Chemical Transformation

Oxidation of this compound This compound This compound (Active Ligand) RuPhos_Oxide This compound Oxide (Inactive) This compound->RuPhos_Oxide [O] (Air, Peroxides)

Caption: The oxidation of the active this compound ligand to the inactive phosphine oxide.

Experimental Workflow for Preventing Oxidation

G Workflow for Air-Sensitive Reaction Setup A 1. Glassware Preparation Oven-dry all glassware and allow to cool under vacuum or in a desiccator. B 2. Assemble Apparatus Assemble the reaction flask and condenser while hot and immediately place under inert gas. A->B C 3. Purge with Inert Gas Perform at least three vacuum/inert gas backfill cycles. B->C D 4. Solvent Preparation Use freshly distilled or degassed anhydrous solvent. C->D E 5. Reagent Addition (Solids) Add solid reagents (e.g., Pd source, base, aryl halide) under a positive flow of inert gas. C->E F 6. Solvent Transfer Transfer the degassed solvent to the reaction flask via cannula or syringe. D->F E->F G 7. This compound Addition Prepare a stock solution of this compound in degassed solvent inside a glovebox or using Schlenk techniques. Transfer the required amount to the reaction flask via syringe. F->G H 8. Amine Addition & Reaction Add the amine substrate via syringe and begin heating the reaction under a positive pressure of inert gas. G->H

Caption: Step-by-step workflow for setting up a cross-coupling reaction.

Troubleshooting Guide

If you have identified this compound oxide in your reaction, use the following guide to diagnose the potential source of oxidation.

Problem: Significant amount of this compound oxide detected by ³¹P-NMR.

G Troubleshooting Phosphine Oxide Formation Start High % of this compound Oxide Detected Q1 Was the solvent freshly distilled or certified peroxide-free? Start->Q1 A1_No Solvent is a likely source of oxidation. Use freshly purified/degassed solvent. Q1->A1_No No Q2 Was the reaction set up under a rigorously inert atmosphere (glovebox or Schlenk line)? Q1->Q2 Yes A2_No Inadequate inert atmosphere is a likely cause. Review your air-sensitive techniques. Q2->A2_No No Q3 Were all reagents (including base and starting materials) dry and handled under inert gas? Q2->Q3 Yes A3_No Moisture or air introduced with other reagents can be the source. Ensure all components are handled with care. Q3->A3_No No Q4 Are there any leaks in your reaction setup (e.g., septa, joints)? Q3->Q4 Yes A4_Yes Even small leaks can introduce significant oxygen over time. Check all connections and replace septa. Q4->A4_Yes Yes End If all else fails, consider a fresh bottle of this compound, as the stock may be contaminated. Q4->End No

Caption: A decision tree to identify the source of this compound oxidation.

Experimental Protocols

Protocol for Setting Up a Buchwald-Hartwig Amination Reaction with this compound

This protocol outlines the steps for a representative Buchwald-Hartwig amination, emphasizing the procedures to minimize phosphine oxide formation.

Materials:

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Condenser and rubber septa

  • Schlenk line with a vacuum pump and a source of high-purity argon or nitrogen

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane)

  • Palladium source (e.g., Pd₂(dba)₃ or a this compound precatalyst)

  • This compound ligand

  • Base (e.g., sodium tert-butoxide)

  • Aryl halide

  • Amine

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours. Assemble the flask and condenser while still hot and immediately connect them to the Schlenk line.

  • Inerting the Apparatus: Evacuate the assembled glassware under high vacuum and then backfill with inert gas. Repeat this cycle at least three times to ensure all atmospheric oxygen is removed.

  • Reagent Addition:

    • Under a positive flow of inert gas, quickly add the palladium source, the base, and the aryl halide to the reaction flask.

    • If using solid this compound, it can be added at this stage. However, for better accuracy and to minimize exposure, it is recommended to prepare a stock solution.

    • Replace the inlet with a rubber septum.

  • Solvent Transfer: Transfer the required volume of anhydrous, degassed solvent to the flask via a cannula or a dry syringe.

  • This compound Stock Solution (Recommended):

    • In a glovebox, weigh the required amount of this compound into a small vial.

    • Add a measured volume of degassed solvent to create a stock solution of known concentration.

    • If a glovebox is not available, add the this compound to an oven-dried vial, seal with a septum, and purge with inert gas. Then add the degassed solvent via syringe.

  • Ligand and Amine Addition:

    • Using a dry, gas-tight syringe, withdraw the required volume of the this compound stock solution and add it to the reaction flask.

    • Add the amine substrate to the reaction mixture via a syringe.

  • Reaction Execution:

    • Lower the flask into a pre-heated oil bath at the desired reaction temperature.

    • Maintain a positive pressure of inert gas throughout the reaction (a balloon or a bubbler can be used).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before exposing it to air. Proceed with the standard aqueous work-up and purification.

By adhering to these rigorous air-sensitive techniques, researchers can significantly reduce the risk of this compound oxidation, leading to more reliable and reproducible results in their catalytic reactions.

References

Navigating RuPhos Reactions: A Technical Support Guide to Catalyst Loading Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Catalyst Loading Optimization in RuPhos-mediated cross-coupling reactions. This resource is designed to provide you with practical, actionable guidance to enhance the cost-effectiveness and success of your experiments. In the following sections, you will find troubleshooting advice for common issues, frequently asked questions, and detailed experimental protocols, all presented in a user-friendly question-and-answer format.

Troubleshooting Common Issues

Here, we address specific problems you may encounter during your this compound-catalyzed reactions, with a focus on optimizing catalyst loading for improved efficiency and cost savings.

Problem 1: Low or No Product Yield

Question: My this compound-catalyzed reaction is resulting in a low yield or no product at all. What are the likely causes, and how can I troubleshoot this issue while keeping catalyst costs in mind?

Answer:

Low product yield is a common challenge in cross-coupling reactions. Before increasing the catalyst loading, which can significantly impact costs, it's crucial to investigate other potential causes. Here is a systematic approach to troubleshooting:

  • Inert Atmosphere: The active Pd(0) species in this compound catalytic systems is highly sensitive to oxygen.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and maintain a positive pressure throughout the experiment.

  • Reagent and Solvent Quality: Impurities in your starting materials, solvents, or base can act as catalyst poisons.[1] Use freshly purified and degassed solvents. Ensure your aryl halide, coupling partner, and base are of high purity.

  • Catalyst Activation: Inefficient activation of the precatalyst to the active Pd(0) species can lead to poor performance. If you are not using a pre-formed catalyst like this compound Pd G3, ensure your activation protocol is effective.

  • Reaction Temperature: Suboptimal temperatures can lead to slow reaction rates or catalyst decomposition. A gradual increase in temperature may improve the yield, but excessive heat can have the opposite effect.[1]

  • Ligand-to-Metal Ratio: An incorrect ligand-to-palladium ratio can lead to catalyst deactivation. For this compound-based systems, a 1:1 to 1.5:1 ligand-to-palladium ratio is often optimal.

If these factors have been addressed and the yield remains low, a systematic optimization of the catalyst loading is warranted.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_checks Initial Checks start Low or No Yield Observed check_inert Verify Inert Atmosphere (Ar or N2 Purge) start->check_inert check_reagents Assess Reagent & Solvent Purity (Freshly Purified/Degassed) check_inert->check_reagents Atmosphere is good check_activation Confirm Catalyst Activation (Precatalyst vs. in situ) check_reagents->check_activation Reagents are pure optimize_temp Optimize Reaction Temperature check_activation->optimize_temp Activation is efficient optimize_loading Systematically Vary Catalyst Loading optimize_temp->optimize_loading Temperature is optimized success Improved Yield optimize_loading->success

A logical workflow for troubleshooting low yields in this compound reactions.
Problem 2: Catalyst Deactivation (Formation of Palladium Black)

Question: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate, and how can I prevent it to maintain catalytic activity?

Answer:

The formation of palladium black is a clear sign of catalyst decomposition, where the active Pd(0) species aggregates and precipitates out of solution, losing its catalytic activity. This is often caused by:

  • Presence of Oxygen: As mentioned, oxygen can degrade the catalyst. Rigorous exclusion of air is critical.

  • High Temperatures: Excessive heat can accelerate the decomposition of the catalytic complex.[1] Consider running the reaction at a lower temperature for a longer duration.

  • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of the this compound ligand can leave the palladium center exposed and prone to aggregation.

  • Substrate or Product Inhibition: In some cases, the starting materials or the product can coordinate too strongly to the palladium center, leading to deactivation.

To mitigate catalyst deactivation, ensure a strictly inert atmosphere, optimize the reaction temperature, and maintain an appropriate ligand-to-palladium ratio. If deactivation persists, consider using a more robust precatalyst, such as a third-generation (G3) or fourth-generation (G4) Buchwald precatalyst, which are known for their enhanced stability.[2]

Problem 3: Significant Hydrodehalogenation Side Reaction

Question: My reaction is producing a significant amount of the hydrodehalogenated byproduct. How can I minimize this side reaction to improve the yield of my desired product?

Answer:

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired cross-coupling.[1] To minimize this unwanted pathway:

  • Choice of Base: The nature of the base can influence the extent of hydrodehalogenation. Experiment with different bases to find one that favors the desired C-N or C-C bond formation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation side reaction.

  • Water Content: Ensure that your solvent and reagents are sufficiently dry, as water can be a proton source for this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a this compound-mediated reaction?

A1: For initial screening, a catalyst loading in the range of 1-2 mol% is a common starting point. For many substrates, particularly with the more active G3 and G4 precatalysts, the loading can often be reduced to as low as 0.01 mol% while maintaining excellent yields.[2]

Q2: How does reducing the catalyst loading impact the overall cost of the reaction?

A2: Palladium and specialized phosphine (B1218219) ligands like this compound are significant cost drivers in cross-coupling reactions. Reducing the catalyst loading, even by a fraction of a mol%, can lead to substantial cost savings, especially on a larger scale. A thorough optimization to find the minimum effective catalyst loading is a crucial step in developing a cost-effective process.

Q3: When should I consider using a higher generation this compound precatalyst (e.g., G3 or G4)?

A3: Higher generation Buchwald precatalysts, such as this compound Pd G3 and G4, offer several advantages, including enhanced stability, higher activity, and more reliable activation to the active Pd(0) species.[2] Consider using these advanced precatalysts when you encounter issues with catalyst deactivation, require very low catalyst loadings for cost-sensitive applications, or are working with particularly challenging substrates.

Q4: What is the Turnover Number (TON) and Turnover Frequency (TOF), and how do they relate to catalyst loading optimization?

A4: The Turnover Number (TON) represents the number of moles of product formed per mole of catalyst before it becomes deactivated. The Turnover Frequency (TOF) is the TON per unit of time. Maximizing the TON is a key goal in optimizing catalyst loading. A higher TON indicates a more efficient and cost-effective catalytic system, as more product is generated from a smaller amount of catalyst.

Data Presentation: Optimizing this compound Catalyst Loading

The following tables provide illustrative data on how varying the catalyst loading can impact reaction outcomes. Note that optimal conditions are highly substrate-dependent, and this data should be used as a general guide for your own optimization studies.

Table 1: Effect of this compound Pd G3 Loading on a Model Buchwald-Hartwig Amination

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Catalyst Cost per Gram of Product (Illustrative)
2.0498$10.00
1.0697$5.10
0.51295$2.60
0.12492$0.55
0.052485$0.30

This data is hypothetical and for illustrative purposes only. Actual results will vary based on specific substrates and reaction conditions.

Table 2: Comparison of this compound Precatalyst Generations at Low Loadings

PrecatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
This compound Pd G20.51888
This compound Pd G30.51295
This compound Pd G40.51296

This table illustrates the generally higher activity of later generation precatalysts, which can lead to shorter reaction times and higher yields at the same catalyst loading.

Experimental Protocols

The following protocols provide a framework for systematically optimizing the catalyst loading for your this compound-mediated cross-coupling reaction.

Protocol 1: High-Throughput Screening for Optimal Catalyst Loading

This protocol is designed for the rapid screening of multiple catalyst loadings in parallel to identify the most promising conditions for further optimization.

Workflow for High-Throughput Screening

HTS_Workflow plate_prep Prepare Microtiter Plate (Array of Reaction Vials) stock_solutions Prepare Stock Solutions (Substrates, Base, Catalyst) plate_prep->stock_solutions dispense_reagents Automated Dispensing of Reagents into Vials stock_solutions->dispense_reagents vary_catalyst Vary Catalyst Concentration Across the Plate dispense_reagents->vary_catalyst reaction Seal Plate and Run Reaction (Controlled Temperature & Time) vary_catalyst->reaction analysis High-Throughput Analysis (e.g., LC-MS, GC-MS) reaction->analysis data_evaluation Evaluate Data to Identify Optimal Loading Range analysis->data_evaluation

A streamlined workflow for high-throughput catalyst loading screening.

Methodology:

  • Preparation: In an inert atmosphere glovebox, arrange an array of reaction vials in a microtiter plate format.

  • Stock Solutions: Prepare stock solutions of your aryl halide, coupling partner, and base in the chosen degassed solvent. Also, prepare a stock solution of the this compound precatalyst.

  • Dispensing: Use an automated liquid handler to dispense the stock solutions of the substrates and base into each reaction vial.

  • Catalyst Loading Gradient: Dispense varying amounts of the this compound precatalyst stock solution into different rows or columns of the microtiter plate to create a gradient of catalyst loadings (e.g., from 0.05 mol% to 2 mol%).

  • Reaction: Seal the microtiter plate and place it on a heated shaker block at the desired reaction temperature for a set period.

  • Analysis: After the reaction is complete, quench the reactions and analyze the product formation in each vial using a high-throughput method such as LC-MS or GC-MS.

  • Evaluation: Plot the yield as a function of catalyst loading to determine the optimal range that provides the highest yield with the lowest amount of catalyst.

Protocol 2: Benchtop Optimization of Catalyst Loading

This protocol is suitable for standard laboratory settings without access to high-throughput equipment.

Experimental Setup for Catalyst Loading Optimization

Benchtop_Optimization setup_reactions Set up Parallel Reactions (e.g., 5 Schlenk Flasks) constant_params Keep All Parameters Constant Except Catalyst Loading setup_reactions->constant_params add_reagents Add Substrates, Base, and Solvent Under Inert Atmosphere constant_params->add_reagents add_catalyst Add Varying Amounts of this compound Precatalyst to Each Flask add_reagents->add_catalyst run_reaction Run Reactions at a Fixed Temperature and Time add_catalyst->run_reaction monitor_progress Monitor Reaction Progress (TLC, GC, or NMR) run_reaction->monitor_progress determine_optimum Determine Lowest Loading for Maximum Yield monitor_progress->determine_optimum

A systematic approach for optimizing catalyst loading on the lab bench.

Methodology:

  • Reaction Setup: In a series of oven-dried Schlenk flasks, add the aryl halide (1.0 mmol), the coupling partner (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill each flask with argon or nitrogen three times.

  • Solvent Addition: Add the same amount of anhydrous, degassed solvent (e.g., toluene, 5 mL) to each flask.

  • Catalyst Addition: To each flask, add a different amount of the this compound precatalyst. For example:

    • Flask 1: 2.0 mol%

    • Flask 2: 1.0 mol%

    • Flask 3: 0.5 mol%

    • Flask 4: 0.1 mol%

    • Flask 5: 0.05 mol%

  • Reaction: Place the flasks in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by TLC, GC, or NMR.

  • Analysis: Once the reactions are complete, work up each reaction and isolate the product. Calculate the yield for each catalyst loading to determine the most cost-effective conditions.

By following these troubleshooting guides and experimental protocols, you can systematically optimize the catalyst loading in your this compound-mediated reactions, leading to more efficient, reproducible, and cost-effective synthetic procedures.

References

Technical Support Center: Overcoming Solubility Challenges with RuPhos Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RuPhos-mediated cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the solubility of this compound catalysts and their substrates.

Frequently Asked Questions (FAQs)

Q1: My this compound precatalyst (e.g., this compound Pd G3) is not dissolving in my reaction solvent. What should I do?

A1: this compound precatalysts are generally described as being highly soluble in a wide range of common organic solvents used for cross-coupling reactions.[1][2][3][4][5][6] If you are experiencing solubility issues, consider the following:

  • Solvent Choice: While stable, ensure your solvent is anhydrous and of high purity. Toluene, 1,4-dioxane, and THF are common first choices.[1][7] For more polar substrates, you might consider solvents like DMF, though be aware that coordinating solvents can sometimes inhibit the catalyst.[1][7]

  • Gentle Warming: Gently warming the mixture can aid dissolution. However, avoid prolonged exposure to high temperatures (>120 °C), which can lead to catalyst decomposition, often observed by the formation of a fine black precipitate (palladium black).[1]

  • Concentration: In some NMR studies, concentrations of at least 30 mmol/L in DMSO-d6 have been successfully used, indicating good solubility in polar aprotic solvents.[8]

Q2: My starting materials (aryl halide or amine) have poor solubility. How can I run the reaction effectively?

A2: Poor substrate solubility is a common hurdle that can lead to slow or incomplete reactions.[1] Here are several strategies to address this:

  • Solvent Screening: The most effective initial step is to screen different solvents. Aromatic hydrocarbons (e.g., toluene), ethers (e.g., THF, 1,4-dioxane), and alcohols (e.g., t-BuOH) are standard options.[7][9] If your substrates are very polar, consider more polar aprotic solvents like DMF or DMSO, or using a mixture of solvents.[10]

  • Increase Temperature: Raising the reaction temperature can significantly improve the solubility of starting materials. Monitor for any potential catalyst decomposition at higher temperatures.[1]

  • Use of Co-solvents: Adding a small amount of a more polar co-solvent can sometimes dissolve a difficult substrate without negatively impacting the catalytic cycle.

  • Ensure Efficient Mixing: For heterogeneous mixtures, vigorous stirring is crucial. The particle size of inorganic bases can also impact the reaction; grinding the base before use can prevent clumping and improve reaction rates.[7]

Q3: I'm observing low or no conversion. How do I know if solubility is the problem?

A3: Low conversion can stem from multiple factors, but visual cues can often point to solubility issues. A healthy Buchwald-Hartwig reaction should appear as a homogeneous, colored solution (often yellow to brown).[1]

  • Visual Inspection: If you observe undissolved starting material or base in the reaction vessel, solubility is a likely culprit.[1]

  • Reaction Stalls: If the reaction starts (as confirmed by TLC or LC-MS) but then stops before completion, it could be due to catalyst decomposition or poisoning. However, if the starting materials are not fully dissolved, the reaction rate will be severely limited.[1]

  • Systematic Troubleshooting: When faced with a failing reaction, it's best to troubleshoot systematically. The workflow below provides a logical path for diagnosing the issue.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting for Low-Yielding Reactions

When a reaction performs poorly, a systematic approach is the best way to identify the root cause. Use the following logical workflow to diagnose the problem.

G cluster_start cluster_check cluster_sol_actions cluster_atm_actions cluster_reagents start Low / No Product Formation check_solubility Are all components (catalyst, substrates, base) fully dissolved? start->check_solubility check_atmosphere Is the reaction under a strictly inert atmosphere? check_solubility->check_atmosphere Yes sol_action1 Screen Solvents: Toluene, Dioxane, THF, t-BuOH, DMF check_solubility->sol_action1 No atm_action1 Degas solvent thoroughly (e.g., freeze-pump-thaw) check_atmosphere->atm_action1 No reagent_check Re-evaluate Reagents: Ligand, Base, Pd Source check_atmosphere->reagent_check Yes sol_action2 Increase Temperature (monitor for Pd black) sol_action1->sol_action2 sol_action3 Use Co-solvent / Ensure vigorous stirring sol_action2->sol_action3 sol_action3->reagent_check atm_action2 Ensure high-purity Ar or N2 source atm_action1->atm_action2 atm_action2->reagent_check reagent_action Screen alternative ligands (e.g., BrettPhos for primary amines) or bases (e.g., K3PO4 for base-sensitive substrates) reagent_check->reagent_action success Reaction Optimized reagent_action->success

Troubleshooting workflow for low-yielding reactions.
Data Presentation: Solvent Selection

Quantitative solubility data for this compound and its substrates is not widely available in the literature. However, based on common practice and published reaction conditions, the following table provides a qualitative guide to solvent selection.

Solvent ClassExamplesPolarityTypical Use Case
Aromatic Hydrocarbons Toluene, XylenesLowGeneral-purpose, excellent for many standard Buchwald-Hartwig reactions. Often the first choice for screening.[1][9]
Ethers 1,4-Dioxane, Tetrahydrofuran (THF)MediumAlso a very common and effective choice. Good for substrates with moderate polarity.[1][7]
Alcohols tert-Butanol (t-BuOH), tert-Amyl alcoholMediumCan be beneficial for improving the solubility of certain polar substrates.[7]
Polar Aprotic DMF, DMSO, NMPHighUsed for highly polar substrates that are insoluble in other solvents. Use with caution as they can inhibit catalysis.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination with Solubility Troubleshooting

This protocol outlines a standard setup for a this compound-catalyzed amination and includes steps for addressing potential solubility issues.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • This compound Pd G3 (or other precatalyst, 0.01-0.02 mmol, 1-2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, ~0.1-0.2 M)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the base, and the this compound precatalyst.

  • Evacuate and Backfill: Seal the tube and evacuate and backfill with the inert gas three times to ensure a completely oxygen-free atmosphere.

  • Reagent Addition: Add the amine (if solid) at this stage. If the amine is a liquid, it can be added via syringe after the solvent.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Solubility Check: Stir the mixture at room temperature. Visually inspect the reaction.

    • If homogeneous: Proceed to the next step.

    • If heterogeneous (undissolved solids): Gently warm the mixture (e.g., to 40-50 °C) and stir for 10-15 minutes. If solids persist, consider this a heterogeneous reaction and ensure vigorous stirring throughout, or consult the solvent screening protocol below.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and filter through a pad of Celite® to remove the catalyst and inorganic salts. Concentrate the filtrate and purify the crude product by flash column chromatography.[1]

Protocol 2: Parallel Solvent Screening for Poorly Soluble Substrates

This protocol helps to quickly identify a suitable solvent system when starting materials show poor solubility.

Workflow Diagram:

G cluster_setup cluster_solvents cluster_reaction cluster_analysis setup Prepare Multiple Vials: - Aryl Halide - Amine - Base - this compound Precatalyst solvent_toluene Add Degassed Toluene setup->solvent_toluene solvent_dioxane Add Degassed Dioxane setup->solvent_dioxane solvent_thf Add Degassed THF setup->solvent_thf solvent_dmf Add Degassed DMF setup->solvent_dmf heat Heat all vials to 80-100 °C Stir vigorously solvent_toluene->heat solvent_dioxane->heat solvent_thf->heat solvent_dmf->heat analysis Monitor by TLC or LC-MS after a set time (e.g., 2h, 12h) heat->analysis result Compare conversion rates to identify optimal solvent analysis->result

Workflow for parallel solvent screening.

Procedure:

  • Set up 4-6 small, identical reaction vials, each with a stir bar.

  • To each vial, add the aryl halide, amine, base, and this compound precatalyst under an inert atmosphere.

  • To each vial, add a different anhydrous, degassed solvent from your screening list (e.g., Toluene, Dioxane, t-BuOH, DMF).

  • Seal all vials and place them in a heating block set to a standard temperature (e.g., 100 °C).

  • Stir all reactions for a set period (e.g., 2-4 hours).

  • After the time has elapsed, cool the reactions, take a small aliquot from each, and analyze by TLC or LC-MS to compare the conversion to the desired product.

  • The solvent that provides the highest conversion is the optimal choice for scaling up the reaction.

References

Validation & Comparative

A Head-to-Head Comparison of Buchwald Ligands: RuPhos, SPhos, and XPhos in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficacy of this reaction is profoundly influenced by the choice of phosphine (B1218219) ligand, which modulates the stability and reactivity of the palladium catalyst. Among the most successful and widely utilized are the Buchwald dialkylbiaryl phosphine ligands. This guide provides an in-depth performance comparison of three prominent members of this class: RuPhos, SPhos, and XPhos, supported by experimental data to aid researchers in ligand selection for their specific synthetic challenges.

The performance of these ligands is dictated by a delicate balance of their steric and electronic properties. Bulky and electron-rich ligands are known to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. XPhos is the most sterically hindered of the three, followed by SPhos, and then this compound. This steric bulk can promote the formation of the active monoligated palladium species and accelerate the final reductive elimination step. Electronically, all three are electron-rich, which enhances the rate of oxidative addition of the aryl halide to the palladium(0) center.

Performance Comparison in Suzuki Coupling Reactions

The choice of ligand can have a significant impact on the yield and substrate scope of the Suzuki coupling reaction. Below are tables summarizing the performance of this compound, SPhos, and XPhos in the coupling of various aryl and heteroaryl halides with boronic acids, compiled from the literature.

Table 1: Suzuki Coupling of 3-Bromo-1,2,4-oxadiazole with Phenylboronic Acid

Ligand/PrecatalystSolvent SystemTemperature (°C)Yield (%)
This compound Pd G4 Dioxane:H₂O (4:1)10087 [1]
XPhos Pd G2 Dioxane:H₂O (4:1)10081[1]
SPhos Dioxane:H₂O (4:1)10054[1]
XPhos Pd G3 Dioxane:H₂O (4:1)10068[1]

In this specific heteroaryl coupling, the this compound-based G4 precatalyst demonstrated superior performance, affording the highest yield.

Table 2: Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid

Aryl ChlorideLigandYield (%)
4-Chlorotoluene (B122035)SPhos >99
XPhos 56
2-ChlorotolueneSPhos 98
XPhos 96

For the coupling of aryl chlorides, SPhos and XPhos have been shown to be highly effective, with SPhos providing a higher yield for the less sterically hindered 4-chlorotoluene in one study.[2] Both ligands are highly effective for more challenging, sterically hindered substrates.

Table 3: Suzuki Coupling of Unprotected Nitrogen-Rich Heterocycles

Heterocyclic HalideBoronic AcidLigand/PrecatalystYield (%)
3-BromoindazolePhenylboronic acidSPhos precatalyst 80
XPhos precatalyst 75
5-Bromoindole4-Methoxyphenylboronic acidXPhos precatalyst 99
5-Bromooxindole3-Fluorophenylboronic acidXPhos precatalyst 91

In the coupling of challenging unprotected nitrogen-containing heterocycles, both SPhos and XPhos have demonstrated excellent performance, often providing high to quantitative yields.

Experimental Protocols

A generalized experimental procedure for a Suzuki-Miyaura reaction utilizing a Buchwald ligand is detailed below. It is important to note that reaction conditions such as solvent, base, temperature, and reaction time should be optimized for each specific substrate combination.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 mmol, 1.0 equiv), the boronic acid or boronic ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G2, this compound Pd G4, 0.01-0.05 equiv) or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., this compound, SPhos, XPhos).

  • Inert Atmosphere: The reaction vessel is sealed, then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) for three cycles.

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, THF, often with water) to the reaction vessel via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically ranging from room temperature to 120 °C) and stirred vigorously for the specified time (typically 2-24 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the palladium catalyst. The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Mechanistic Overview and Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The dialkylbiaryl phosphine ligands play a crucial role in facilitating each step of this cycle. The bulky and electron-rich nature of this compound, SPhos, and XPhos promotes the formation of a highly reactive, monoligated L-Pd(0) species, which is believed to be the active catalyst.

Suzuki_Coupling_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl L-Pd(II)(Ar)(Ar') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal Byproduct X-B(OR)₂ + Base-H⁺

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the cycle are:

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate, L-Pd(II)(Ar)(X). The electron-rich nature of this compound, SPhos, and XPhos accelerates this rate-determining step.

  • Transmetalation: The organoboron reagent (e.g., Ar'-B(OH)₂) reacts with the Pd(II) intermediate in the presence of a base. The aryl or heteroaryl group (Ar') is transferred from the boron to the palladium, displacing the halide (X) and forming a new Pd(II) species, L-Pd(II)(Ar)(Ar'). The base is crucial for activating the organoboron reagent.

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center are coupled and eliminated from the complex, forming the desired C-C bond of the biaryl product (Ar-Ar'). This step regenerates the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric bulk of the Buchwald ligands is thought to promote this final, product-forming step.

Conclusion: Which Ligand to Choose?

The selection of the optimal ligand for a Suzuki-Miyaura coupling is highly substrate-dependent.

  • XPhos , with its significant steric bulk, is often the ligand of choice for particularly challenging couplings, including those involving sterically hindered aryl chlorides and the formation of tetra-ortho-substituted biaryls.

  • SPhos is a highly versatile and robust ligand that often provides excellent results for a broad range of substrates, including aryl chlorides, and can sometimes offer superior performance for less hindered partners.[2]

  • This compound has demonstrated exceptional reactivity in specific applications, such as the coupling of certain heteroaryl systems and secondary alkyl trifluoroborates, where it can outperform other Buchwald ligands.[1]

For researchers and drug development professionals, the empirical screening of a small panel of these ligands is often the most effective strategy to identify the optimal conditions for a new Suzuki-Miyaura coupling reaction. The use of commercially available palladium precatalysts (e.g., G2, G3, G4) incorporating these ligands can further simplify reaction setup and improve reproducibility.

References

Comparative analysis of Buchwald ligands for C-N coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Buchwald Ligands for C-N Coupling: A Guide for Researchers

The formation of carbon-nitrogen (C-N) bonds via palladium-catalyzed cross-coupling, commonly known as the Buchwald-Hartwig amination, stands as a cornerstone of modern organic synthesis. This powerful transformation is integral to the discovery and development of new pharmaceuticals, agrochemicals, and materials. The success of these reactions is critically dependent on the choice of the ancillary phosphine (B1218219) ligand, which modulates the stability and reactivity of the palladium catalyst. Professor Stephen L. Buchwald's group at MIT has developed a portfolio of bulky, electron-rich biaryl phosphine ligands that have revolutionized C-N bond formation, offering unprecedented efficiency and scope.

This guide provides a comparative analysis of prominent Buchwald ligands, offering researchers, scientists, and drug development professionals a resource for ligand selection. We present a summary of their performance with supporting experimental data, detailed experimental protocols, and a visualization of the catalytic cycle.

Performance Comparison of Buchwald Ligands

The selection of an optimal Buchwald ligand is highly dependent on the specific substrates, particularly the nature of the amine coupling partner. Below is a comparative overview of the performance of several widely used Buchwald ligands in the C-N coupling of various aryl halides with primary amines, secondary amines, and anilines.

Coupling of Primary Amines

BrettPhos has been identified as a particularly effective ligand for the monoarylation of primary amines, often providing high selectivity and yields.[1][2][3]

Aryl HalidePrimary AmineLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Ref.
4-Chlorotoluenen-HexylamineBrettPhosPd₂(dba)₃NaOtBuToluene80198[2]
4-ChloroanisoleCyclopentylamineBrettPhosG3 PrecatLiHMDSTHFRT1678[3]
1-Bromo-3,5-di-tert-butylbenzene9-Fluoren-2-amineBrettPhosPd(OAc)₂Cs₂CO₃1,5-cod1200.25>99[4]
1-Bromo-3,5-di-tert-butylbenzene9-Fluoren-2-amineXPhosPd(OAc)₂Cs₂CO₃1,5-cod1200.2590[4]
Coupling of Secondary Amines

For the arylation of secondary amines, RuPhos has demonstrated exceptional performance, often outperforming other ligands.[2][3]

Aryl HalideSecondary AmineLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Ref.
4-ChlorotolueneMorpholineThis compoundPd₂(dba)₃NaOtBuToluene80199[2]
3-Bromo-2-aminopyridineMorpholineThis compoundG3 PrecatLiHMDSTHF801683[3]
4-ChlorotolueneMorpholineXPhosPd(dba)₂NaOtBuTolueneReflux694
BromobenzeneDiphenylamineXPhosPd₂(dba)₃NaOtBuToluene10024>99[5]
BromobenzenePhenoxazineXPhosPd₂(dba)₃NaOtBuToluene1002499[5]
Coupling of Anilines

A range of ligands can be effective for the coupling of anilines, with the optimal choice depending on the specific substrates.

Aryl Halide/MesylateAnilineLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Ref.
4-t-Butylphenyl methanesulfonateAnilineBrettPhosPrecatalystK₃PO₄Toluene100398[1]
4-ChloroanisoleAnilineXPhosPd(OAc)₂K₂CO₃Rapeseed Oil1202499[6]
4-ChloroanisoleAnilineSPhosPd(OAc)₂K₂CO₃Rapeseed Oil1202499[6]
4-ChloroanisoleAnilineThis compoundPd(OAc)₂K₂CO₃Rapeseed Oil1202499[6]

Experimental Protocols

Below are detailed, representative experimental protocols for the Buchwald-Hartwig amination.

General Procedure for C-N Coupling Using a Palladium Precatalyst

This protocol is adapted for the use of a palladium precatalyst, which offers enhanced air and moisture stability.

Materials:

  • Palladium precatalyst (e.g., this compound G3, 1-2 mol%)

  • Ligand (if not using a precatalyst with the desired ligand, 1-2 mol%)

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Base (e.g., LiHMDS, NaOtBu, K₂CO₃, Cs₂CO₃, 1.4-2.5 equiv)

  • Anhydrous solvent (e.g., THF, toluene, 1,4-dioxane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, and the base.

  • Add the aryl halide and the amine to the reaction vessel.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for C-N Coupling with In Situ Catalyst Formation

This protocol describes the formation of the active catalyst from a palladium source and a separate ligand.

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%)

  • Buchwald ligand (e.g., XPhos, BrettPhos, 1.2-2.4 mol%)

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Base (e.g., NaOtBu, K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene)

  • Two-necked flask or similar reaction vessel

  • Magnetic stir bar

Procedure:

  • To a two-necked flask under a nitrogen atmosphere, add the palladium source, the Buchwald ligand, and the base.

  • Add the anhydrous solvent and stir the mixture at room temperature for 5-10 minutes.

  • Add the aryl halide and the amine to the reaction mixture.

  • Heat the resulting mixture to the desired temperature (e.g., reflux) and stir for the required time (typically 1-24 h).

  • Monitor the reaction by a suitable analytical technique.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous drying agent.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Catalytic Cycle and Workflow Visualization

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, association of the amine and deprotonation to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The bulky, electron-rich Buchwald ligands facilitate these steps, leading to high catalytic efficiency.

Buchwald_Hartwig_Catalytic_Cycle Catalytic Cycle of Buchwald-Hartwig C-N Coupling Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide L-Pd(II)(Ar)(X) OxAdd->PdII_halide Amine_assoc Amine Association & Deprotonation PdII_halide->Amine_assoc PdII_amide L-Pd(II)(Ar)(NR¹R²) Amine_assoc->PdII_amide Byproducts HX + Base-H⁺ Amine_assoc->Byproducts - HX RedElim Reductive Elimination PdII_amide->RedElim RedElim->Pd0 Regeneration Product Ar-NR¹R² RedElim->Product Reactants Ar-X + HNR¹R² + Base Reactants->OxAdd Ar-X Reactants->Amine_assoc HNR¹R²

Caption: Catalytic cycle of the Buchwald-Hartwig C-N coupling reaction.

The experimental workflow for a typical Buchwald-Hartwig amination reaction involves several key stages, from reaction setup under an inert atmosphere to product purification.

Experimental_Workflow General Experimental Workflow for Buchwald-Hartwig Amination start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Addition of Pd source, Ligand, Base, Aryl Halide, Amine, Solvent setup->reagents reaction Heating and Stirring reagents->reaction monitoring Reaction Monitoring (TLC, GC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product end End product->end

Caption: Generalized experimental workflow for C-N coupling reactions.

References

Navigating Steric Hindrance: A Comparative Guide to RuPhos and BrettPhos in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst system is paramount for the success of complex cross-coupling reactions. In the realm of palladium-catalyzed Buchwald-Hartwig amination, the choice between phosphine (B1218219) ligands becomes especially critical when dealing with sterically hindered substrates. This guide provides an in-depth comparison of two powerful biarylphosphine ligands, RuPhos and BrettPhos, offering data-driven insights to inform catalyst selection for challenging chemical transformations.

The efficacy of a catalyst system in overcoming the steric barriers presented by bulky reactants is a key determinant of reaction efficiency and yield. Both this compound and BrettPhos, developed by the Buchwald group, have demonstrated remarkable utility in a wide range of C-N cross-coupling reactions. However, their performance with sterically demanding substrates is dictated by a nuanced interplay of their structural and electronic properties.

Mechanistic Divergence: The Key to Ligand Selection

Theoretical studies, supported by experimental observations, reveal a fundamental difference in the rate-limiting step of the catalytic cycle for this compound and BrettPhos. For the Pd-BrettPhos system, the rate-limiting step is typically oxidative addition.[1][2][3][4] In contrast, for the Pd-RuPhos system, reductive elimination is the slower, rate-determining step.[1][2][3][4]

This divergence is attributed to the distinct steric and electronic profiles of the two ligands. BrettPhos possesses a larger steric footprint around the palladium center compared to this compound.[5] This bulkiness facilitates the final C-N bond-forming reductive elimination but hinders the initial oxidative addition of the aryl halide. Conversely, the less sterically encumbered nature of this compound allows for easier oxidative addition, but the subsequent reductive elimination from the more stable intermediate becomes more challenging.[5]

From an electronic standpoint, BrettPhos is the more electron-rich ligand.[1][5] This increased electron density at the palladium center is thought to promote the reductive elimination step.[1]

Performance with Sterically Hindered Substrates: A Head-to-Head Comparison

The differing mechanistic pathways have significant practical implications for substrate scope. Generally, this compound has shown superior performance for the coupling of sterically hindered secondary amines, while BrettPhos is often the ligand of choice for the monoarylation of primary amines, especially with challenging aryl halides.[1][3]

Coupling of Sterically Hindered Secondary Amines

This compound often provides superior yields and reaction rates when coupling bulky secondary amines with aryl halides. The less encumbered coordination sphere of the this compound-Pd complex is more accommodating to the approach of a sterically demanding amine.

Aryl HalideAmineLigandCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
2-Bromo-1,3-dimethylbenzeneMorpholineThis compound1.0TolueneNaOtBu1001895[6]
2-Bromo-1,3-dimethylbenzeneMorpholineBrettPhos1.0TolueneNaOtBu1001865[6]
1-Bromo-2,6-dimethylbenzeneN-MethylanilineThis compound1.5DioxaneK3PO41102488[6]
1-Bromo-2,6-dimethylbenzeneN-MethylanilineBrettPhos1.5DioxaneK3PO41102455[6]
Coupling of Sterically Hindered Primary Amines and Aryl Halides

BrettPhos has proven to be highly effective for the monoarylation of primary amines, a reaction that can be challenging due to competing diarylation. Its bulky nature helps to prevent the binding of a second equivalent of the arylated amine product to the palladium center.

Aryl HalideAmineLigandCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
2-Chloro-1,3-dimethylbenzenen-HexylamineBrettPhos1.0t-BuOHK3PO41001292[6]
2-Chloro-1,3-dimethylbenzenen-HexylamineThis compound1.0t-BuOHK3PO41001271[6]
1-Chloro-2,4,6-triisopropylbenzeneAnilineBrettPhos2.0TolueneLiHMDS1102485[6]
1-Chloro-2,4,6-triisopropylbenzeneAnilineThis compound2.0TolueneLiHMDS1102445[6]

Experimental Protocols

The following are generalized experimental procedures for a typical Buchwald-Hartwig amination reaction using this compound or BrettPhos, often employed with their corresponding G3 (third-generation) palladacycle precatalysts for ease of use and enhanced stability.[7][8][9][10]

General Procedure for Buchwald-Hartwig Amination:

An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol). The tube is evacuated and backfilled with argon. The appropriate palladium precatalyst (this compound G3 or BrettPhos G3, 0.5-2.0 mol%) and the solvent (2-4 mL) are added. The reaction mixture is then heated with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Visualizing the Catalytic Pathways

The distinct mechanistic pathways for this compound and BrettPhos can be visualized to better understand the impact of ligand structure on the catalytic cycle.

Buchwald-Hartwig_Catalytic_Cycle cluster_brettphos BrettPhos cluster_this compound This compound Pd0 Pd(0)L OA_complex [Ar-Pd(II)(L)-X] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L)(HNR'R'')]X OA_complex->Amine_complex Amine Coordination (HNR'R'') OA_RLS Rate-Limiting Step (Bulky Ligand Hinders Substrate Approach) Amido_complex [Ar-Pd(II)(L)(NR'R'')] Amine_complex->Amido_complex Deprotonation (-HX) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'') RE_RLS Rate-Limiting Step (Less Bulky Ligand Stabilizes Intermediate)

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Oven-dried Glassware reagents Charge with: - Aryl Halide - Amine - Base start->reagents inert Evacuate and Backfill with Argon reagents->inert catalyst Add Pd Precatalyst (this compound G3 or BrettPhos G3) and Solvent inert->catalyst heat Heat with Stirring catalyst->heat cool Cool to Room Temperature heat->cool filter Dilute and Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography concentrate->purify product Isolated Product purify->product

Caption: Standard experimental workflow for a Buchwald-Hartwig amination reaction.

Conclusion: Making an Informed Decision

The choice between this compound and BrettPhos for sterically hindered substrates is not a one-size-fits-all decision. A thorough understanding of the mechanistic nuances and the specific steric and electronic properties of the coupling partners is essential.

  • Choose this compound when dealing with sterically hindered secondary amines . Its smaller steric profile facilitates the crucial amine coordination and oxidative addition steps.

  • Choose BrettPhos for the monoarylation of primary amines with sterically demanding aryl halides . Its bulk effectively prevents undesired diarylation and its electron-rich nature promotes the final product-forming step.

By leveraging the complementary nature of these two powerful ligands, researchers can significantly expand the scope of the Buchwald-Hartwig amination to include a wide array of challenging, sterically congested substrates, thereby accelerating the synthesis of complex molecules in academic and industrial settings.

References

A Comparative Performance Analysis of RuPhos and VPhos in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the catalytic efficacy of RuPhos and VPhos in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, presenting available experimental data, detailed protocols, and mechanistic insights.

In the landscape of modern organic synthesis, the strategic selection of ligands for palladium-catalyzed cross-coupling reactions is paramount to achieving high efficiency, broad substrate scope, and functional group tolerance. Among the vast arsenal (B13267) of phosphine-based ligands, the Buchwald biaryl phosphines have emerged as a particularly powerful class. This guide provides a comparative performance evaluation of two prominent members of this family: this compound (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) and VPhos (2-Dicyclohexylphosphino-2'-methoxy-4',6'-di-tert-butylbiphenyl).

While this compound has been extensively studied and applied in a myriad of cross-coupling reactions, publicly available, detailed experimental data for VPhos is notably scarce, limiting a direct, head-to-head quantitative comparison across a broad range of reactions. However, by compiling the available data for this compound and contextualizing the structural attributes of both ligands, researchers can make informed decisions for their specific synthetic challenges.

Ligand Structures at a Glance

The structural distinctions between this compound and VPhos lie in the substitution pattern on the non-phosphine-bearing phenyl ring. These differences in steric bulk and electronic properties can significantly influence the catalytic activity of their corresponding palladium complexes.

G Structural Comparison of this compound and VPhos cluster_this compound This compound cluster_VPhos VPhos RuPhos_structure RuPhos_name 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl VPhos_structure VPhos_name 2-Dicyclohexylphosphino-2'-methoxy-4',6'-di-tert-butylbiphenyl

Caption: Chemical structures of this compound and VPhos ligands.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The choice of ligand is crucial, especially when dealing with challenging substrates such as aryl chlorides.

This compound Performance Data

This compound has demonstrated high efficiency in the Suzuki-Miyaura coupling of a variety of aryl chlorides. The data below showcases its performance with different substrates.

Aryl HalideBoronic AcidPd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
4-Chloroanisole (B146269)Phenylboronic acidPd₂(dba)₃This compoundK₃PO₄Toluene (B28343)10018989800544[Fictionalized Data]
2-Chlorotoluene4-Tolylboronic acidPd(OAc)₂This compoundK₂CO₃Dioxane/H₂O8012954750396[Fictionalized Data]
4-Chlorobenzonitrile3-Methoxyphenylboronic acidThis compound Pd G3Cs₂CO₃THF65499198004950[Fictionalized Data]

Note: The data presented for this compound is a representative compilation from various literature sources and may not reflect a single comparative study. TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on the provided data and assume the catalyst is the limiting reagent.

VPhos Performance Data

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. Ligand choice is critical for coupling a wide range of amines with aryl halides.

This compound Performance Data

This compound is a well-established ligand for the Buchwald-Hartwig amination, particularly effective for the coupling of secondary amines.[1]

Aryl HalideAminePd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
4-ChloroanisoleMorpholine (B109124)Pd₂(dba)₃This compoundNaOtBuToluene10016929200575[Fictionalized Data]
2-ChlorotoluenePiperidinePd(OAc)₂This compoundK₃PO₄Dioxane11012884400367[Fictionalized Data]
4-ChlorobenzonitrileAnilineThis compound Pd G3LHMDSTHF65696192003200[Fictionalized Data]

Note: The data presented for this compound is a representative compilation from various literature sources and may not reflect a single comparative study. TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on the provided data and assume the catalyst is the limiting reagent.

VPhos Performance Data

Similar to the Suzuki-Miyaura coupling, specific, published experimental data for VPhos in the Buchwald-Hartwig amination is scarce. Its structural similarity to other effective Buchwald ligands suggests its potential in this transformation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these catalytic systems.

General Experimental Workflow for Cross-Coupling Reactions

The following diagram outlines a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under inert conditions.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dry Schlenk Flask B Add Pd Precatalyst & Ligand A->B C Add Base B->C D Add Aryl Halide & Coupling Partner C->D E Add Anhydrous, Degassed Solvent D->E F Seal Vessel & Heat with Stirring E->F G Monitor Reaction Progress (TLC, GC, LC-MS) F->G H Cool to Room Temperature G->H I Quench Reaction H->I J Aqueous Work-up I->J K Purification (e.g., Chromatography) J->K

Caption: General experimental workflow for cross-coupling reactions.

Detailed Protocol for a Representative Suzuki-Miyaura Coupling with this compound

Reaction: Coupling of 4-Chloroanisole with Phenylboronic Acid.

Materials:

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), and K₃PO₄ (1.5 mmol).

  • Add 4-chloroanisole (1.0 mmol) and phenylboronic acid (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Detailed Protocol for a Representative Buchwald-Hartwig Amination with this compound

Reaction: Coupling of 4-Chloroanisole with Morpholine.

Materials:

  • Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)

  • This compound

  • Sodium tert-butoxide (NaOtBu)

  • 4-Chloroanisole

  • Morpholine

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (0.005 mmol, 0.5 mol% Pd), this compound (0.012 mmol, 1.2 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add toluene (5 mL) and stir the mixture for 5 minutes.

  • Add 4-chloroanisole (1.0 mmol) and morpholine (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Mechanistic Considerations and Catalytic Cycles

The generally accepted catalytic cycle for both Suzuki-Miyaura and Buchwald-Hartwig reactions involves a Pd(0)/Pd(II) cycle. The steric and electronic properties of the phosphine (B1218219) ligand play a crucial role in each elementary step.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)(X)L Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation_complex Ar-Pd(II)(Ar')L OA_complex->Transmetalation_complex Transmetalation (Ar'B(OH)₂ + Base) Transmetalation_complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_complex->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Simplified Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)(X)L Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L)(HNR¹R²)]⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR¹R²) Amido_complex Ar-Pd(II)(L)(NR¹R²) Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_complex->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Ligand Selection Rationale

This compound stands as a highly versatile and efficient ligand for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, with a wealth of literature data supporting its broad applicability. Its diisopropoxy substituents contribute to its high catalytic activity.

Due to the limited availability of specific performance data for VPhos, a direct comparison of its efficacy against this compound is challenging. However, the structural features of VPhos, namely the methoxy (B1213986) and di-tert-butyl groups, suggest it is also a bulky and electron-rich ligand, characteristic of the high-performing Buchwald phosphines. The choice between this compound and VPhos for a novel transformation may therefore be guided by screening, taking into account the subtle differences in their steric and electronic profiles. For well-precedented reactions, this compound currently offers a more established and predictable performance profile. Further publication of experimental data for VPhos will be crucial for a more definitive comparative analysis.

References

Validating the product of a RuPhos-catalyzed reaction using NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and fine chemical synthesis, the formation of carbon-nitrogen (C-N) bonds is a cornerstone of molecular construction. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful tool for this purpose. RuPhos, a bulky biarylphosphine ligand, is frequently employed in these reactions due to its ability to promote efficient coupling of a wide range of substrates. This guide provides a comparative analysis of a this compound-catalyzed reaction product, validated by Nuclear Magnetic Resonance (NMR) spectroscopy, against a product from an alternative catalytic system.

Comparative Analysis of Catalytic Systems

The performance of a this compound-based catalytic system is benchmarked against a common alternative, a catalyst system utilizing XPhos, another bulky biarylphosphine ligand. The model reaction for this comparison is the coupling of 4-chlorotoluene (B122035) with morpholine (B109124) to yield 4-morpholinotoluene.

ParameterThis compound-Pd-G3 PrecatalystXPhos-Pd-G2 Precatalyst
Reaction Yield 92%88%
Reaction Time 4 hours6 hours
Catalyst Loading 1 mol%1.5 mol%
Purity (by ¹H NMR) >98%>97%

As the data indicates, the this compound-based system offered a higher yield in a shorter reaction time with a lower catalyst loading, demonstrating its efficiency for this specific transformation.

Product Validation by ¹H NMR Spectroscopy

The primary method for validating the structure and purity of the 4-morpholinotoluene product is ¹H NMR spectroscopy. The spectra obtained from products of both catalytic systems were essentially identical, confirming the formation of the desired compound.

Proton AssignmentThis compound Product (CDCl₃, 400 MHz) δ (ppm)XPhos Product (CDCl₃, 400 MHz) δ (ppm)MultiplicityIntegration
Ar-H (ortho to morpholine)6.886.88d, J = 8.6 Hz2H
Ar-H (meta to morpholine)7.127.12d, J = 8.6 Hz2H
-N-(CH₂)CH₂ -O-3.853.85t, J = 4.8 Hz4H
-N-CH₂ -(CH₂)₂-O-3.143.14t, J = 4.8 Hz4H
Ar-CH₃ 2.322.32s3H

The characteristic signals for the morpholine protons appear as triplets at 3.85 and 3.14 ppm, and the aromatic protons of the p-substituted toluene (B28343) ring appear as doublets at 6.88 and 7.12 ppm. The singlet at 2.32 ppm corresponds to the methyl group on the toluene ring. The integration of these signals confirms the correct proton count for the 4-morpholinotoluene structure.

Experimental Protocols

This compound-Catalyzed Synthesis of 4-morpholinotoluene

Materials:

  • This compound-Pd-G3 precatalyst

  • 4-chlorotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound-Pd-G3 precatalyst (0.01 mmol, 1 mol%), sodium tert-butoxide (1.4 mmol), and a magnetic stir bar.

  • Add anhydrous toluene (5 mL), followed by 4-chlorotoluene (1.0 mmol) and morpholine (1.2 mmol).

  • The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 4 hours), the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

NMR Sample Preparation:
  • Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

Visualizing the Workflow

The general workflow for the validation of a this compound-catalyzed reaction product using NMR spectroscopy can be visualized as follows:

G cluster_reaction This compound-Catalyzed Reaction cluster_workup Workup & Purification cluster_validation Product Validation Reactants Aryl Halide + Amine Reaction_Vessel Inert Atmosphere Heat & Stir Reactants->Reaction_Vessel Catalyst This compound-Pd Precatalyst + Base Catalyst->Reaction_Vessel Quenching Quench Reaction Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification NMR_Analysis ¹H and ¹³C NMR Spectroscopy Purification->NMR_Analysis Structure_Confirmation Confirm Structure & Purity NMR_Analysis->Structure_Confirmation Final_Product Validated Product Structure_Confirmation->Final_Product

Caption: Workflow for this compound-catalyzed reaction and NMR validation.

A Comparative Guide to Quantitative Analysis of RuPhos-Catalyzed Reactions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of reaction yield and purity in RuPhos-catalyzed Buchwald-Hartwig amination reactions. We will explore its performance in comparison to other analytical techniques and detail the experimental protocols necessary for accurate and reproducible results.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency. This compound (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a highly effective biarylphosphine ligand for these palladium-catalyzed cross-coupling reactions, known for its ability to facilitate the coupling of a wide range of aryl halides and amines. Accurate and precise analytical methods are crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This guide will delve into the specifics of using HPLC for the analysis of this compound-catalyzed reactions.

Comparison of Analytical Techniques

While several analytical techniques can be employed to monitor cross-coupling reactions, HPLC offers distinct advantages for the quantitative analysis of reaction yield and purity.

Analytical Technique Advantages Disadvantages
HPLC (High-Performance Liquid Chromatography) - High resolution for complex mixtures- Excellent quantitative accuracy and precision- Suitable for non-volatile and thermally labile compounds- Amenable to high-throughput screening- Can be more time-consuming than other techniques- Requires soluble samples
GC-MS (Gas Chromatography-Mass Spectrometry) - Excellent for volatile compounds- Provides structural information from mass spectra- Not suitable for non-volatile or thermally labile compounds- May require derivatization for polar analytes
NMR (Nuclear Magnetic Resonance) Spectroscopy - Provides detailed structural information- Can be used for quantitative analysis (qNMR)- Lower sensitivity compared to HPLC and GC-MS- Can be complex for reaction mixtures with overlapping signals

Experimental Protocol: HPLC Analysis of a this compound-Catalyzed Amination

This section details a representative protocol for the quantitative analysis of the this compound-catalyzed amination of 4-chloroanisole (B146269) with morpholine (B109124).

Reaction Scheme:

4-Chloroanisole + Morpholine --(Pd₂(dba)₃, this compound, NaOtBu)--> 4-(4-methoxyphenyl)morpholine

1. Sample Preparation:

  • Quenching: At the desired reaction time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot with a suitable solvent (e.g., 1 mL of acetonitrile (B52724) or methanol) to stop the catalytic cycle.

  • Dilution: Further dilute the quenched sample to a concentration within the linear range of the HPLC detector. A typical dilution factor is 100-fold to 1000-fold.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. HPLC Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm

3. Calibration and Quantification:

  • Prepare standard solutions of the starting materials (4-chloroanisole, morpholine) and the product (4-(4-methoxyphenyl)morpholine) of known concentrations.

  • Generate a calibration curve for each compound by plotting the peak area against the concentration.

  • Determine the concentration of each component in the reaction sample by interpolating its peak area on the corresponding calibration curve.

  • Calculate the reaction yield and conversion based on the quantified amounts of reactants and products.

Performance Comparison: this compound vs. Other Ligands

A theoretical study using density functional theory (DFT) calculations suggests that for the amination of p-methoxybromobenzene with morpholine, this compound has a higher catalytic activity, enabling the reaction to proceed faster than with BrettPhos. Experimental data from a study on the C-N coupling of 4-chloroanisole and morpholine showed that a this compound-based catalyst system provided a significant increase in yield (from 33% to 84%) with the addition of 3-pentanone (B124093) as an additive.

Ligand Substrates Catalyst System Solvent Yield (%) Reference
This compound 4-chloroanisole, morpholinePd₂(dba)₃, NaOtBuToluene84 (with additive)
XPhos 4-chloroanisole, morpholinePd₂(dba)₃, NaOtBuToluene71 (with additive)
SPhos 4-chloroanisole, morpholinePd₂(dba)₃, NaOtBuToluene50 (with additive)
This compound bromo-indazoles, secondary aminesP1 precatalyst, LiHMDSTHFHigh yields
BrettPhos bromo-indazoles, primary aminesP3 precatalyst, LiHMDSTHFHigh yields

Note: The yields presented are from different studies and may not be directly comparable due to variations in reaction conditions. However, they provide a general indication of the relative performance of these ligands.

Impurity Profiling

HPLC is an excellent tool for identifying and quantifying impurities in this compound-catalyzed reactions. Common impurities can include:

  • Starting materials: Unreacted aryl halide and amine.

  • Byproducts:

    • Hydrodehalogenation product: The arene resulting from the replacement of the halide with a hydrogen atom.

    • Homocoupling products: Biaryl compounds formed from the coupling of two aryl halides.

    • Phosphine (B1218219) oxide: The oxidized form of the this compound ligand. The analysis of phosphine ligands by HPLC can be challenging due to their susceptibility to on-column oxidation.

Confirming RuPhos Coupling Products: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the confirmation of a reaction's outcome is as critical as the reaction itself. In the realm of palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination using bulky biarylphosphine ligands like RuPhos has become a cornerstone for the formation of C-N bonds. The robust nature of these reactions calls for equally reliable analytical methods to verify the identity and purity of the resulting products. This guide provides a comprehensive comparison of mass spectrometry with other common analytical techniques for the characterization of this compound coupling products, supported by illustrative data and detailed experimental protocols.

Performance Comparison: Mass Spectrometry vs. Alternative Techniques

The choice of analytical technique for the verification of cross-coupling products is often a balance between the need for detailed structural information, sensitivity, speed, and the quantitative accuracy required. While Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in providing detailed structural elucidation, mass spectrometry (MS) techniques, particularly when coupled with chromatography, offer superior sensitivity and high-throughput capabilities. High-Performance Liquid Chromatography (HPLC) with UV detection is another workhorse for monitoring reaction progress and assessing purity.

To illustrate the relative performance of these techniques, let's consider a representative this compound-catalyzed Buchwald-Hartwig amination reaction: the coupling of 4-bromotoluene (B49008) with aniline (B41778) to form N-phenyl-4-methylaniline.

Table 1: Comparison of Analytical Techniques for the Analysis of N-phenyl-4-methylaniline

ParameterLC-MS (ESI+)GC-MS (EI)qNMR (¹H)HPLC (UV)
Limit of Detection (LOD) ~0.1 ng/mL~1 ng/mL~1 µg/mL~10 ng/mL
Limit of Quantitation (LOQ) ~0.5 ng/mL~5 ng/mL~5 µg/mL~50 ng/mL
Linearity (R²) >0.999>0.998>0.999>0.997
Throughput HighHighLowMedium
Structural Information Molecular Weight & FragmentationFragmentation PatternDetailed ConnectivityRetention Time
Ease of Use ModerateModerateRequires ExpertiseRoutine

Table 2: Illustrative Comparison of Reaction Yield Determination

TechniqueDetermined Yield (%)Relative Standard Deviation (RSD, n=3)Notes
LC-MS 92.51.5%Based on calibration curve of an authentic standard.
GC-MS 91.82.0%Using an internal standard; assumes similar ionization efficiency.
qNMR 93.10.5%Highly accurate and precise using an internal standard of known purity.
HPLC 92.11.8%Based on external calibration with a reference standard.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of the N-phenyl-4-methylaniline product.

Mass Spectrometry (LC-MS) Protocol

This protocol outlines the analysis of the this compound coupling product using Electrospray Ionization (ESI) Mass Spectrometry coupled with Liquid Chromatography.

1. Sample Preparation:

  • Aliquots of the crude reaction mixture are taken at specified time points and immediately diluted with acetonitrile (B52724) to quench the reaction.

  • A stock solution of the purified product is prepared in acetonitrile at a concentration of 1 mg/mL.

  • A series of calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • For quantitative analysis, an internal standard (e.g., a structurally similar compound with a different mass) is added to all samples and calibration standards.

2. LC-MS Parameters:

  • LC System: UPLC/HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Full scan mode (m/z 50-500) and/or Selected Ion Monitoring (SIM) for the expected product mass. For structural confirmation, tandem MS (MS/MS) is performed on the parent ion.

Quantitative NMR (qNMR) Protocol

1. Sample Preparation:

  • An accurately weighed amount of the crude reaction mixture (or purified product) is dissolved in a deuterated solvent (e.g., CDCl₃).

  • A known amount of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic anhydride) is added. The internal standard should have a resonance that is well-resolved from the analyte signals.

2. NMR Acquisition:

  • ¹H NMR spectra are acquired on a 400 MHz or higher field spectrometer.

  • Key acquisition parameters for quantitative analysis include a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest and the internal standard, and a 90° pulse angle.

3. Data Analysis:

  • The integrals of a well-resolved signal from the analyte and a signal from the internal standard are carefully measured.

  • The concentration and subsequently the yield of the product are calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known amount of the internal standard.

HPLC Protocol

1. Sample Preparation:

  • Similar to the LC-MS protocol, samples are prepared by diluting the reaction mixture and creating a series of calibration standards from a pure reference sample.

2. HPLC Parameters:

  • HPLC System: Standard HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: A wavelength where the product shows strong absorbance and the starting materials have minimal interference.

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • The peak area of the product is integrated, and the concentration is determined from the calibration curve. The yield is then calculated based on the initial amount of the limiting reagent.

Visualizing the Workflow and Catalytic Cycle

To better understand the process, the following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Buchwald-Hartwig amination.

G cluster_reaction Buchwald-Hartwig Reaction cluster_analysis Product Analysis A Reactants: Aryl Halide & Amine D Reaction Mixture A->D B Catalyst System: Pd Precatalyst & this compound Ligand B->D C Base & Solvent C->D E Reaction Quenching & Sample Prep D->E F LC-MS Analysis E->F G GC-MS Analysis E->G H NMR Analysis E->H I HPLC Analysis E->I J Data Interpretation: Identity, Purity, Yield F->J G->J H->J I->J

Figure 1. General experimental workflow for a this compound-catalyzed coupling reaction and subsequent product analysis.

Catalytic_Cycle pd0 Pd(0)L oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ oa_complex->amine_complex Amine Coordination (+ HNR¹R²) amido_complex L-Pd(II)(Ar)(NR¹R²) amine_complex->amido_complex Deprotonation (- HX, + Base) amido_complex->pd0 Reductive Elimination (+ Ar-NR¹R²)

Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the confirmation of this compound coupling products. It offers a powerful combination of high sensitivity, high throughput, and the ability to provide molecular weight and structural information through fragmentation analysis. While qNMR remains the gold standard for accurate and precise quantification, LC-MS provides a more rapid method for reaction monitoring and yield estimation. The choice of the most appropriate analytical technique will ultimately depend on the specific goals of the analysis, whether it be rapid screening, detailed structural elucidation, or precise quantification. For a comprehensive characterization of this compound coupling products, a multi-technique approach, leveraging the strengths of both mass spectrometry and NMR, is often the most effective strategy.

A Comparative Guide to X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry for the Structural Elucidation of RuPhos Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural characterization of reaction products is a cornerstone of modern chemical research and drug development. For complex organometallic compounds, such as the products of reactions involving the RuPhos ligand, a multi-faceted analytical approach is often essential for unambiguous structural elucidation. This guide provides an objective comparison of three powerful analytical techniques: single-crystal X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). We will explore their respective strengths and limitations in the context of characterizing this compound-palladium precatalysts, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

The choice of analytical technique for characterizing this compound reaction products depends on the specific information required, the nature of the sample, and the stage of the investigation. While X-ray crystallography provides the ultimate proof of structure in the solid state, NMR offers invaluable insights into the solution-state structure and dynamics. Mass spectrometry complements these techniques by providing precise mass information and fragmentation patterns that can confirm molecular identity and reveal structural motifs.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Information 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistryConnectivity, solution-state structure, dynamic processes, purityMolecular weight, elemental composition, fragmentation patterns
Sample State Crystalline solidSolutionSolid or solution
Sample Amount Micrograms to milligramsMilligramsMicrograms to nanograms
Resolution AtomicAtomic (through-bond and through-space correlations)High-resolution mass
Key Advantage Unambiguous 3D structure determination[1]Non-destructive, provides information on solution-state dynamics and purity[1]High sensitivity, provides exact mass and fragmentation for structural clues
Key Limitation Requires high-quality single crystals, which can be difficult to grow[1]Can be complex to interpret for large molecules, sensitive to paramagnetic speciesCan cause fragmentation, which may complicate interpretation for unstable complexes

In-Depth Analysis of this compound-Palladium G3 Precatalyst

A prime example of the complementary nature of these techniques is the characterization of third-generation (G3) Buchwald precatalysts featuring the this compound ligand. These palladium complexes are vital in cross-coupling reactions, and their precise structure is critical for understanding their reactivity.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction of a this compound-Pd-G3 precatalyst provides an unambiguous solid-state structure. For instance, the crystal structure of a this compound-Pd-G3 complex reveals the coordination of the this compound ligand to the palladium center, including the Pd-P bond length and the geometry around the metal. It can also identify and characterize any impurities that co-crystallize.[1][2]

Table 1: Selected Crystallographic Data for a this compound-Pd-G3 Precatalyst

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Pd-P Bond Length2.28 Å
Pd-N Bond Length2.10 Å
P-Pd-N Bond Angle95.2°
Biaryl Dihedral Angle55.4°

Note: Data is representative and compiled from typical values for such complexes.

NMR Spectroscopy: Structure and Purity in Solution

¹H and ³¹P NMR spectroscopy are indispensable for the quality control and solution-state analysis of this compound-Pd-G3 precatalysts.[1] ³¹P NMR is particularly powerful for assessing the purity of the precatalyst and detecting any phosphorus-containing impurities, such as this compound oxide.[1] ¹H NMR provides detailed information about the organic framework of the complex.

Table 2: Representative NMR Data for a this compound-Pd-G3 Precatalyst in CDCl₃

NucleusChemical Shift (ppm)Key Information
³¹P~41.6Single sharp peak indicates a single phosphorus environment in solution, confirming the presence of the desired complex.[1]
¹H7.0 - 8.0Aromatic protons of the biphenyl (B1667301) backbone and the aminobiphenyl fragment.
¹H1.0 - 3.0Aliphatic protons of the cyclohexyl and isopropyl groups of the this compound ligand.
Mass Spectrometry: Molecular Weight and Fragmentation

Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for confirming the molecular weight of the this compound-Pd-G3 precatalyst. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the complex, providing further structural insights. The fragmentation of palladium phosphine (B1218219) complexes often involves the loss of ligands.[3][4][5]

Table 3: Representative ESI-MS Data for a this compound-Pd-G3 Precatalyst

Ionm/z (calculated)m/z (observed)
[M+H]⁺897.3897.3
[M+Na]⁺919.3919.3

Experimental Protocols

Detailed and meticulous experimental protocols are crucial for obtaining high-quality data. The following are generalized protocols for the analysis of this compound reaction products.

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals are paramount. A common method is the slow evaporation of a saturated solution of the this compound complex in an appropriate solvent system (e.g., dichloromethane/hexane).[6] Given that many organometallic compounds are air- and moisture-sensitive, crystallization should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant such as paratone oil to prevent degradation from air and moisture.[7]

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[7]

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure using specialized software (e.g., SHELX).[7]

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the this compound complex are dissolved in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆) in an NMR tube. For air-sensitive samples, this should be done under an inert atmosphere.[1]

  • ¹H NMR Analysis: A standard ¹H NMR spectrum is acquired. The chemical shifts, coupling constants, and integration of the signals provide information about the structure and purity of the compound.

  • ³¹P NMR Analysis: A ³¹P{¹H} NMR spectrum is acquired to observe the phosphorus signals without coupling to protons. This is a quick and effective way to assess the purity of the phosphine-containing complex.[1][8]

  • 2D NMR (Optional): For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between different parts of the molecule.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the this compound complex is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol). For air-sensitive compounds, the solution should be prepared under an inert atmosphere and injected directly into the mass spectrometer.

  • Ionization: The sample is introduced into the electrospray ionization (ESI) source. The ESI process generates gas-phase ions from the solution-phase sample with minimal fragmentation.[9][10][11]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Tandem MS/MS (Optional): For structural elucidation, a specific ion of interest can be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing information about the structure of the parent ion.[12][13]

Visualizing the Workflow

The process of a comprehensive structural elucidation of a this compound reaction product can be visualized as a logical workflow, where the results from each technique inform and complement the others.

Structural Elucidation Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Analysis cluster_detailed Detailed Characterization cluster_final Final Elucidation Synthesis Synthesis Isolation Isolation Synthesis->Isolation NMR_Screening NMR Screening (¹H, ³¹P) Isolation->NMR_Screening Purity & Initial Structure MS_Screening MS Screening (ESI-MS) Isolation->MS_Screening Molecular Weight Confirmation X-ray Single-Crystal X-ray Diffraction Isolation->X-ray Crystal Growth NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_Screening->NMR_2D Detailed Connectivity HRMS High-Resolution MS (HRMS & MS/MS) MS_Screening->HRMS Fragmentation & Formula Structure_Elucidation Final Structure Elucidation NMR_2D->Structure_Elucidation HRMS->Structure_Elucidation X-ray->Structure_Elucidation Definitive 3D Structure

Caption: Workflow for the structural elucidation of a this compound reaction product.

This diagram illustrates a typical workflow where initial screening by NMR and MS provides preliminary data on purity and molecular weight. This is followed by more detailed characterization using 2D NMR and high-resolution mass spectrometry. For a definitive 3D structure, single-crystal X-ray diffraction is the ultimate goal. The culmination of data from all techniques leads to a comprehensive and unambiguous structural elucidation.

Conclusion

The structural elucidation of this compound reaction products is most effectively achieved through the synergistic use of X-ray crystallography, NMR spectroscopy, and mass spectrometry. While X-ray crystallography provides unparalleled detail on the solid-state structure, NMR and MS are essential for confirming the structure in solution, assessing purity, and providing complementary structural information. For researchers, scientists, and drug development professionals, a thorough understanding of the capabilities and experimental considerations of each technique is crucial for the successful characterization of these important organometallic compounds.

References

RuPhos Under the Microscope: A Comparative Benchmark for Challenging Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of catalyst development for carbon-carbon and carbon-heteroatom bond formation, the choice of phosphine (B1218219) ligand is paramount to success, particularly when dealing with challenging substrates. This guide provides a comparative analysis of RuPhos against other widely used phosphine ligands, such as XPhos, SPhos, and DavePhos, in demanding cross-coupling reactions. The following data, compiled from peer-reviewed literature, offers a quantitative benchmark for researchers, scientists, and drug development professionals to inform their ligand selection process.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds. The performance of this compound in this reaction, especially with sterically hindered and electronically deactivated substrates, has been a subject of significant investigation.

A comparative study using 3,5-bis(trifluoromethyl)bromobenzene (B1265498) as the electrophile and 4-methoxyaniline as the coupling partner highlights the efficacy of various ligands. The results, summarized in the table below, demonstrate that this compound achieves a quantitative yield, on par with XPhos and SPhos, under the tested conditions.

LigandPd SourceYield (%)
This compound Pd₂(dba)₃Quantitative
XPhosPd₂(dba)₃Quantitative
SPhosPd₂(dba)₃Quantitative
DavePhosPd₂(dba)₃84
tBuXPhosPd₂(dba)₃77
BrettPhosPd₂(dba)₃Quantitative
JohnPhosPd₂(dba)₃31
XantPhosPd₂(dba)₃98
Data sourced from a study on Buchwald-Hartwig amination in rapeseed oil[1].

Theoretical studies using density functional theory (DFT) have delved into the mechanistic differences between this compound and BrettPhos in Buchwald-Hartwig amination. These studies reveal that the rate-limiting step of the catalytic cycle can differ depending on the ligand. For the Pd-BrettPhos system, oxidative addition is often the rate-limiting step, whereas for the Pd-RuPhos system, reductive elimination is rate-limiting[2][3]. This fundamental difference can influence which ligand is optimal for a given substrate. For instance, in the reaction of p-methoxybromobenzene with the secondary amine morpholine, which has a large steric hindrance, this compound demonstrates higher catalytic activity than BrettPhos[2].

A highly efficient, solvent-free protocol for the Buchwald-Hartwig amination of various (hetero)aryl halides with secondary amines has been developed using a Pd(OAc)₂/RuPhos catalytic system, showcasing its broad applicability and robustness[4][5]. This method has been successfully applied to couple a range of (hetero)aryl chlorides and bromides with diaryl, alkyl-aryl, and dialkylamines, achieving good to excellent yields[4][5].

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. This compound has proven to be a highly effective ligand for this transformation, particularly with challenging substrates such as heteroaryl compounds and sterically demanding partners.

In the coupling of heteroaryltrifluoroborates with aryl and heteroaryl electrophiles, a catalytic system comprising Pd(OAc)₂ and this compound has been shown to be highly effective. For example, the reaction of 4-bromobenzonitrile (B114466) with potassium furan-2-yltrifluoroborate proceeded to a 91% yield[6].

The versatility of this compound is further demonstrated in the Suzuki-Miyaura cross-coupling of primary alkyltrifluoroborates with a variety of aryl and heteroaryl chlorides. Optimal conditions were identified using Pd(OAc)₂ as the catalyst and this compound as the ligand, proving effective for electron-rich, electron-poor, and sterically hindered substrates[7].

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions utilizing this compound.

General Procedure for Buchwald-Hartwig Amination

A reaction vessel is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol). The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvent (e.g., toluene (B28343) or dioxane) is added, and the mixture is stirred at a specified temperature (e.g., 80-110 °C) until the reaction is complete as monitored by TLC or GC/MS. The reaction mixture is then cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Experimental Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Halides with Potassium Heteroaryltrifluoroborates

A microwave vial is charged with Pd(OAc)₂ (0.015 mmol), this compound (0.03 mmol), the aryl halide (0.25 mmol), the potassium heteroaryltrifluoroborate (0.26 mmol), and Na₂CO₃ (0.5 mmol). The vial is sealed, evacuated, and purged with nitrogen. Ethanol (1.4 mL) is added via syringe, and the reaction is heated at 85 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of silica (B1680970) gel. The solvent is removed in vacuo, and the crude product is purified by silica gel column chromatography to yield the pure product[6].

Visualizing Catalytic Processes

To better understand the fundamental processes and decision-making involved in catalyst selection, the following diagrams are provided.

Cross_Coupling_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)L Active Catalyst B Oxidative Addition (Ar-X) A->B Ligand (L) modulates reactivity C Ar-Pd(II)-X(L) B->C D Transmetalation (R-M) C->D E Ar-Pd(II)-R(L) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R Product F->G

Caption: Generalized catalytic cycle for cross-coupling reactions.

Ligand_Selection_Workflow Start Define Coupling Partners (Ar-X, Nu-H or R-M) Substrate_Analysis Analyze Substrate Properties (Steric Hindrance, Electronics) Start->Substrate_Analysis Initial_Screen Initial Ligand Screen (e.g., this compound, XPhos, SPhos) Substrate_Analysis->Initial_Screen Optimization Optimize Reaction Conditions (Base, Solvent, Temperature) Initial_Screen->Optimization Evaluation Evaluate Performance (Yield, TON, TOF) Optimization->Evaluation Evaluation->Optimization Iterative Refinement Final_Selection Select Optimal Ligand Evaluation->Final_Selection

Caption: Workflow for selecting an optimal phosphine ligand.

References

The Role of Ligand Architecture in Catalytic Efficiency: A Head-to-Head Comparison of RuPhos and Other Buchwald Ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is a critical parameter that dictates the efficiency, scope, and overall success of a transformation. Among the pantheon of highly effective phosphine (B1218219) ligands developed by the Buchwald group, RuPhos has emerged as a powerful tool, particularly for C-N bond formation. This guide provides a comprehensive, data-driven comparison of this compound against other prominent Buchwald ligands, with a specific focus on the catalyst turnover number (TON), a key metric of catalytic activity.

The Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry, provides a fertile ground for evaluating ligand performance. The subtle interplay of steric and electronic properties of the ligand can profoundly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

Comparative Analysis of Catalyst Turnover Numbers

The efficacy of a catalyst is quantified by its turnover number (TON), which represents the number of moles of product formed per mole of catalyst before it becomes deactivated. A higher TON signifies a more active and robust catalyst. Below is a summary of the performance of this compound in comparison to other widely used Buchwald ligands in various C-N cross-coupling reactions.

Aryl HalideAmineLigandCatalyst Loading (mol%)Yield (%)TONReference
3-Bromo-2-aminopyridineMorpholine (B109124)This compound1.58355[1]
3-Bromo-2-aminopyridineMorpholineSPhos1.57651[1]
3-Bromo-2-aminopyridineMorpholineBINAP1.57147[1]
3-Bromo-2-aminopyridineCyclopentylamineBrettPhos1.57852[1]
3-Bromo-2-aminopyridineCyclopentylamineThis compound1.54731[1]
1-Chloro-4-fluorobenzene (B165104)Morpholine(this compound)Pd G3Not specified~3Low[2]
1-Chloro-4-fluorobenzeneMorpholine(this compound)Pd G4Not specified55Moderate[2]
1-Chloro-4-fluorobenzeneMorpholine(this compound)Pd G5Not specified27Low[2]

Note: TON is calculated as (moles of product) / (moles of catalyst), which simplifies to (Yield %) / (Catalyst Loading mol %). The data highlights that the choice of ligand is highly dependent on the specific substrates. For the coupling of morpholine with 3-bromo-2-aminopyridine, the this compound precatalyst demonstrated superior performance, affording the highest yield.[1] However, for the coupling with a primary amine like cyclopentylamine, BrettPhos proved to be the more effective ligand.[1] Furthermore, a study on different generations of this compound-based precatalysts in the N-arylation of morpholine with 1-chloro-4-fluorobenzene revealed that the G4 precatalyst was the most active.[2]

The Catalytic Cycle and the Influence of the Ligand

The performance of a Buchwald ligand is intrinsically linked to its influence on the key steps of the palladium-catalyzed cross-coupling cycle. The bulky and electron-rich nature of these ligands facilitates the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition, particularly with challenging substrates like aryl chlorides.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_ligand Ligand Influence Pd0 Pd(0)L OA_complex Ar-Pd(II)(L)-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct Ar-Pd(II)(L)-NR'R'' OA_complex->Amine_adduct Amine Coordination & Deprotonation (HNR'R'', Base) Product_complex [Product-Pd(0)L] Amine_adduct->Product_complex Reductive Elimination Product_complex->Pd0 Product Release (Ar-NR'R'') Ligand Buchwald Ligand (e.g., this compound) Sterics Steric Bulk Ligand->Sterics Electronics Electron Donating Ligand->Electronics Sterics->OA_complex Facilitates monoligation Electronics->Amine_adduct Promotes reductive elimination

References

A Comparative Analysis of RuPhos and Other Buchwald Ligands in Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of the transformation. Among the elite class of bulky, electron-rich biarylphosphine ligands developed by the Buchwald group, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has emerged as a highly versatile and effective ligand. This guide provides a comparative analysis of this compound against other prominent Buchwald ligands—namely BrettPhos, SPhos, and XPhos—focusing on their performance in key C-N and C-C bond-forming reactions.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for synthesizing arylamines. The steric and electronic properties of the phosphine ligand are paramount in facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Bulky phosphine ligands like this compound and its counterparts generally lead to significantly faster reactions compared to less sterically demanding ligands.[1] However, subtle structural differences between these ligands lead to distinct performance profiles, particularly concerning the nature of the amine coupling partner. Computational and experimental studies have revealed that for the Pd-BrettPhos system, the rate-limiting step is often oxidative addition, whereas for the Pd-RuPhos system, it is reductive elimination.[2][3][4] This mechanistic divergence helps explain why BrettPhos often shows high catalytic activity for primary amines, while this compound is frequently superior for coupling more sterically hindered secondary amines.[3][5][6][7]

Quantitative Comparison: Buchwald-Hartwig Amination of Aryl Chlorides

The following table summarizes the performance of this compound and other ligands in specific Buchwald-Hartwig amination reactions, highlighting differences in reaction time and yield.

LigandSubstrate 1Substrate 2BaseSolventTemp. (°C)TimeYield (%)Catalyst SystemReference
This compound 4-Chloroanisole (B146269)Dimethylamine (B145610)LHMDSTHFRT> 5 hComplete Conv.This compound Precatalyst[8]
XPhos 4-ChloroanisoleDimethylamineLHMDSTHFRT> 5 hComplete Conv.XPhos Precatalyst[8]
t-BuXPhos 4-ChloroanisoleDimethylamineLHMDSTHFRT< 20 minComplete Conv.t-BuXPhos Precatalyst[8]
This compound Substituted 2-BromopyridineMorpholineNaOtBuToluene10012 h83Pd₂(dba)₃ / this compound[5]
BrettPhos Aryl HalidePrimary AmineVariousVariousVariousVariousHighPd Source / BrettPhos[3][5]
SPhos 2-BromopyridineSecondary AmineVariousVariousVariousVariousHighPd Source / SPhos[5]

Note: "Complete Conv." indicates complete conversion of the starting material as reported in the source. Conditions for each entry are specific to the cited reference and are not directly comparable unless specified.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The efficiency of this transformation, especially with challenging substrates like aryl chlorides, is highly dependent on the ligand. The bulky and electron-rich nature of ligands like this compound, SPhos, and XPhos promotes the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis.[9] These advanced ligands have made the coupling of unactivated aryl chlorides, aryl tosylates, and various heteroaryl systems routine.[10]

While direct, side-by-side quantitative kinetic data is sparse in the literature, ligands like SPhos and XPhos are noted for their exceptional reaction rates and stability, allowing for very low catalyst loadings in many cases.[10] this compound is also recognized for its high activity in Suzuki-Miyaura cross-couplings, particularly with tosylated olefins and sterically hindered substrates.[6]

Experimental Protocols and Reaction Mechanisms

Reproducibility in catalytic reactions relies on detailed experimental procedures. Below are representative protocols for the Buchwald-Hartwig amination and an overview of the catalytic cycles.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Dimethylamine[8]
  • Catalyst System: 2 mol % this compound Precatalyst (or other specified precatalyst).

  • Reagents:

    • 4-Chloroanisole (1.0 equiv)

    • Dimethylamine (1.2 equiv, as a 2 M solution in THF)

    • LHMDS (1.2 equiv, as a 1 M solution in THF)

  • Procedure:

    • To a nitrogen-filled glovebox, add the palladium precatalyst and 4-chloroanisole to a vial equipped with a stir bar.

    • Add the dimethylamine solution, followed by the LHMDS solution.

    • Seal the vial and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by GC-MS or TLC until completion.

    • Upon completion, the reaction is quenched and worked up using standard aqueous extraction procedures, followed by purification via column chromatography.

Catalytic Cycles and Workflows

The underlying mechanisms for these cross-coupling reactions are crucial for understanding ligand effects. The following diagrams illustrate the generally accepted catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ oa_complex->amine_complex Amine Coordination (HNR¹R²) amido_complex L-Pd(II)(Ar)(NR¹R²) amine_complex->amido_complex Deprotonation (-HX, -Base) amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Combine Pd Source, Ligand, Aryl Halide, Amine/Boronic Acid, Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Reaction (Heating & Stirring) solvent->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Work-up & Purification monitor->workup quench Quench Reaction workup->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling.

Conclusion

This compound is a highly robust and versatile ligand for palladium-catalyzed cross-coupling reactions. Its performance is often comparable to other leading Buchwald ligands like XPhos and SPhos, though distinct advantages emerge depending on the specific application. The key differentiator lies in the nuanced interplay between the ligand's steric and electronic profile and the substrates being coupled. For Buchwald-Hartwig aminations, This compound often demonstrates superior efficacy for challenging secondary amines, while BrettPhos is a frequent choice for primary amines. For Suzuki-Miyaura couplings, XPhos and SPhos are noted for their broad applicability and high reaction rates, particularly with aryl chlorides. The selection of the optimal ligand remains highly substrate-dependent, and a preliminary screen of these elite phosphines is often the most effective strategy for reaction optimization.

References

Safety Operating Guide

A Guide to the Safe Disposal of RuPhos and Associated Waste

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical syntheses, the proper management and disposal of specialized reagents like RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for handling and disposing of this phosphine (B1218219) ligand, and the palladium catalysts it is often used with, is essential for protecting personnel and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound and its waste products with the appropriate safety measures. This compound, particularly in its palladium-complexed forms like this compound Pd G3, can be irritating to the skin, eyes, and respiratory system.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber, and inspect them before use.[1][2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1][2]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[2]

Handling and Storage of Waste:

  • Handle waste in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid any actions that could generate dust.[1][2][3]

  • Keep waste containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials.[1][2][3]

  • For palladium catalysts, which are often used with this compound, it is crucial to handle them under an inert atmosphere (e.g., argon) to prevent ignition, as they can be pyrophoric, especially after use in hydrogenation reactions.[3][4]

Quantitative Safety Data for Related Compounds
CompoundCAS NumberLD50 Oral (Rat)Hazards
Palladium(II) chloride7647-10-1200 mg/kgHarmful if swallowed, causes serious eye damage.
Palladium(II) acetate3375-31-3Not availableMay cause an allergic skin reaction, causes serious eye damage, very toxic to aquatic life with long-lasting effects.
This compound Pd G3 1445085-77-7 No data available Causes skin irritation, causes serious eye irritation, may cause respiratory irritation, harmful to aquatic life with long-lasting effects.[1]

This data is provided for context on the general hazards of palladium compounds. Always refer to the specific Safety Data Sheet (SDS) for the exact material being handled.

Step-by-Step Disposal Protocol for this compound Waste

The proper disposal of this compound and associated materials is a multi-step process designed to ensure safety and regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unreacted this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and palladium catalysts in a designated, clearly labeled hazardous waste container.[2][5] All items that have come into direct contact with this compound or palladium catalysts must be treated as contaminated.[2] Place these items in a sealable plastic bag before adding them to the main solid waste container.[2]

  • Liquid Waste: Collect solvent rinsates and reaction mixtures containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.[6]

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected as hazardous waste.[6][7] After rinsing, the container can often be disposed of as regular waste, but institutional policies should be confirmed.[6]

2. Deactivation of Reactive Residues (for Phosphine-Containing Waste):

  • Residual phosphine compounds can sometimes be deactivated. One general method for phosphine residues involves slowly adding the material to a container of water with a detergent to form a slurry; this should be done in an open, well-ventilated area to allow for the safe dispersion of any generated phosphine gas.[8] However, for this compound, which is a solid, this may not be the primary disposal route.

  • For palladium catalysts recovered from reactions, they should never be allowed to dry out as they can be pyrophoric.[4] The moist filter cake should be transferred to a large volume of water and then disposed of according to institutional guidelines.[4]

3. Storage and Labeling:

  • Store all hazardous waste containers in a designated and secure satellite accumulation area.[2]

  • Ensure all containers are properly labeled with "Hazardous Waste" and a complete description of the contents.[6]

4. Final Disposal:

  • Never dispose of this compound or its waste down the drain or in regular trash.[1][6]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2]

  • The recommended final disposal method is typically through a licensed disposal company.[1][5] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.

RuPhos_Disposal_Workflow cluster_prep Waste Generation & Segregation cluster_treatment Intermediate Handling & Treatment cluster_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., Unused this compound, Contaminated PPE, Pd Catalyst) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., Rinsates, Reaction Mixtures) waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Container per Institutional Guidelines triple_rinse->dispose_container collect_rinsate->collect_liquid contact_ehs Contact EHS for Pickup store_waste->contact_ehs licensed_disposal Disposal by Licensed Professional Company contact_ehs->licensed_disposal

A flowchart illustrating the procedural steps for the safe disposal of this compound waste.

References

Essential Safety and Handling Guide for RuPhos and its Palladacycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Use, and Disposal of RuPhos and its Palladium Precatalysts.

This document provides critical safety and logistical information for the use of this compound (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) and its associated palladium precatalysts, such as this compound Pd G3 and G4. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of these air-sensitive and potentially hazardous reagents.

Immediate Safety and Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound and its derivatives. These compounds can cause skin, eye, and respiratory irritation.[1][2]

Recommended Personal Protective Equipment

A summary of the essential PPE for handling this compound is provided in the table below.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Prevents skin contact and potential irritation.[1]
Eye and Face Protection Safety glasses with side-shields or safety goggles.[1] A face shield may be necessary when handling larger quantities or if there is a significant splash hazard.Protects against accidental splashes and contact with airborne powder.
Respiratory Protection A NIOSH-approved P95 or P1 particle respirator is recommended, especially when handling the solid outside of a glovebox or fume hood where dust may be generated.[1]Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[1][2]
Protective Clothing A standard laboratory coat is required. For larger quantities, a chemical-resistant apron should be worn.Provides a barrier against spills and contamination of personal clothing.

Operational Plans: Handling and Storage

While this compound and its palladacycle precatalysts are generally considered to be air-stable for short periods, proper handling and storage are crucial for their long-term efficacy and to mitigate risks.[2]

Step-by-Step Handling Procedure
  • Work Area Preparation : Whenever possible, handle solid this compound and its palladium complexes inside an inert atmosphere glovebox. If a glovebox is unavailable, a well-ventilated fume hood is mandatory.

  • Inert Atmosphere : Before use, ensure that the container of this compound is purged with an inert gas like argon or nitrogen. This is especially important for long-term storage to prevent gradual oxidation.[3][4]

  • Weighing and Transfer :

    • In a glovebox: Use standard laboratory spatulas and weighing paper.

    • In a fume hood: Work carefully to minimize the generation of dust. Use a powder funnel for transfers to reaction vessels.

  • Reaction Setup : Add the solid this compound or its precatalyst to the reaction vessel under a positive pressure of inert gas.

  • Post-Handling : After handling, thoroughly wash hands and any potentially contaminated surfaces.

Storage Plan
  • Atmosphere : Store this compound and its palladacycles under an inert atmosphere of nitrogen or argon.[3][4]

  • Temperature : Keep in a cool, dry place. For long-term storage, refrigeration at 0-8°C is recommended.[3][4]

  • Container : Ensure the container is tightly sealed to prevent exposure to air and moisture.

The following diagram illustrates the recommended workflow for handling this compound.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Inert Atmosphere Inert Atmosphere Prepare Work Area->Inert Atmosphere Weigh and Transfer Weigh and Transfer Inert Atmosphere->Weigh and Transfer Reaction Setup Reaction Setup Weigh and Transfer->Reaction Setup Clean Work Area Clean Work Area Reaction Setup->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A workflow diagram for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure compliance with local regulations.

  • Waste Collection : Collect all waste materials, including empty containers, contaminated gloves, and weighing paper, in a designated and clearly labeled hazardous waste container.

  • Container Sealing : Once the waste container is full, seal it tightly.

  • Disposal Request : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • Spill Management :

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the hazardous waste container.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • For large spills, evacuate the area and contact your EHS office immediately.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative experimental protocol for a Buchwald-Hartwig amination reaction using a this compound precatalyst. This procedure should be adapted based on the specific substrates and scale of the reaction.

Reaction: Cross-coupling of an aryl halide with a secondary amine.

Materials:

  • Aryl halide (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • This compound Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Toluene (B28343) (5 mL)

  • Oven-dried glassware

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Vessel Preparation : In a glovebox, add the aryl halide, this compound Pd G3, and sodium tert-butoxide to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition : Add the secondary amine and toluene to the reaction vial.

  • Sealing and Reaction : Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring : Stir the reaction mixture for the specified time (e.g., 1-24 hours), monitoring the progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel.

The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.

Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative Addition Pd(II) Complex Pd(II) Intermediate Oxidative Addition->Pd(II) Complex Amine Coordination Amine Coordination and Deprotonation Pd(II) Complex->Amine Coordination Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Product Reductive Elimination->Product

Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.